Product packaging for Ode-bn-pmeg(Cat. No.:CAS No. 1626364-18-8)

Ode-bn-pmeg

Cat. No.: B12742289
CAS No.: 1626364-18-8
M. Wt: 675.8 g/mol
InChI Key: AHSNBFKBLUUKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ODE-Bn-PMEG (CAS 1626364-18-8) is an acyclic nucleoside phosphonate diester that acts as a potent inhibitor of transient human papillomavirus (HPV) DNA amplification . This compound demonstrates strong antiviral activity against high-risk HPV genotypes, including HPV-16 and HPV-18, which are responsible for the majority of anogenital tract carcinomas . Its mechanism of action involves enhanced cellular uptake compared to unmodified nucleotides, after which it is converted intracellularly to the active metabolite, PMEG diphosphate . As a chain-terminating nucleotide analog that lacks a 3'-hydroxyl group, its incorporation into nascent DNA halts further strand elongation, thereby selectively inhibiting viral DNA replication . In organotypic raft cultures that model the HPV-18 life cycle, this compound effectively blocked viral DNA amplification and virion production at low micromolar concentrations, showing superior efficacy to Cidofovir (CDV) . The compound exhibits a durable effect and inhibits viral processes at concentrations well below those causing cytotoxicity . This compound is intended for research purposes only and is a promising candidate for the local inhibition of high-risk HPV types . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58N5O6P B12742289 Ode-bn-pmeg CAS No. 1626364-18-8

Properties

CAS No.

1626364-18-8

Molecular Formula

C35H58N5O6P

Molecular Weight

675.8 g/mol

IUPAC Name

2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one

InChI

InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41)

InChI Key

AHSNBFKBLUUKAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Ode-bn-pmeg?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Ode-bn-pmeg

Introduction

This compound, also known as Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine, is an acyclic nucleoside phosphonate prodrug under investigation for its potent antiviral activity, particularly against Human Papillomavirus (HPV).[1][2][3] Persistent infections with high-risk HPV genotypes are a primary cause of anogenital cancers, including over 95% of cervical cancers.[1][3] this compound represents a promising therapeutic candidate as it targets viral DNA amplification and selectively induces cell death in HPV-infected cells. This document provides a detailed technical overview of its mechanism of action, supported by experimental data and protocols.

Core Mechanism of Action

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized intracellularly to its active antiviral metabolite, 9-[(2-phosphonomethoxy)ethyl]guanine diphosphate (PMEGpp). The lipophilic octadecyloxyethyl (ODE) and benzyl (Bn) moieties enhance its cellular uptake. Once inside the cell, these groups are cleaved, and the resulting PMEG is phosphorylated by cellular kinases to the active diphosphate form, PMEGpp.

The primary mechanism of PMEGpp is the inhibition of DNA synthesis. Since HPVs do not encode their own DNA polymerase, they rely on the host cell's machinery for viral genome replication. PMEGpp is incorporated into the elongating DNA chain by host DNA polymerases. As an acyclic nucleoside analogue, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next deoxynucleotide triphosphate. This results in the immediate termination of DNA chain elongation, a process known as obligate chain termination.

The incorporation of PMEG into replicating DNA, both viral and cellular, leads to the accumulation of DNA strand breaks. This damage preferentially triggers apoptosis in HPV-infected, differentiated cells, while largely sparing uninfected tissues.

Signaling Pathways and Cellular Effects

The action of this compound initiates a cascade of cellular events, particularly in HPV-positive cells which exhibit elevated DNA replication.

Metabolic Activation of this compound

The conversion of this compound to its active form is a critical prerequisite for its antiviral activity.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space Ode-bn-pmeg_ext This compound (Extracellular) Ode-bn-pmeg_int This compound Ode-bn-pmeg_ext->Ode-bn-pmeg_int Cellular Uptake PMEG PMEG Ode-bn-pmeg_int->PMEG Esterases PMEGmp PMEG Monophosphate PMEG->PMEGmp Cellular Kinases PMEGpp PMEG Diphosphate (Active) PMEGmp->PMEGpp Cellular Kinases

Caption: Metabolic activation pathway of this compound.

Induction of DNA Damage and Apoptosis

In HPV-infected cells, the viral oncoprotein E7 stimulates S-phase re-entry in differentiated cells to create an environment conducive to viral DNA amplification. This heightened replicative state makes these cells particularly susceptible to DNA chain terminators. The incorporation of PMEGpp into DNA during this rapid replication leads to significant DNA damage and subsequent apoptosis.

G PMEGpp PMEG Diphosphate (Active) Replication HPV & Cellular DNA Replication PMEGpp->Replication Incorporation Incorporation into DNA (by Host Polymerases) Replication->Incorporation Termination DNA Chain Termination Incorporation->Termination Breaks Double-Strand DNA Breaks Termination->Breaks gH2AX γ-H2AX (Marker) Breaks->gH2AX activates Apoptosis Apoptosis Breaks->Apoptosis induces

Caption: Mechanism of this compound leading to apoptosis.

Quantitative Data

The potency of this compound has been quantified in various experimental systems.

Table 1: Anti-HPV Activity of this compound
CompoundHPV TypeEC50 (μM)Selectivity Index (SI)Experimental System
This compound HPV-110.40 ± 0.2244Transient DNA amplification assay in HEK-293 cells
This compound HPV-160.22 ± 0.0280Transient DNA amplification assay in HEK-293 cells
Cidofovir HPV-11 / HPV-16150-Transient DNA amplification assay in HEK-293 cells
Table 2: Antiproliferative Activity in Cervical Cancer Cell Lines
Cell LineIC50 (nM) for this compoundIC50 (nM) for GS-9191
CaSki 22
Me-180 22
GS-9191 is another prodrug of PMEG.
Table 3: In Vitro Experimental Observations
ParameterConditionResultModel System
DNA Damage 1.5 μM this compound>50% of nuclei positive for γ-H2AXHPV-18 raft cultures
Apoptosis 1.5 μM this compoundIncreased TUNEL-positive nucleiHPV-18 raft cultures
Viral DNA 1.5 μM this compoundAbolished HPV DNA amplificationHPV-18 raft cultures

Experimental Protocols

The mechanism of this compound was elucidated using several key experimental models and assays.

3D Organotypic (Raft) Culture of Primary Human Keratinocytes (PHKs)

This model recapitulates the differentiation of squamous epithelium and supports the productive HPV life cycle.

  • Cell Culture: PHKs are isolated from neonatal foreskins and cultured. For HPV infection, cultures are transfected with recombinant HPV-18 plasmids.

  • Raft Culture Establishment: PHKs are seeded onto a collagen matrix containing feeder fibroblasts. After reaching confluence, the matrix is lifted to an air-liquid interface to induce stratification and differentiation, which is maintained for 14-18 days.

  • Drug Treatment: A 10 mM stock solution of this compound in DMSO is diluted in the culture medium to the final desired concentration (e.g., 1.5 μM). The medium is refreshed every other day.

  • Harvesting: Cultures are harvested, fixed in 10% buffered formalin, and embedded in paraffin for histological and molecular analysis.

Transient HPV DNA Amplification Assay

This assay is used to screen for inhibitors of HPV replication.

  • Cell Line: Human embryonic kidney (HEK-293) cells are used.

  • Transfection: Cells are co-transfected with expression vectors for HPV E1 and E2 proteins along with a plasmid containing the HPV origin of replication (ori).

  • Drug Exposure: Cells are exposed to various concentrations of the test compound (e.g., this compound).

  • Analysis: After a set incubation period, low-molecular-weight DNA is extracted via Hirt lysis. The amount of replicated ori-containing plasmid is quantified using Southern blotting or qPCR.

Key Analytical Assays
  • Immunofluorescence (IF): Used to detect cellular biomarkers.

    • Paraffin-embedded sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed (e.g., using citrate buffer).

    • Sections are blocked and incubated with primary antibodies against targets like BrdU (S-phase), γ-H2AX (DNA breaks), PCNA, or Cyclin B1.

    • A fluorescently labeled secondary antibody is used for detection, and nuclei are counterstained with DAPI.

  • TUNEL Assay: Detects DNA fragmentation characteristic of apoptosis.

    • Formalin-fixed, paraffin-embedded tissue sections are prepared.

    • The assay is performed using a commercial kit (e.g., ApopTag Peroxidase In Situ Apoptosis Detection Kit) following the manufacturer's instructions.

  • Fluorescence In Situ Hybridization (FISH): Used to detect HPV-18 DNA in raft cultures.

    • Probes specific for the HPV-18 genome are used on tissue sections to visualize the presence and localization of viral DNA amplification.

Experimental Workflow Example

G cluster_prep Preparation cluster_harvest Harvest & Process cluster_analysis Analysis Culture Establish PHK Raft Cultures (+/- HPV-18) Treat Treat with This compound (Days 6-14) Culture->Treat Harvest Harvest Rafts (Day 14 or 18) Treat->Harvest Process Fix & Embed in Paraffin Harvest->Process Section Section Tissue Process->Section IF Immunofluorescence (γ-H2AX, BrdU) Section->IF TUNEL TUNEL Assay (Apoptosis) Section->TUNEL FISH FISH (HPV DNA) Section->FISH

Caption: Workflow for studying this compound in 3D raft cultures.

Conclusion

This compound is a potent prodrug that, once metabolically activated to PMEGpp, acts as an obligate DNA chain terminator. Its incorporation into replicating DNA during the HPV life cycle leads to extensive DNA damage and selectively induces apoptosis in infected keratinocytes. With significantly higher potency than existing compounds like cidofovir, this compound shows strong promise as a topical antiviral agent for the treatment of HPV infections and associated neoplasia. Further preclinical and clinical development is warranted to establish its therapeutic efficacy and safety profile.

References

Synthesis of Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine (ODE-Bn-PMEG) is a potent acyclic nucleoside phosphonate prodrug with significant antiviral activity, particularly against human papillomavirus (HPV).[1] As a lipophilic prodrug of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), this compound is designed for enhanced cellular uptake.[1] Once inside the cell, it is metabolized to the active antiviral agent, PMEG diphosphate, which acts as a DNA chain terminator. This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and relevant quantitative data, based on available scientific literature.

Introduction

9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is an acyclic nucleoside phosphonate with broad-spectrum antiviral and cytostatic activities.[2] However, its therapeutic potential is limited by poor cellular permeability due to the negatively charged phosphonate group. To overcome this limitation, various prodrug strategies have been developed. This compound is a double prodrug of PMEG, where the phosphonate is masked with both an octadecycloxyethyl (ODE) and a benzyl (Bn) group. These lipophilic moieties enhance the molecule's ability to cross cell membranes.

Synthetic Pathway

The synthesis of this compound involves a multi-step process starting from a protected guanine derivative. While the detailed experimental protocol with specific quantities and yields is not fully available in the public domain, the general synthetic route has been outlined in the primary literature. The key steps include the sequential esterification of a PMEG precursor to introduce the octadecycloxyethyl and benzyl promoieties.

Experimental Workflow

G cluster_0 Step 1: Preparation of Phosphonate Intermediate cluster_1 Step 2: First Esterification cluster_2 Step 3: Second Esterification A Diisopropyl 9-(2-phosphonomethoxy)ethyl]- 2-amino-6-chloropurine B 6-Halo-purine phosphonate A->B Bromotrimethylsilane C PMEG monoester (ODE-PMEG) B->C 1. 2-Octadecyloxyethanol, PyBOP, DIEA 2. 80% Acetic Acid (reflux) D Octadecycloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine (this compound) C->D Benzyl alcohol, PyBOP, DIEA G cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Viral DNA Replication A This compound B This compound A->B Cellular Uptake C PMEG B->C Esterase Cleavage D PMEG monophosphate C->D Cellular Kinase E PMEG diphosphate (PMEGpp) (Active Metabolite) D->E Cellular Kinase F Viral DNA Polymerase E->F G DNA Chain Termination F->G Incorporation into Viral DNA

References

Ode-bn-PMEG: A Technical Guide to a Promising Prodrug for PMEG Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-PMEG (Octadecyloxyethyl-benzyl-9-[2-(phosphonomethoxy)ethyl]guanine) is a novel lipophilic prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). This technical guide details the core aspects of this compound as a prodrug for the potent antiviral and antiproliferative agent, PMEG diphosphate. It covers the mechanism of action, metabolic activation, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Introduction

Acyclic nucleoside phosphonates are a class of antiviral agents that act as mimics of natural nucleoside monophosphates. 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) has demonstrated significant antiviral and cytostatic activities. However, its clinical utility is hampered by poor cellular permeability due to its negative charge at physiological pH. To overcome this limitation, prodrug strategies have been employed. This compound is a double-ester prodrug designed for enhanced cellular uptake and sustained intracellular release of the active metabolite, PMEG diphosphate.

Mechanism of Action

The biological activity of this compound is dependent on its intracellular conversion to PMEG diphosphate. This active metabolite acts as a competitive inhibitor of cellular DNA polymerases, particularly DNA polymerase α and β. Upon incorporation into a growing DNA strand, it acts as a chain terminator due to the absence of a 3'-hydroxyl group, thereby halting DNA replication. This mechanism underlies both its antiviral and antiproliferative effects.[1]

Metabolic Activation Pathway

This compound is designed to be metabolized intracellularly to release PMEG, which is then further phosphorylated to its active diphosphate form. The lipophilic octadecyloxyethyl and benzyl groups mask the phosphonate charge, facilitating passive diffusion across the cell membrane. Once inside the cell, these protecting groups are cleaved by cellular enzymes to yield PMEG. Cellular kinases then sequentially phosphorylate PMEG to PMEG monophosphate and subsequently to the active PMEG diphosphate.

Ode_bn_PMEG This compound (Extracellular) Ode_bn_PMEG_intra This compound (Intracellular) Ode_bn_PMEG->Ode_bn_PMEG_intra Cellular Uptake (Passive Diffusion) PMEG PMEG Ode_bn_PMEG_intra->PMEG Ester Cleavage PMEG_p PMEG monophosphate PMEG->PMEG_p Phosphorylation (Cellular Kinases) PMEG_pp PMEG diphosphate (Active Metabolite) PMEG_p->PMEG_pp Phosphorylation (Cellular Kinases) DNA_Pol DNA Polymerase (α, β) PMEG_pp->DNA_Pol Inhibition Chain_Termination DNA Chain Termination DNA_Pol->Chain_Termination Leads to

Metabolic activation pathway of this compound.

Quantitative Data

In Vitro Antiproliferative Activity

The antiproliferative activity of this compound and related compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against cervical cancer cell lines.

CompoundCell LineIC50 (nM)
This compound (GS-9191) HeLa0.71
CaSki2
Me-1802
PMEG HeLa>10,000
CaSki>10,000
Me-180>10,000
cPrPMEDAP HeLa284
CaSki>10,000
Me-180>10,000

Data extracted from Wolfgang et al. as cited in Hostetler et al.

Antiviral Activity against Human Papillomavirus (HPV)

This compound has shown significant efficacy in inhibiting the replication of high-risk HPV types.

HPV TypeAssayEC50 (nM)
HPV-11 Transient DNA Amplification<10
HPV-16 Transient DNA Amplification<10
HPV-18 Transient DNA Amplification<10

Data presented as described in Beadle et al., 2016.[2]

Experimental Protocols

Synthesis of this compound

Detailed synthetic procedures can be found in Beadle et al., J Med Chem. 2016;59:10470–10478.[2]

Cell Viability Assay (XTT Assay)
  • Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

  • Labeling and Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

HPV Organotypic Raft Culture

A detailed protocol for the generation and maintenance of HPV-positive organotypic raft cultures is described in the supplementary materials of Banerjee et al., Antiviral Research 2018;150:164-173.

Quantification of PMEG Diphosphate by HPLC-MS/MS
  • Cell Lysis and Extraction:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a methanol/water extraction solution.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., DMHA) and an organic component (e.g., acetonitrile).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode.

    • MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for PMEG diphosphate.

  • Quantification:

    • Generate a standard curve using known concentrations of PMEG diphosphate.

    • Quantify the amount of PMEG diphosphate in the cell extracts by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Efficacy Testing

cluster_invitro In Vitro Efficacy Testing Cell_Culture Cell Line Seeding (e.g., HeLa, CaSki) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (XTT) Compound_Treatment->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50

Workflow for determining the in vitro antiproliferative efficacy of this compound.
Logical Relationship of Prodrug to Active Metabolite

Prodrug This compound (Prodrug) Metabolite PMEG diphosphate (Active) Prodrug->Metabolite Intracellular Metabolism Activity Biological Activity Metabolite->Activity Enables

Relationship between this compound and its active metabolite.

Conclusion

This compound represents a promising prodrug approach to deliver the potent antiviral and antiproliferative agent PMEG to target cells. Its lipophilic nature enhances cellular uptake, and its intracellular conversion to PMEG diphosphate leads to sustained levels of the active metabolite, resulting in effective inhibition of DNA synthesis. The data presented herein supports its continued investigation as a potential therapeutic agent, particularly for HPV-associated diseases. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological profile of this compound.

References

Early Research and Discovery of ABI-1968: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABI-1968, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), is an investigational topical antiviral agent developed by Antiva Biosciences. It is a prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). Early research has focused on its potential as a targeted therapy for infections caused by the human papillomavirus (HPV), the primary cause of cervical and other anogenital cancers. This document provides an in-depth technical overview of the foundational preclinical research and discovery of ABI-1968, including its mechanism of action, key experimental data, and detailed protocols.

Core Mechanism of Action

ABI-1968 is designed to selectively target and eliminate HPV-infected cells. As a prodrug, it is metabolized within the cell to its active form, PMEG diphosphate. This active metabolite acts as a competitive inhibitor of cellular DNA polymerases.[1] Because PMEG is an acyclic nucleoside analog lacking the 3'-hydroxyl group necessary for DNA chain elongation, its incorporation into replicating DNA results in immediate chain termination.[2][3] This disruption of DNA synthesis preferentially occurs in the rapidly dividing HPV-infected cells, leading to DNA damage and the induction of apoptosis (programmed cell death), while largely sparing healthy, uninfected cells.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ABI-1968 and a typical experimental workflow for its evaluation.

ABI1968_Mechanism cluster_cell HPV-Infected Cell ABI1968 ABI-1968 (Prodrug) PMEG PMEG ABI1968->PMEG Intracellular Metabolism PMEG_DP PMEG Diphosphate (Active) PMEG->PMEG_DP Phosphorylation DNA_Polymerase DNA Polymerase PMEG_DP->DNA_Polymerase Inhibition Viral_DNA_Rep Viral DNA Replication PMEG_DP->Viral_DNA_Rep Chain Termination DNA_Polymerase->Viral_DNA_Rep DNA_Damage DNA Damage Viral_DNA_Rep->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis ABI1968_ext Topical Administration ABI1968_ext->ABI1968

Caption: Proposed mechanism of action of ABI-1968 in an HPV-infected cell.

Experimental_Workflow cluster_analysis Analytical Methods Culture 1. 3D Organotypic Epithelial Raft Cultures Infection 2. HPV-18 Genomic Plasmid Transfection Culture->Infection Treatment 3. Treatment with ABI-1968 Infection->Treatment Analysis 4. Analysis Treatment->Analysis qPCR qPCR for Viral DNA FISH FISH for Viral DNA IHC Immunohistochemistry (PCNA, Cyclin B1, L1) TUNEL TUNEL Assay for Apoptosis

Caption: General experimental workflow for evaluating ABI-1968 in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of ABI-1968 (this compound).

Table 1: In Vitro Antiviral Activity of ABI-1968

HPV TypeAssayEC50 (µM)CC50 (µM)Reference
HPV-11Luciferase Reporter0.04 - 0.18>10
HPV-16Luciferase Reporter0.04 - 0.18>10
HPV-18Luciferase Reporter0.04 - 0.18>10

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Effect of ABI-1968 on HPV-18 DNA Amplification in 3D Raft Cultures

Treatment GroupViral DNA Copies per Cell (Day 14)Viral DNA Copies per Cell (Day 18)Reference
Untreated Control~5,000~4,000
ABI-1968 (1.5 µM)>90% reduction>90% reduction

Experimental Protocols

Synthesis of ABI-1968 (this compound)

Detailed synthetic chemistry protocols for octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine are described in the publication by Beadle et al. (2016). The synthesis involves the preparation of the acyclic nucleoside phosphonate backbone and subsequent esterification to produce the final prodrug.

HPV DNA Amplification Assay (Luciferase Reporter)
  • Cell Line: HEK-293 cells.

  • Transfection: Cells are co-transfected with plasmids containing the HPV origin of replication (ori) and a luciferase reporter gene under the control of an HPV-responsive promoter.

  • Treatment: Transfected cells are treated with varying concentrations of ABI-1968.

  • Analysis: Luciferase activity is measured as an indicator of HPV DNA replication. EC50 values are calculated from the dose-response curve.

  • Cytotoxicity: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the CC50 of the compound.

3D Organotypic Epithelial Raft Cultures
  • Cell Source: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins.

  • Immortalization: PHKs are immortalized by transfection with HPV-18 genomic plasmids.

  • Culture System: A three-dimensional raft culture system is used to mimic the stratified epithelial tissue of the cervix. Cells are grown at the air-liquid interface on a collagen matrix containing feeder fibroblasts.

  • Treatment: ABI-1968 is added to the culture medium at specified concentrations and for defined durations.

  • Harvesting: Raft cultures are harvested at various time points for analysis.

Analysis of 3D Raft Cultures
  • Quantitative PCR (qPCR): Total DNA is extracted from the raft cultures. qPCR is performed using primers specific for the HPV-18 genome to quantify the number of viral DNA copies per cell.

  • Fluorescence In Situ Hybridization (FISH): Rafts are fixed, sectioned, and hybridized with fluorescently labeled probes targeting HPV DNA to visualize the localization and amplification of the viral genome within the epithelial layers.

  • Immunohistochemistry (IHC): Sections of the raft cultures are stained with antibodies against cellular markers of proliferation (e.g., PCNA, Cyclin B1) and the HPV major capsid protein (L1) to assess the effects of ABI-1968 on cell cycle and viral protein expression.

  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on raft sections to detect DNA fragmentation, a hallmark of apoptosis.

Conclusion

The early research on ABI-1968 (this compound) has established its potent and selective antiviral activity against HPV in preclinical models. Its mechanism of action, involving the termination of DNA chain elongation and subsequent induction of apoptosis in infected cells, provides a strong rationale for its clinical development as a topical treatment for HPV-related diseases. The in vitro data from 3D organotypic raft cultures, which closely mimic the natural site of HPV infection, are particularly compelling and support further investigation in clinical trials.

References

Intracellular Conversion of Ode-bn-pmeg: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[2-(phosphonomethoxy)ethyl]guanine) is a lipophilic prodrug of the acyclic nucleoside phosphonate PMEG (9-[2-(phosphonomethoxy)ethyl]guanine). As a diester derivative, this compound exhibits enhanced cellular uptake compared to its parent compound.[1][2][3] Intracellularly, it undergoes a slow and sustained conversion to its active antiviral metabolite, PMEG diphosphate (PMEGpp).[1][4] This active form acts as a DNA chain terminator by inhibiting cellular DNA polymerases, leading to DNA damage and apoptosis, particularly in cells with high replicative activity, such as those infected with Human Papillomavirus (HPV). This document provides a comprehensive overview of the intracellular conversion of this compound, its mechanism of action, and relevant experimental methodologies.

Intracellular Conversion Pathway

This compound is designed for efficient passive diffusion across the cell membrane due to its lipid-soluble octadecyloxyethyl and benzyl ester moieties. Once inside the cell, it undergoes a two-step enzymatic conversion to release the active antiviral agent, PMEG diphosphate (PMEGpp). This conversion is characterized as a slow process, which contributes to a sustained intracellular concentration of the active metabolite and a long intracellular half-life.

The proposed intracellular conversion pathway is as follows:

  • Initial Ester Cleavage: Cellular esterases cleave one of the ester groups (either the octadecyloxyethyl or the benzyl group) to form a monophosphate intermediate.

  • Second Ester Cleavage: A second enzymatic cleavage removes the remaining ester group, yielding the parent molecule, PMEG.

  • Anabolic Phosphorylation: Cellular kinases, specifically phosphoglycerate kinase and pyruvate kinase, sequentially phosphorylate PMEG. The first phosphorylation results in PMEG monophosphate (PMEGmp).

  • Final Phosphorylation: A subsequent phosphorylation by cellular kinases converts PMEGmp to the active diphosphate form, PMEGpp.

Intracellular_Conversion_of_Ode_bn_pmeg cluster_extracellular Extracellular Space Ode-bn-pmeg_ext This compound Ode-bn-pmeg_int Ode-bn-pmeg_int Ode-bn-pmeg_ext->Ode-bn-pmeg_int Cellular Uptake (Passive Diffusion) PMEG_monoester PMEG_monoester Ode-bn-pmeg_int->PMEG_monoester Esterase Cleavage PMEG PMEG PMEG_monoester->PMEG Esterase Cleavage PMEGmp PMEGmp PMEG->PMEGmp Anabolic Phosphorylation PMEGpp PMEGpp PMEGmp->PMEGpp Anabolic Phosphorylation

Mechanism of Action

The active metabolite, PMEG diphosphate (PMEGpp), is a potent inhibitor of cellular DNA polymerases, including polymerases α and δ. Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the incorporation of PMEG into a growing DNA strand results in obligate chain termination. This disruption of DNA replication leads to the accumulation of DNA strand breaks and the activation of the DNA damage response (DDR). In cells with a compromised cell cycle checkpoint, such as HPV-infected keratinocytes, this extensive DNA damage ultimately triggers apoptosis.

Mechanism_of_Action PMEGpp PMEGpp DNAPolymerase Cellular DNA Polymerases (α, δ) PMEGpp->DNAPolymerase Inhibits DNA_Replication DNA Replication DNAPolymerase->DNA_Replication Mediates Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Incorporation of PMEG DNA_Damage DNA Damage Chain_Termination->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Quantitative Data

The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and its parent compound PMEG.

Table 1: Anti-proliferative Activity of PMEG and this compound in Human Cervical Cancer Cell Lines

Cell LineCompoundIC50 (nM)Fold Increase in Activity (vs. PMEG)
CaSkiPMEG>100,000-
This compound2>50,000
Me-180PMEG800,000-
This compound2400,000
SiHaPMEG1,200,000-
This compound2600,000

Data adapted from a study on the antiproliferative effects of this compound.

Table 2: Antiviral Activity of this compound Against HPV

HPV TypeAssayEC50 (µM)
HPV-11Transient DNA Amplification< 0.1
HPV-16Transient DNA Amplification< 0.1
HPV-18Transient DNA Amplification< 0.1

Data represents the concentration at which a 50% reduction in viral DNA amplification was observed.

Experimental Protocols

Cell-Based Anti-proliferative Assay

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow:

Antiproliferative_Assay_Workflow Seed_Cells Seed cells in 96-well plates Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 5 days Add_Compound->Incubate Add_Reagent Add cell proliferation reagent (e.g., XTT) Incubate->Add_Reagent Read_Absorbance Read absorbance at 450 nm Add_Reagent->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Methodology:

  • Cell Seeding: Human cervical cancer cell lines (e.g., CaSki, Me-180, SiHa) are seeded into 96-well microtiter plates at an appropriate density (e.g., 2,500-5,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle alone.

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT reagent is added to each well, and the plates are incubated for a further 2-4 hours.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: The absorbance values are converted to percentage of control, and the IC50 value is calculated by non-linear regression analysis of the dose-response curves.

HPV Transient DNA Amplification Assay

This assay measures the ability of a compound to inhibit the transient replication of HPV origin-containing plasmids in transfected cells.

Methodology:

  • Cell Transfection: HEK-293 cells are co-transfected with plasmids expressing the HPV E1 and E2 replication proteins and a plasmid containing the HPV origin of replication.

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.

  • DNA Extraction: After a 72-hour incubation period, low-molecular-weight DNA is extracted from the cells using a Hirt lysis procedure.

  • Quantification of Replicated DNA: The extracted DNA is linearized by restriction enzyme digestion, and the amount of replicated plasmid DNA is quantified by Southern blot analysis or qPCR.

  • Data Analysis: The amount of replicated DNA in treated cells is compared to that in untreated control cells to determine the concentration of the compound that inhibits replication by 50% (EC50).

Conclusion

This compound is an effective prodrug that leverages a lipophilic delivery system to enhance cellular penetration and undergoes a slow intracellular conversion to its active diphosphate metabolite. This active form, PMEGpp, potently inhibits DNA replication, leading to cell death in rapidly dividing cells. The sustained intracellular levels of PMEGpp and its potent antiproliferative and antiviral activities make this compound a promising candidate for the treatment of HPV-associated lesions. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar acyclic nucleoside phosphonate prodrugs.

References

Ode-bn-pmeg: A Technical Guide on its Potent Inhibition of Viral DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg, or octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is an acyclic nucleoside phosphonate prodrug demonstrating significant promise as a potent and selective inhibitor of human papillomavirus (HPV) DNA replication.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental methodologies associated with this compound. Through its active metabolite, PMEG diphosphate, this compound acts as an obligate DNA chain terminator, leading to the cessation of viral DNA synthesis and the induction of apoptosis in HPV-infected cells.[1][2] This document summarizes key quantitative data, details experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.

Introduction to this compound

This compound is a novel prodrug of 9-[(2-phosphonomethoxy)ethyl]guanine (PMEG), an acyclic nucleoside phosphonate. Developed to enhance cellular uptake and bioavailability, this compound has emerged as a powerful antiviral agent, particularly against high-risk HPV genotypes such as HPV-16 and HPV-18, which are major causes of anogenital cancers, including cervical cancer. Unlike many existing treatments that are marginally effective, this compound directly targets viral DNA replication, offering a more targeted and potent therapeutic strategy.

Mechanism of Action

The antiviral activity of this compound is contingent on its intracellular conversion to the active metabolite, PMEG diphosphate. This process is central to its efficacy and selectivity.

2.1. Intracellular Activation and DNA Chain Termination

Once inside the cell, this compound is metabolized to PMEG diphosphate. This active form mimics a natural deoxynucleoside triphosphate and is incorporated into the growing DNA chain by host cell DNA polymerases, which are utilized by HPV for its own replication. Crucially, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This structural feature makes it an obligate chain terminator , meaning that once incorporated, no further nucleotides can be added, and DNA elongation is halted. This leads to the accumulation of DNA breaks and ultimately triggers a DNA damage response.

2.2. Selective Apoptosis in HPV-Infected Cells

A key feature of this compound is its ability to selectively induce apoptosis in HPV-infected, differentiated keratinocytes while sparing uninfected cells. This selectivity is attributed to the activities of the viral oncoprotein E7. HPV E7 reactivates the host DNA replication machinery in differentiated cells to support viral DNA amplification. This heightened replicative state in infected cells is thought to sensitize them to the cytotoxic effects of DNA chain termination by this compound, leading to apoptosis.

Quantitative Data on Antiviral Efficacy

The following tables summarize the quantitative data on the efficacy of this compound against HPV.

Table 1: In Vitro Efficacy of this compound against HPV DNA Amplification

CompoundVirus GenotypeCell LineEC50 (µM)Selectivity Index (SI)Reference
This compoundHPV-11HEK-2930.40 ± 0.2244
This compoundHPV-16HEK-2930.22 ± 0.0280
CidofovirHPV-11HEK-293150-
CidofovirHPV-16HEK-293150-

Table 2: Effect of this compound on HPV-18 DNA Amplification in 3D Organotypic Cultures

Treatment Concentration (µM)Duration of ExposureViral DNA ReductionReference
1.54 days or longer>90%

Table 3: Antiproliferative Activity of PMEG Analogs in Cervical Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
GS-9191CaSki2
This compoundCaSki2
GS-9191Me-1802
This compoundMe-1802

Experimental Protocols

This section details the methodologies used in the evaluation of this compound.

4.1. Synthesis of this compound

This compound (HPLC purity = 94.6%) is synthesized as described by Beadle et al. (2016). A 10 mM stock solution is typically prepared in DMSO for in vitro experiments.

4.2. Cell Culture and 3D Organotypic Raft Cultures

  • Cell Lines: Human embryonic kidney (HEK-293) cells and cervical cancer cell lines (e.g., C33A, CaSki, Me-180) are commonly used.

  • Primary Cells: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins.

  • 3D Raft Cultures: PHKs, with or without HPV-18 genomic plasmid, are used to generate 3D organotypic "raft" cultures that mimic the stratified epithelium of the skin. These cultures are grown at the liquid medium-air interface.

4.3. Transient HPV DNA Amplification Assay

  • Transfection: HEK-293 or C33A cells are co-transfected with expression vectors for HPV E1 and E2 proteins and an HPV origin-containing plasmid.

  • Treatment: The transfected cells are then treated with varying concentrations of this compound.

  • DNA Extraction and Analysis: After a set incubation period, total DNA is extracted. The amount of replicated HPV plasmid DNA is quantified using methods like Southern blotting or qPCR.

4.4. Quantification of Viral DNA by Real-Time qPCR

  • DNA Extraction: Total DNA is isolated from treated and untreated control cells or raft cultures.

  • qPCR: Real-time quantitative PCR is performed using primers and probes specific for the HPV genome to determine the viral DNA copy number per cell.

4.5. BrdU Incorporation Assay for S-phase Detection

  • BrdU Labeling: Cells or raft cultures are incubated with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into newly synthesized DNA.

  • Immunofluorescence: The incorporated BrdU is detected using an anti-BrdU antibody and a fluorescently labeled secondary antibody.

  • Microscopy: S-phase nuclei are visualized and quantified using fluorescence microscopy.

4.6. Immunofluorescence for Protein Biomarkers

  • Fixation and Permeabilization: Cells or tissue sections are fixed and permeabilized to allow antibody entry.

  • Antibody Staining: Samples are incubated with primary antibodies against biomarkers of HPV E7 activity, such as Proliferating Cell Nuclear Antigen (PCNA) and cyclin B1.

  • Detection: Fluorescently labeled secondary antibodies are used for detection and visualization by microscopy.

4.7. TUNEL Assay for Apoptosis Detection

  • Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure: Fixed and permeabilized tissue sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Analysis: Apoptotic nuclei are identified by fluorescence microscopy.

4.8. Fluorescence In Situ Hybridization (FISH)

FISH is used to visualize amplified HPV DNA within the nuclei of cells in raft cultures, providing spatial information on viral replication.

Visualizations

5.1. Signaling Pathway and Mechanism of Action

Ode_bn_pmeg_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Ode_bn_pmeg_ext This compound (Prodrug) Ode_bn_pmeg_int This compound Ode_bn_pmeg_ext->Ode_bn_pmeg_int Cellular Uptake PMEG PMEG Ode_bn_pmeg_int->PMEG Metabolism PMEG_p PMEG-p PMEG->PMEG_p Phosphorylation PMEG_pp PMEG-pp (Active Metabolite) PMEG_p->PMEG_pp Phosphorylation Viral_DNA Viral DNA Replication PMEG_pp->Viral_DNA Incorporation by DNA_Polymerase Host DNA Polymerase DNA_Polymerase->Viral_DNA Chain_Termination DNA Chain Termination Viral_DNA->Chain_Termination DNA_Breaks DNA Breaks Chain_Termination->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of action of this compound.

5.2. Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_analysis Analysis start Start: HPV-infected Cell Model (e.g., 3D Raft Culture) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment harvest Harvest Cells/Tissues treatment->harvest qPCR Viral DNA Quantification (Real-Time qPCR) harvest->qPCR brdu Cell Proliferation Assay (BrdU Incorporation) harvest->brdu if_staining Biomarker Analysis (Immunofluorescence for PCNA, Cyclin B1) harvest->if_staining tunel Apoptosis Detection (TUNEL Assay) harvest->tunel end End: Determine Efficacy & Mechanism qPCR->end brdu->end if_staining->end tunel->end

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound represents a significant advancement in the development of targeted antiviral therapies for HPV infections. Its mechanism as an obligate DNA chain terminator, coupled with its selective induction of apoptosis in infected cells, underscores its potential as a clinical candidate. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to combat HPV-related diseases. Further preclinical and clinical development of this compound is strongly merited.

References

Pharmacological Profile of Ode-bn-pmeg: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a novel acyclic nucleoside phosphonate diester prodrug with potent antiviral activity, particularly against high-risk human papillomavirus (HPV) genotypes. As a lipophilic prodrug, this compound is designed for enhanced cellular uptake and sustained intracellular delivery of its active metabolite, 9-(2-(phosphonomethoxy)ethyl)guanine (PMEG) diphosphate. This active form acts as a DNA chain terminator by inhibiting host cell DNA polymerases, which are utilized by HPV for viral genome replication. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro efficacy, and cellular effects. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a double prodrug that requires intracellular metabolic activation to exert its antiviral effect.[1] The lipophilic octadecyloxyethyl and benzyl moieties facilitate its passage across the cell membrane.[2] Once inside the cell, these protective groups are cleaved by intracellular enzymes to release PMEG monophosphate. This intermediate is then further phosphorylated by cellular kinases to the active antiviral agent, PMEG diphosphate.[1]

PMEG diphosphate is an analogue of deoxyguanosine triphosphate (dGTP) and acts as a competitive inhibitor of host DNA polymerases, including polymerases alpha, delta, and epsilon, which are essential for the replication of the HPV genome.[3][4] Upon incorporation into the growing DNA chain, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of DNA synthesis. This targeted disruption of viral DNA replication ultimately inhibits viral proliferation.

Ode-bn-pmeg_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ode-bn-pmeg_ext This compound Ode-bn-pmeg_int This compound Ode-bn-pmeg_ext->Ode-bn-pmeg_int Cellular Uptake PMEG_mp PMEG Monophosphate Ode-bn-pmeg_int->PMEG_mp Metabolic Cleavage PMEG_dp PMEG Diphosphate (Active Metabolite) PMEG_mp->PMEG_dp Phosphorylation DNA_Polymerase Host DNA Polymerases (α, δ, ε) PMEG_dp->DNA_Polymerase Competitive Inhibition DNA_Replication HPV DNA Replication PMEG_dp->DNA_Replication Incorporation DNA_Polymerase->DNA_Replication Mediates Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination

Figure 1: Mechanism of action of this compound.

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated potent activity against various high-risk HPV types in preclinical studies. Its efficacy is significantly higher than that of its parent compound, PMEG, due to the enhanced cellular uptake provided by the lipophilic prodrug moieties. The tables below summarize the available quantitative data on the anti-proliferative and cytotoxic effects of this compound and related compounds.

Table 1: Anti-proliferative Activity of this compound and Comparators in Human Cervical Cancer Cell Lines and Human Foreskin Fibroblasts (HFF)

CompoundCell LineHPV StatusIC50 (µM)
This compound CaSkiHPV-160.002
Me-180HPV-680.002
HeLaHPV-180.000035
HFFNormal5.0
PMEG CaSkiHPV-16>100
Me-180HPV-681.8
HeLaHPV-1814
HFFNormal>100
HDP-PMEG CaSkiHPV-160.001
Me-180HPV-682.5
HeLaHPV-180.00004
HFFNormal11

Data sourced from a 5-day XTT cell proliferation assay.

Table 2: Selectivity Index of this compound in Human Cervical Cancer Cell Lines vs. Normal Fibroblasts

Cell LineIC50 in Cancer Cells (µM)IC50 in HFF Cells (µM)Selectivity Index (SI = IC50 HFF / IC50 Cancer)
CaSki0.0025.02500
Me-1800.0025.02500
HeLa0.0000355.0>142,857

The selectivity index indicates the preferential activity of the compound against cancer cells over normal cells.

Inhibition of Host DNA Polymerases

Cellular Effects in HPV-Infected Tissues

Studies using 3D organotypic epithelial "raft" cultures, which mimic the stratified epithelial tissue infected by HPV, have provided significant insights into the cellular effects of this compound.

  • Inhibition of Viral DNA Amplification: this compound effectively abolishes the productive amplification of the HPV genome in these 3D cultures. At a concentration of 1.5 µM, it has been shown to be superior to 15 µM cidofovir in inhibiting HPV-18 DNA amplification.

  • Induction of DNA Damage and Apoptosis: The incorporation of PMEG into replicating DNA leads to DNA strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX). This DNA damage subsequently triggers apoptosis, or programmed cell death, selectively in the suprabasal, differentiated keratinocytes where productive HPV infection occurs. Uninfected tissues are largely spared from these apoptotic effects.

  • Reduction of Viral Oncoprotein-Mediated Effects: Treatment with this compound leads to a significant reduction in the expression of biomarkers associated with the activity of the HPV E7 oncoprotein, such as Proliferating Cell Nuclear Antigen (PCNA) and cyclin B1.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans are not currently available in the published literature. However, as an alkoxyalkyl prodrug of an acyclic nucleoside phosphonate, it is designed to have improved oral bioavailability and cellular penetration compared to its parent compound, PMEG. The lipophilic nature of the prodrug facilitates absorption and distribution into tissues. The slow intracellular conversion to the active diphosphate metabolite is intended to provide sustained antiviral effects.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are often found in the supplementary materials of the primary research articles. Below are overviews of the methodologies used to characterize the pharmacological profile of this compound.

Organotypic Raft Cultures

This 3D culture system is used to model the productive HPV life cycle in a manner that recapitulates the differentiation of epithelial tissue.

Organotypic_Raft_Culture_Workflow Start Start: Primary Human Keratinocytes (PHKs) Transfection Transfect PHKs with HPV Genomic Plasmid Start->Transfection Seeding Seed Transfected PHKs onto Collagen Matrix Transfection->Seeding Collagen_Matrix Prepare Collagen Matrix with Fibroblasts Collagen_Matrix->Seeding Air_Liquid_Interface Lift to Air-Liquid Interface to Induce Differentiation Seeding->Air_Liquid_Interface Treatment Treat with this compound or Vehicle Control Air_Liquid_Interface->Treatment Harvest Harvest Raft Cultures at Specified Time Points Treatment->Harvest Analysis Analysis: - Histology (H&E) - qPCR for HPV DNA - Immunofluorescence - FISH Harvest->Analysis

Figure 2: General workflow for organotypic raft culture experiments.
Quantification of HPV DNA Amplification

  • Quantitative PCR (qPCR): Total DNA is extracted from the raft cultures. The number of HPV genome copies is quantified using qPCR with primers and probes specific to the HPV genome. A host reference gene is used for normalization to determine the viral copy number per cell.

  • Fluorescence In Situ Hybridization (FISH): This technique is used to visualize the amplified viral DNA within the different layers of the raft culture, providing spatial information on the inhibition of viral replication.

Assessment of Cellular Effects
  • Immunofluorescence (IF): Paraffin-embedded sections of the raft cultures are stained with specific antibodies to detect various cellular markers.

    • BrdU Incorporation: To assess S-phase entry and cellular DNA replication.

    • PCNA and Cyclin B1: To monitor the effects on cell cycle progression and the activity of the HPV E7 oncoprotein.

    • γ-H2AX: To detect DNA double-strand breaks as a marker of DNA damage.

    • TUNEL Assay: To identify apoptotic cells by detecting DNA fragmentation.

Conclusion

This compound is a promising antiviral candidate for the treatment of HPV infections. Its design as a lipophilic double prodrug allows for efficient delivery of the active metabolite, PMEG diphosphate, into target cells, leading to potent and selective inhibition of HPV DNA replication. The mechanism of action, involving the termination of DNA chain synthesis by host DNA polymerases, results in the induction of DNA damage and apoptosis specifically in HPV-infected cells. The high selectivity index observed in vitro suggests a favorable therapeutic window. While further studies are needed to fully characterize its pharmacokinetic profile and in vivo efficacy, the existing data strongly support the continued development of this compound as a potential topical treatment for HPV-related diseases.

References

Methodological & Application

Application Notes and Protocols for Ode-bn-pmeg in 3D Organotypic Epithelial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organotypic epithelial cultures are invaluable tools in biomedical research, offering a more physiologically relevant model compared to traditional 2D cell culture. These systems recapitulate the stratified architecture of epithelial tissues, making them ideal for studying tissue development, disease pathogenesis, and for the evaluation of therapeutic agents.[1][2][3][4][5] Ode-bn-pmeg (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a prodrug of an acyclic nucleoside phosphonate that has demonstrated significant potential as an antiviral agent, particularly against Human Papillomavirus (HPV) in 3D organotypic cultures. This document provides detailed application notes and protocols for the utilization of this compound in these advanced culture systems.

This compound is designed for enhanced cellular uptake and is intracellularly converted to its active metabolite, PMEG diphosphate. Lacking a 3'-hydroxyl group, the incorporation of PMEG into replicating DNA results in chain termination, leading to DNA damage and subsequent apoptosis. This mechanism of action makes it a potent inhibitor of viral replication and a candidate for therapeutic intervention in diseases characterized by aberrant epithelial proliferation.

Mechanism of Action of this compound

This compound exerts its effects by targeting DNA replication. As a prodrug, it is metabolized within the cell to its active form, which then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands. The key steps in its mechanism of action are outlined below:

  • Cellular Uptake and Conversion: The lipophilic nature of this compound facilitates its passive diffusion across the cell membrane. Once inside the cell, it undergoes enzymatic cleavage to release the active antiviral metabolite, PMEG diphosphate.

  • DNA Chain Termination: The active metabolite, an analog of dGTP, is incorporated into replicating DNA by DNA polymerases. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to the termination of DNA chain elongation.

  • Induction of DNA Damage: The termination of DNA replication and the presence of the incorporated drug lead to the formation of DNA breaks. This triggers the cellular DNA damage response, characterized by the phosphorylation of H2AX (γ-H2AX), a marker for double-stranded DNA breaks.

  • Apoptosis in Target Cells: The accumulation of DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. In the context of HPV-infected cultures, this compound selectively induces apoptosis in infected, differentiated keratinocytes while largely sparing uninfected tissues.

Ode_bn_pmeg_Mechanism Mechanism of Action of this compound cluster_cell Epithelial Cell Ode-bn-pmeg_prodrug This compound (Prodrug) Active_Metabolite PMEG diphosphate (Active) Ode-bn-pmeg_prodrug->Active_Metabolite Intracellular Metabolism DNA_Replication Viral/Cellular DNA Replication Active_Metabolite->DNA_Replication Incorporation Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination DNA_Damage DNA Damage (γ-H2AX) Chain_Termination->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Intracellular activation and mechanism of this compound.

Signaling Pathways Modulated by this compound

The induction of DNA damage by this compound activates specific cellular signaling pathways. In the context of HPV-infected epithelial cells, this compound has been shown to impact pathways that are already dysregulated by the virus.

  • ATM DNA Damage Pathway: Human Papillomaviruses are known to activate the ATM (Ataxia-Telangiectasia Mutated) DNA damage response pathway to facilitate viral genome amplification. This compound-induced DNA breaks further engage this pathway, leading to the phosphorylation of downstream targets such as CHK2, BRCA1, and NBS1. The overwhelming DNA damage, however, pushes the cell towards apoptosis rather than repair and replication.

  • p53, PCNA, and Cyclin B1: In high-risk HPV infections, the viral oncoprotein E6 targets the tumor suppressor p53 for degradation, while E7 promotes cell cycle progression by inactivating retinoblastoma (pRb) family proteins. This leads to the upregulation of proliferation markers like PCNA and Cyclin B1. Treatment with this compound has been observed to reduce the levels of PCNA and Cyclin B1. In contrast to some other antiviral agents that can lead to p53 stabilization, in this compound treated cultures, neither p53 nor Cyclin B1 are strongly detected, consistent with a loss of HPV E7 activity and subsequent apoptosis.

Signaling_Pathways Signaling Pathways Affected by this compound in HPV-Infected Cells This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage PCNA_CyclinB1 PCNA & Cyclin B1 Reduction This compound->PCNA_CyclinB1 ATM_Activation ATM Pathway Activation DNA_Damage->ATM_Activation Apoptosis Apoptosis ATM_Activation->Apoptosis PCNA_CyclinB1->Apoptosis HPV_E7 HPV E7 Activity HPV_E7->PCNA_CyclinB1 drives expression

Caption: Key signaling events following this compound treatment.

Experimental Protocols

Protocol 1: Preparation of 3D Organotypic Raft Cultures

This protocol is adapted from established methods for generating stratified epithelial tissues from primary human keratinocytes (PHKs).

Materials:

  • Primary Human Keratinocytes (PHKs)

  • J2 3T3 fibroblasts (feeder cells)

  • Rat tail collagen, type I

  • 10X DMEM

  • 10X Reconstitution Buffer

  • E Medium (supplemented with EGF)

  • 6-well culture dishes

  • Stainless steel mesh grids

  • Sterile scalpels and spatulas

Procedure:

  • Preparation of Collagen Gels:

    • Prepare a collagen mix on ice consisting of 2.4 ml of cold rat-tail collagen, 0.3 ml of 10X reconstitution buffer, and 0.3 ml of 10X DMEM per gel.

    • Trypsinize and resuspend J2 3T3 fibroblasts. Add 1-2 x 10^6 fibroblasts to the collagen mix for each gel.

    • Dispense 3 ml of the collagen-fibroblast mixture into each well of a 6-well plate.

    • Incubate at 37°C for 1-2 hours to allow the gel to solidify.

  • Seeding of Keratinocytes:

    • Trypsinize PHKs and resuspend them in E medium with EGF.

    • Count the cells and prepare a suspension of 1-2 x 10^6 keratinocytes in 1 ml of E medium per raft.

    • Aspirate any medium from the surface of the collagen gels and add 2 ml of fresh E medium with EGF.

    • Carefully add the 1 ml of keratinocyte suspension to each well.

    • Incubate for 1-2 days to allow the keratinocytes to become confluent.

  • Lifting to Air-Liquid Interface:

    • Once confluent, use a sterile scalpel to carefully detach the edges of the collagen plug from the well.

    • Allow the plug to contract for a few hours.

    • Using a sterile spatula, gently lift the collagen plug and place it, keratinocyte-side up, onto a stainless steel mesh grid in a petri dish.

    • Add raft culture medium to the petri dish until the level reaches the underside of the mesh, ensuring the top of the raft is exposed to air.

  • Culture and Maintenance:

    • Incubate the raft cultures at 37°C in a humidified incubator.

    • Change the medium every 2 days.

    • The cultures are typically grown for 10-18 days to achieve full epithelial stratification.

Protocol 2: Treatment with this compound

Materials:

  • Established 3D organotypic raft cultures

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Raft culture medium

Procedure:

  • Preparation of Treatment Medium:

    • Prepare fresh raft culture medium containing the desired final concentration of this compound. A concentration of 1.5 µM has been shown to be effective. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.

  • Treatment Schedule:

    • A typical treatment can be initiated around day 6 of raft culture, after the initial stratification has begun.

    • Replace the medium in the petri dishes with the this compound-containing medium or vehicle control medium.

    • Continue to change the medium every 2 days with freshly prepared treatment or control medium.

    • The duration of treatment can vary depending on the experimental endpoint. Exposures of 4 to 8 days (e.g., from day 6 to day 10 or day 6 to day 14) have been shown to be effective.

  • Harvesting and Analysis:

    • At the end of the treatment period, harvest the raft cultures.

    • The rafts can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry/immunofluorescence.

    • Alternatively, the epithelial layer can be separated from the collagen for molecular analyses such as DNA/RNA extraction for qPCR or protein extraction for Western blotting.

Experimental_Workflow Experimental Workflow for this compound Treatment Start Start: Prepare Collagen Gels Seed_KCs Seed Keratinocytes Start->Seed_KCs Lift_Rafts Lift to Air-Liquid Interface (Day 0) Seed_KCs->Lift_Rafts Stratification Allow Stratification (Days 1-6) Lift_Rafts->Stratification Treatment Initiate this compound Treatment (e.g., Day 6) Stratification->Treatment Harvest Harvest Rafts (e.g., Day 14-18) Treatment->Harvest Analysis Analysis (Histology, IHC, qPCR, etc.) Harvest->Analysis

Caption: Timeline of 3D organotypic culture and drug treatment.

Data Presentation

The following tables summarize quantitative data from studies using this compound in HPV-18 infected 3D organotypic epithelial cultures.

Table 1: Effect of this compound on HPV-18 DNA Amplification

Treatment ConditionDuration of TreatmentViral DNA Copies per Cell (Day 14)Viral DNA Copies per Cell (Day 18)Percent Reduction in Viral DNA (Day 14)
Untreated ControlN/A~5,000~4,000N/A
1.5 µM this compound4 days (Day 6-10)<500<400>90%
1.5 µM this compound8 days (Day 6-14)<500<400>90%

Data derived from studies by Banerjee et al.

Table 2: Induction of DNA Damage and Apoptosis by this compound in HPV-18 Infected Cultures

Treatment ConditionDuration of TreatmentPercentage of γ-H2AX Positive NucleiQualitative Apoptosis (TUNEL Assay)
Untreated ControlN/ALowRare
1.5 µM this compoundShort exposure~30%Increased positive nuclei in suprabasal layers
1.5 µM this compoundLong exposure>50%Further increase in positive nuclei
Uninfected Control + 1.5 µM this compoundVarious durationsLowRare

Data derived from studies by Banerjee et al.

Conclusion

This compound is a potent inhibitor of DNA replication with demonstrated efficacy in 3D organotypic epithelial cultures, particularly in the context of HPV infection. Its mechanism of action, involving DNA chain termination and induction of apoptosis, makes it a valuable tool for studying viral pathogenesis and for the preclinical evaluation of antiviral therapies. The detailed protocols and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in advanced 3D culture models. The ability to model epithelial tissues in a physiologically relevant manner, combined with targeted therapeutic agents like this compound, offers a powerful platform for advancing our understanding and treatment of epithelial diseases.

References

Application Notes and Protocols for Treating HPV-Infected Cells with Ode-bn-pmeg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing Ode-bn-pmeg, a potent acyclic nucleoside phosphonate prodrug, for the treatment of cells infected with Human Papillomavirus (HPV). The information presented is intended to guide researchers in the effective application of this compound in preclinical studies.

Introduction

Human Papillomaviruses (HPVs) are DNA viruses that infect epithelial tissues, with high-risk types being the primary cause of cervical and other anogenital cancers. Currently, there are no approved antiviral agents that can effectively eliminate persistent HPV infections. This compound (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a promising antiviral candidate that has demonstrated significant efficacy against HPV. It acts as a prodrug of PMEG, which, after intracellular conversion to its active diphosphate form, functions as a DNA chain terminator. This mechanism of action leads to the inhibition of viral DNA replication, induction of DNA damage, and selective apoptosis in HPV-infected cells, while largely sparing uninfected cells.

Mechanism of Action

This compound exerts its anti-HPV activity through a multi-step process that ultimately disrupts viral replication and induces cell death in infected keratinocytes.

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound in HPV-infected cells.

ODE_bn_pmeg_Mechanism cluster_Cell HPV-Infected Keratinocyte cluster_Nucleus Nucleus cluster_HPV_Oncogenes HPV Oncogene Activity This compound This compound PMEGpp PMEG diphosphate (Active Metabolite) This compound->PMEGpp Intracellular Conversion DNA_Polymerase DNA Polymerase PMEGpp->DNA_Polymerase Incorporation into replicating DNA HPV_DNA_Replication HPV DNA Replication Host_DNA_Replication Host DNA Replication DNA_Polymerase->HPV_DNA_Replication DNA_Polymerase->Host_DNA_Replication Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination DNA_Damage DNA Damage (Double-Strand Breaks) Chain_Termination->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis E6 HPV E6 p53_degradation p53 Degradation E6->p53_degradation E7 HPV E7 pRb_inactivation pRb Inactivation E7->pRb_inactivation Cell_Cycle_Progression S-Phase Re-entry pRb_inactivation->Cell_Cycle_Progression Cell_Cycle_Progression->HPV_DNA_Replication Cell_Cycle_Progression->Host_DNA_Replication

Caption: Mechanism of this compound in HPV-infected cells.

Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental settings. The tables below summarize the key findings.

Table 1: In Vitro Efficacy of this compound against HPV-18 in 3D Organotypic Raft Cultures

ParameterThis compound (1.5 µM)Cidofovir (15 µM)Untreated ControlReference
HPV-18 DNA Copy Number / Cell >90% reductionSignificant reduction, but less than this compoundHigh
Induction of Apoptosis Extensive apoptosis in suprabasal infected cellsNo significant apoptosisMinimal
Effect on Uninfected Tissue Cytostatic effect in basal cells, rare apoptosisNot specifiedNormal proliferation and differentiation

Table 2: Antiproliferative Activity of this compound in Human Cervical Cancer Cell Lines (IC50 Values)

Cell Line (HPV Type)This compound (nM)Reference
CaSki (HPV-16) 2
Me-180 (HPV-68) 2
HeLa (HPV-18) 0.035

Table 3: Inhibition of Transient HPV DNA Amplification

HPV TypeEffect of this compoundReference
HPV-11 Strong inhibition
HPV-16 Strong inhibition
HPV-18 Strong inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as needed for specific laboratory conditions.

Protocol 1: Treatment of HPV-18 Infected 3D Organotypic (Raft) Cultures

This protocol describes the application of this compound to a 3D organotypic culture model that recapitulates the differentiation of squamous epithelium and supports the productive HPV life cycle.

Materials:

  • Primary Human Keratinocytes (PHKs)

  • HPV-18 genomic plasmid

  • Collagen matrix (e.g., rat tail collagen type I)

  • J2-3T3 feeder cells

  • Keratinocyte growth medium (e.g., E medium supplemented with EGF, hydrocortisone, insulin, and cholera toxin)

  • This compound stock solution (in DMSO)

  • Culture inserts (e.g., Millicell)

  • 6-well plates

Workflow Diagram:

Raft_Culture_Workflow Start Start Prepare_Collagen_Matrix Prepare Collagen Matrix with J2-3T3 Feeder Cells Start->Prepare_Collagen_Matrix Seed_PHKs Seed HPV-18 Infected PHKs onto Collagen Matrix Prepare_Collagen_Matrix->Seed_PHKs Submerged_Culture Submerged Culture (2-4 days) Seed_PHKs->Submerged_Culture Air_Liquid_Interface Raise to Air-Liquid Interface Submerged_Culture->Air_Liquid_Interface Differentiation Allow Differentiation (up to 14 days) Air_Liquid_Interface->Differentiation Treatment Treat with this compound (e.g., from Day 6) Differentiation->Treatment Harvest Harvest Raft Cultures for Analysis Treatment->Harvest Analysis Histology, DNA/RNA/Protein Extraction Harvest->Analysis End End Analysis->End

Caption: Workflow for 3D Organotypic Raft Culture.

Procedure:

  • Preparation of Raft Cultures:

    • Prepare a collagen matrix containing J2-3T3 feeder cells in a 6-well plate.

    • Seed PHKs previously transfected with the HPV-18 genomic plasmid onto the surface of the solidified collagen matrix in culture inserts.

    • Culture the cells submerged in keratinocyte growth medium for 2-4 days.

    • Raise the cultures to the air-liquid interface to induce differentiation. Change the medium every other day.

  • This compound Treatment:

    • On day 6 of differentiation, begin treatment with this compound.

    • Prepare a working solution of this compound in the culture medium at the desired concentration (e.g., 1.5 µM).

    • Add the this compound-containing medium to the wells, ensuring the raft is fed from below.

    • Replenish the medium with fresh this compound every 2 days.

    • Continue treatment for the desired duration (e.g., up to day 14).

  • Harvesting and Analysis:

    • On the final day of the experiment, harvest the raft cultures.

    • Fix a portion of the raft in formalin for histological analysis (H&E staining, immunohistochemistry, or in situ hybridization).

    • Isolate DNA, RNA, or protein from the remaining tissue for downstream analysis (e.g., qPCR for viral load, Western blotting for protein expression).

Protocol 2: Transient HPV DNA Replication Assay

This assay is used to assess the inhibitory effect of this compound on the transient replication of HPV origin-containing plasmids in transfected cells.

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Plasmids:

    • HPV origin-containing plasmid (e.g., pOZN-HPV18-ori)

    • Plasmids expressing HPV E1 and E2 proteins

    • A firefly luciferase reporter plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Luciferase assay system

  • DpnI restriction enzyme

  • qPCR reagents

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK-293 cells in 24-well plates.

    • Co-transfect the cells with the HPV origin-containing plasmid, E1 and E2 expression plasmids, and the luciferase reporter plasmid.

  • Treatment:

    • After transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for 48-72 hours.

  • Analysis:

    • Luciferase Assay: Lyse the cells and measure luciferase activity to normalize for transfection efficiency.

    • DNA Extraction: Isolate low-molecular-weight DNA from the cells.

    • DpnI Digestion: Digest the isolated DNA with DpnI to degrade the input, bacterially-methylated plasmid DNA, leaving only the newly replicated, unmethylated DNA intact.

    • qPCR: Quantify the amount of replicated HPV plasmid DNA using qPCR with primers specific to the HPV plasmid.

    • Calculate the concentration of this compound that inhibits HPV DNA replication by 50% (IC50).

Protocol 3: Cell Proliferation (Cytotoxicity) Assay

This protocol is for determining the antiproliferative effect of this compound on HPV-positive cervical cancer cell lines.

Materials:

  • HPV-positive cervical cancer cell lines (e.g., CaSki, HeLa, Me-180)

  • Cell culture medium appropriate for the cell line

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cervical cancer cells into 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Quantification of Cell Viability:

    • At the end of the incubation period, quantify the number of viable cells using a chosen cell proliferation assay reagent according to the manufacturer's instructions.

    • For example, if using a luminescent assay, add the reagent to each well, incubate, and then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell proliferation.

Concluding Remarks

This compound has demonstrated significant potential as a therapeutic agent for the treatment of HPV infections. Its ability to selectively target HPV-infected cells, inhibit viral replication, and induce apoptosis makes it a strong candidate for further preclinical and clinical development. The protocols and data presented here provide a foundation for researchers to further investigate the efficacy and mechanism of action of this promising compound.

Application Notes and Protocols for Ode-bn-pmeg in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is a potent acyclic nucleoside phosphonate prodrug. It is an analog of the antiviral compound PMEG. In vitro studies have demonstrated its efficacy as an antiviral agent, particularly against Human Papillomavirus (HPV), and as an antiproliferative agent against various cancer cell lines, including cervical cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, based on currently available research.

Mechanism of Action

This compound is designed for enhanced cellular uptake due to its lipophilic nature.[2] Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a DNA chain terminator. Lacking a 3'-hydroxyl group, its incorporation into a growing DNA strand by cellular DNA polymerases prevents further chain elongation.[1] This leads to DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis (programmed cell death), particularly in rapidly dividing cells such as cancer cells or virus-infected cells.

cluster_cell Cell Ode_bn_pmeg_ext This compound (extracellular) Ode_bn_pmeg_int This compound (intracellular) Ode_bn_pmeg_ext->Ode_bn_pmeg_int Cellular Uptake PMEGpp PMEG diphosphate (PMEGpp) (Active Metabolite) Ode_bn_pmeg_int->PMEGpp Metabolism DNA_Polymerase DNA Polymerase PMEGpp->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Terminated_DNA Terminated DNA Strand DNA_Polymerase->Terminated_DNA Incorporation of PMEGpp DNA_Strand Growing DNA Strand DNA_Replication->DNA_Strand DNA_Damage DNA Damage Terminated_DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations and inhibitory concentrations (IC50) of this compound in various in vitro models.

Cell Line/ModelExperiment TypeReadoutConcentration/IC50Reference
3D Organotypic Cultures of Primary Human Keratinocytes (PHKs) with HPV-18Antiviral AssayInhibition of HPV-18 DNA amplification, induction of apoptosis0.16 µM, 0.5 µM, 1.5 µM
Me-180 (Human Cervical Cancer)Antiproliferation AssayIC50195-fold more active than ODE-CDV
CaSki (Human Cervical Cancer)Antiproliferation AssayIC502 nM
HeLa (Human Cervical Cancer)Antiproliferation AssayIC50857-fold more active than ODE-CDV
Various Human Cervical Cancer Cell LinesAntiproliferation AssayIC500.035 - 2 nM
Human Foreskin Fibroblast (HFF) CellsCytotoxicity AssayIC50Less potent than in cervical cancer cells
CEM-SS (Human T-cell Leukemia)Antiproliferation AssayIC506 x 10⁻⁵ µM
MT-2 (Human T-cell Leukemia)Antiproliferation AssayIC501 x 10⁻⁷ µM

Experimental Protocols

Protocol 1: In Vitro Antiproliferation Assay using a Resazurin-based Method

This protocol describes a method to determine the IC50 value of this compound in a cancer cell line (e.g., Me-180).

Materials:

  • This compound

  • Me-180 human cervical cancer cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Cell Seeding:

    • Culture Me-180 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 100 nM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

cluster_workflow Antiproliferation Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with This compound Incubate_24h_1->Treat_Cells Prepare_Compound Prepare this compound serial dilutions Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_Reagent Add Resazurin reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate 1-4h Add_Reagent->Incubate_1_4h Read_Fluorescence Read fluorescence Incubate_1_4h->Read_Fluorescence Analyze_Data Analyze data and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the antiproliferation assay.

Concluding Remarks

This compound is a promising compound for in vitro research in virology and oncology. The provided protocols and data serve as a starting point for researchers. It is recommended to optimize experimental conditions, such as cell seeding density and incubation times, for specific cell lines and research questions. Due to its mechanism of action as a DNA chain terminator, it is crucial to handle this compound with appropriate laboratory safety precautions.

References

Application of Ode-bn-pmeg in Transient HPV DNA Amplification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV) is a DNA virus that infects epithelial tissues, with high-risk types being a primary cause of various cancers, including cervical and oropharyngeal cancers.[1][2][3] A critical stage in the HPV lifecycle is the amplification of its viral DNA within infected host cells. Targeting this replication process is a key strategy for developing effective antiviral therapies. Ode-bn-pmeg (Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a promising acyclic nucleoside phosphonate prodrug that has demonstrated potent inhibitory effects on transient HPV DNA amplification.[1][2]

These application notes provide a comprehensive overview of the use of this compound in transient HPV DNA amplification assays, including its mechanism of action, experimental protocols, and quantitative data analysis.

Mechanism of Action

This compound is a prodrug that, once inside a cell, is metabolized to its active form, PMEG diphosphate. This active metabolite is then incorporated into the growing DNA chain during replication by DNA polymerase. However, PMEG lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide. This results in the immediate termination of DNA chain elongation. The incorporation of PMEG into replicating DNA leads to DNA damage, specifically double-strand breaks, which in turn induces apoptosis (programmed cell death) selectively in HPV-infected cells where viral DNA replication is active.

Mechanism of Action of this compound This compound (Prodrug) This compound (Prodrug) Intracellular Metabolism Intracellular Metabolism This compound (Prodrug)->Intracellular Metabolism PMEG diphosphate (Active Metabolite) PMEG diphosphate (Active Metabolite) Intracellular Metabolism->PMEG diphosphate (Active Metabolite) Incorporation into replicating DNA Incorporation into replicating DNA PMEG diphosphate (Active Metabolite)->Incorporation into replicating DNA DNA Chain Termination DNA Chain Termination Incorporation into replicating DNA->DNA Chain Termination DNA Damage (Double-Strand Breaks) DNA Damage (Double-Strand Breaks) DNA Chain Termination->DNA Damage (Double-Strand Breaks) Apoptosis of HPV-Infected Cell Apoptosis of HPV-Infected Cell DNA Damage (Double-Strand Breaks)->Apoptosis of HPV-Infected Cell

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The efficacy of this compound in inhibiting HPV DNA amplification has been evaluated in 3D organotypic epithelial cultures. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of HPV-18 DNA Amplification by this compound

Treatment GroupConcentration (µM)Duration of TreatmentHPV-18 DNA Copy Number Reduction
This compound1.5Day 6 to Day 14≥ 90%
Cidofovir (CDV)15Day 6 to Day 14Less effective than this compound

Data compiled from studies using 3D raft cultures of primary human keratinocytes.

Table 2: Induction of DNA Damage by this compound in HPV-18 Raft Cultures

Treatment GroupConcentration (µM)Duration of ExposurePercentage of γ-H2AX Positive Nuclei
Untreated HPV-18--~1-2%
This compound1.5Increasing duration30% to >50%

γ-H2AX is a marker for double-stranded DNA breaks.

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in transient HPV DNA amplification assays.

Protocol 1: HPV DNA Amplification Assay in 3D Organotypic Raft Cultures

This protocol describes the use of 3D organotypic raft cultures to model HPV infection and assess the antiviral activity of this compound.

Materials:

  • Primary human keratinocytes (PHKs)

  • HPV-18 genomic plasmid

  • Culture medium

  • This compound (stock solution in DMSO)

  • Cidofovir (CDV) (stock solution in DMSO)

  • Fetal bovine serum

  • Collagen matrix

  • J2-3T3 feeder cells

  • BrdU for labeling replicating cells

  • Reagents for DNA extraction, qPCR, and in situ hybridization

Procedure:

  • Preparation of Raft Cultures:

    • Isolate PHKs from neonatal foreskins.

    • Transfect PHKs with the HPV-18 genomic plasmid.

    • Seed the transfected PHKs onto a collagen matrix containing J2-3T3 feeder cells.

    • Submerge the cultures in the medium for the initial growth phase.

    • Lift the cultures to the air-liquid interface to induce differentiation and viral replication.

  • Treatment with this compound:

    • Prepare working solutions of this compound and CDV in the culture medium from the DMSO stock solutions.

    • From day 6 post-lifting, treat the raft cultures with different concentrations of this compound (e.g., 0.16 µM, 0.5 µM, 1.5 µM) or CDV (e.g., 15 µM).

    • Include a DMSO-treated control group.

    • Replenish the medium with fresh compounds every 2-3 days.

  • Harvesting and Analysis:

    • Harvest the raft cultures at specified time points (e.g., day 10, 12, 14, or 18).

    • Fix a portion of the tissue in formalin for histological and in situ analyses.

    • Use the remaining unfixed tissue for DNA extraction.

  • Quantification of HPV DNA:

    • Extract total DNA from the harvested raft cultures.

    • Perform quantitative real-time PCR (qPCR) to determine the HPV-18 DNA copy number per cell. Normalize to a host housekeeping gene.

  • In Situ Analysis:

    • Perform fluorescence in situ hybridization (FISH) on paraffin-embedded sections to visualize HPV-18 DNA amplification within the epithelial layers.

    • Conduct immunohistochemistry for markers of DNA damage (e.g., γ-H2AX) and cell proliferation.

Workflow for 3D Organotypic Raft Culture Assay Isolate and Culture PHKs Isolate and Culture PHKs Transfect with HPV-18 Plasmid Transfect with HPV-18 Plasmid Isolate and Culture PHKs->Transfect with HPV-18 Plasmid Seed on Collagen Raft Seed on Collagen Raft Transfect with HPV-18 Plasmid->Seed on Collagen Raft Lift to Air-Liquid Interface Lift to Air-Liquid Interface Seed on Collagen Raft->Lift to Air-Liquid Interface Treat with this compound Treat with this compound Lift to Air-Liquid Interface->Treat with this compound Harvest Raft Cultures Harvest Raft Cultures Treat with this compound->Harvest Raft Cultures Analyze HPV DNA Amplification Analyze HPV DNA Amplification Harvest Raft Cultures->Analyze HPV DNA Amplification

Caption: 3D Raft Culture Experimental Workflow.

Protocol 2: Transient HPV DNA Amplification Assay in Transfected HEK-293 Cells

This protocol describes a more rapid method to screen for inhibitors of HPV DNA replication in a monolayer cell culture system.

Materials:

  • HEK-293 cells

  • Expression vectors for HPV E1 and E2 proteins

  • Plasmid containing the HPV origin of replication (ori)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Reagents for DNA extraction and qPCR

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in appropriate medium.

    • Co-transfect the cells with the HPV E1 and E2 expression vectors and the HPV ori-containing plasmid.

  • Treatment with this compound:

    • After transfection, treat the cells with various concentrations of this compound.

    • Include appropriate vehicle controls.

  • DNA Extraction and Analysis:

    • After a set incubation period (e.g., 48-72 hours), harvest the cells.

    • Extract low-molecular-weight DNA.

    • To distinguish newly replicated DNA from input plasmid DNA, digest the extracted DNA with DpnI. DpnI digests bacterially methylated DNA (the input plasmid) but not DNA replicated in mammalian cells.

    • Quantify the amount of DpnI-resistant (replicated) HPV ori-plasmid DNA using qPCR.

Logical Flow of Transient Amplification Assay Co-transfect HEK-293 cells Co-transfect HEK-293 cells Treat with this compound Treat with this compound Co-transfect HEK-293 cells->Treat with this compound Harvest cells and extract DNA Harvest cells and extract DNA Treat with this compound->Harvest cells and extract DNA DpnI Digestion DpnI Digestion Harvest cells and extract DNA->DpnI Digestion qPCR of DpnI-resistant DNA qPCR of DpnI-resistant DNA DpnI Digestion->qPCR of DpnI-resistant DNA Quantify Inhibition Quantify Inhibition qPCR of DpnI-resistant DNA->Quantify Inhibition

Caption: Transient Amplification Assay Logic.

Conclusion

This compound is a potent and selective inhibitor of HPV DNA amplification, demonstrating superior efficacy compared to existing compounds like Cidofovir in preclinical models. Its mechanism of action, involving obligate DNA chain termination and induction of apoptosis in infected cells, makes it a strong candidate for further development as a topical treatment for HPV infections. The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate this compound and similar compounds in the context of transient HPV DNA amplification assays.

References

Application Notes and Protocols for Ode-bn-pmeg in HEK-293 Cell Transfection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg, or Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is a prodrug of the acyclic nucleoside phosphonate PMEG. As a potent inhibitor of DNA synthesis, this compound presents a valuable tool for studying cellular processes involving DNA replication, particularly in the context of transiently transfected HEK-293 cells. Its established mechanism of action, which involves chain termination of elongating DNA strands, allows for the controlled inhibition of plasmid DNA amplification post-transfection. These application notes provide detailed protocols and supporting data for the use of this compound in HEK-293 cell transfection studies, primarily focusing on its role as an inhibitor of plasmid DNA replication.

Mechanism of Action

This compound is a lipophilic prodrug designed for enhanced cellular uptake. Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond during DNA elongation. When incorporated into a growing DNA chain by DNA polymerases, PMEGpp acts as an obligate chain terminator, leading to the cessation of DNA replication. This mechanism makes this compound a powerful inhibitor of viral and cellular DNA synthesis. In the context of transfection studies, it can be used to investigate the reliance of a transfected plasmid on host cell replication machinery.

Applications in HEK-293 Transfection Studies

  • Inhibition of Plasmid DNA Amplification: this compound can be utilized to specifically inhibit the replication of transfected plasmids that rely on the host cell's DNA synthesis machinery. This is particularly relevant for studies involving viral replicons or other plasmids designed to amplify within the host cell.

  • Studying DNA Damage Response: The incorporation of PMEGpp into DNA can induce DNA strand breaks, triggering the cellular DNA damage response (DDR). Researchers can use this compound to study the signaling pathways involved in the DDR in response to chain termination.

  • Control for Replication-Dependent Gene Expression: In studies where it is necessary to distinguish between gene expression from the initial transfected plasmid pool and expression resulting from plasmid replication, this compound can serve as a critical negative control.

  • Antiviral Research: As a primary application, this compound is used to study the replication of DNA viruses, such as Human Papillomavirus (HPV), by co-transfecting viral replicons into HEK-293 cells and assessing the inhibitory effect of the compound.[1][2]

Data Presentation

Table 1: Antiviral and Cytotoxic Activity of this compound
Cell LineVirus/AssayEndpointIC50 / CC50 (µM)Source
Transfected CellsHPV-11, -16, -18 origin-containing plasmid DNA amplificationInhibition of amplificationWell below cytotoxic concentrations[2]
Human Foreskin FibroblastsCellular UptakeIncreased uptakeNot Applicable[2]
HPV-18 Raft CulturesViral DNA Reduction>90% reduction1.5 µM[1]
Uninfected Basal CellsCytostatic EffectObserved1.5 µM
HPV-infected Suprabasal CellsApoptosisInduced1.5 µM

Experimental Protocols

Protocol 1: General Transfection of HEK-293 Cells with Subsequent this compound Treatment

This protocol describes a standard lipid-based transfection of HEK-293 cells followed by treatment with this compound to assess its impact on the transfected plasmid.

Materials:

  • HEK-293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA of interest

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well tissue culture plates (e.g., 24-well plate)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK-293 cells in a 24-well plate at a density of 0.5 - 1.25 x 10^5 cells per well in 0.5 mL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 70-90% confluent at the time of transfection.

  • Transfection Complex Formation:

    • For each well to be transfected, dilute 0.5 µg of plasmid DNA in 50 µL of Opti-MEM™.

    • In a separate tube, add 1.5 µL of Lipofectamine™ 3000 reagent to 50 µL of Opti-MEM™.

    • Add the diluted DNA to the diluted Lipofectamine™ 3000 (1:1 ratio) and mix gently by pipetting.

    • Incubate the DNA-lipid complexes at room temperature for 15-20 minutes.

  • Transfection:

    • Add 100 µL of the DNA-lipid complexes dropwise to each well containing the HEK-293 cells.

    • Gently rock the plate back and forth to distribute the complexes evenly.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • 4-6 hours post-transfection, remove the medium containing the transfection complexes and replace it with fresh, pre-warmed complete growth medium.

    • Prepare working solutions of this compound in complete growth medium from a concentrated stock in DMSO. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Add the medium containing the desired concentration of this compound or vehicle control to the cells.

  • Incubation and Analysis:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Harvest the cells for downstream analysis, such as:

      • DNA analysis: Isolate total DNA and perform qPCR to quantify plasmid copy number.

      • RNA analysis: Isolate total RNA and perform RT-qPCR to measure transgene expression.

      • Protein analysis: Prepare cell lysates and perform Western blotting or ELISA to quantify protein expression.

      • Cell viability assay: Perform an MTT or similar assay to assess the cytotoxicity of this compound.

Protocol 2: Co-transfection and this compound Treatment for Studying Viral Replicon Inhibition

This protocol is designed for studying the inhibitory effect of this compound on the replication of a co-transfected viral replicon plasmid.

Materials:

  • Same as Protocol 1, with the addition of:

  • Viral replicon plasmid (e.g., containing the HPV origin of replication)

  • Plasmids expressing necessary viral replication proteins (if not on the same plasmid)

  • Reporter plasmid (e.g., expressing a fluorescent protein or luciferase, for normalization)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Transfection Complex Formation:

    • Prepare a master mix of plasmid DNA containing the viral replicon plasmid, plasmids for replication proteins, and a reporter plasmid at an optimized ratio.

    • Follow the procedure for forming DNA-lipid complexes as described in Protocol 1, using the plasmid master mix.

  • Transfection: Follow step 3 from Protocol 1.

  • This compound Treatment: Follow step 4 from Protocol 1.

  • Incubation and Analysis:

    • Incubate for 48-72 hours to allow for replicon amplification.

    • Harvest cells for analysis:

      • Primary analysis: Isolate low molecular weight DNA (e.g., via Hirt extraction) to separate replicated plasmid DNA from chromosomal DNA. Quantify the replicated plasmid using qPCR.

      • Normalization: Measure the signal from the co-transfected reporter plasmid (e.g., fluorescence intensity or luciferase activity) to normalize for transfection efficiency.

      • Gene expression: Analyze the expression of viral genes from the replicon via RT-qPCR or Western blot.

Mandatory Visualizations

G cluster_cell HEK-293 Cell cluster_nucleus Nucleus Ode_bn_pmeg_in This compound Metabolism Cellular Enzymes Ode_bn_pmeg_in->Metabolism Uptake PMEGpp PMEG diphosphate (Active Metabolite) Metabolism->PMEGpp Metabolism Incorporation Incorporation PMEGpp->Incorporation DNA_Polymerase DNA Polymerase DNA_Polymerase->Incorporation Growing_DNA Growing DNA Strand Growing_DNA->Incorporation Termination Chain Termination Incorporation->Termination G Day0 Day 0: Seed HEK-293 Cells Day1_Transfection Day 1: Transfect with Plasmid DNA Day0->Day1_Transfection Day1_Treatment Day 1 (4-6h post-transfection): Treat with this compound or Vehicle Day1_Transfection->Day1_Treatment Day2_4 Day 2-4: Incubate Day1_Treatment->Day2_4 Analysis Analysis: - Plasmid DNA Quantification (qPCR) - Gene Expression (RT-qPCR, Western) - Cell Viability (MTT) Day2_4->Analysis G cluster_control Control (Vehicle) cluster_treatment This compound Treatment Transfected_Plasmid_C Transfected Plasmid Replication_C DNA Replication Transfected_Plasmid_C->Replication_C Amplified_Plasmids_C Amplified Plasmids Replication_C->Amplified_Plasmids_C Gene_Expression_C Gene Expression Amplified_Plasmids_C->Gene_Expression_C Transfected_Plasmid_T Transfected Plasmid Replication_T DNA Replication Transfected_Plasmid_T->Replication_T Basal_Expression_T Basal Gene Expression (from initial plasmid pool) Transfected_Plasmid_T->Basal_Expression_T Block Replication Blocked Replication_T->Block

References

Application Notes and Protocols for Assessing Ode-bn-pmeg Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg, an octadecyloxyethyl benzyl phosphonyl methoxyethyl guanine, is an acyclic nucleoside phosphonate prodrug. It demonstrates significant potential as an antiviral and anti-proliferative agent, particularly against Human Papillomavirus (HPV)-associated cancers.[1][2][3] Its mechanism of action involves intracellular conversion to the active metabolite, PMEG diphosphate, which acts as a DNA chain terminator upon incorporation into replicating DNA.[1][2] This leads to extensive DNA damage, cell cycle arrest, and ultimately, apoptosis, preferentially in rapidly dividing cells such as cancer cells.

These application notes provide a comprehensive guide to the methodologies used to assess the cytotoxicity of this compound. The protocols detailed below are foundational for determining its efficacy, selectivity, and mechanism of cell death in preclinical research and drug development.

Data Presentation: In Vitro Anti-proliferative Activity

The cytotoxic and anti-proliferative activities of this compound and its parent compound, PMEG, have been evaluated across various human cervical cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

CompoundCell LineIC50 (nM)Notes
GS-9191 (a PMEG prodrug) CaSki2HPV-16 positive
Me-1802HPV-68 positive
HeLa0.71HPV-18 positive
ODE-PMEG CaSki2Comparable activity to GS-9191.
Me-180-195-fold more active than ODE-CDV.
HeLa0.03520-fold more active than GS-9191.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound, as a prodrug, is designed for enhanced cellular uptake. Once inside the cell, it is metabolized to its active form, PMEG diphosphate. This active metabolite mimics a natural deoxynucleotide triphosphate, allowing it to be incorporated into the growing DNA chain by DNA polymerases during replication. However, due to the lack of a 3'-hydroxyl group, it acts as an obligate chain terminator, halting further DNA elongation. This leads to the accumulation of DNA strand breaks, triggering the DNA Damage Response (DDR) pathway. The cell cycle is arrested to allow for DNA repair, but extensive damage ultimately pushes the cell towards apoptosis.

Ode-bn-pmeg_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PMEG_diphosphate PMEG diphosphate (Active Metabolite) This compound->PMEG_diphosphate Metabolism DNA_Polymerase DNA Polymerase PMEG_diphosphate->DNA_Polymerase Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination DNA_Replication DNA Replication DNA_Replication->DNA_Polymerase DNA_Damage DNA Damage (Strand Breaks) Chain_Termination->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of this compound involves a tiered approach, starting with general viability assays and progressing to more specific assays to elucidate the mechanism of cell death.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cell Culture (e.g., HeLa, CaSki, Me-180) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability/Proliferation Assay (MTT or LDH Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Mechanism_Analysis Mechanistic Analysis (Western Blot for γ-H2AX, PCNA, Cyclin B1) Treatment->Mechanism_Analysis IC50 Determine IC50 Value Viability_Assay->IC50 DNA_Fragmentation DNA Fragmentation Assay (TUNEL Assay) Apoptosis_Assay->DNA_Fragmentation

Caption: Tiered approach for this compound cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix and assay buffer)

  • Lysis buffer (for positive control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control.

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.

  • Maximum Release Control: One hour before the end of the incubation, add 10 µL of lysis buffer to the maximum release control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DNase I (for positive control)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described previously. Include a positive control (treated with DNase I after fixation) and a negative control (no TdT enzyme).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize for 5-15 minutes on ice.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's protocol. Add the mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Visualization: Wash the cells with PBS. Counterstain the nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis for Mechanistic Markers

Western blotting can be used to detect changes in the expression of proteins involved in the DNA damage response and cell cycle control.

Key Proteins:

  • γ-H2AX: A marker for DNA double-strand breaks.

  • PCNA (Proliferating Cell Nuclear Antigen): A marker for S-phase and DNA replication.

  • Cyclin B1: A regulatory protein for the G2/M phase of the cell cycle.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against γ-H2AX, PCNA, Cyclin B1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application Notes and Protocols for Ode-bn-pmeg Delivery in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg (Octadecyloxyethyl-benzyl-9-[2-(phosphonomethoxy)ethyl]guanine) is a lipophilic prodrug of the acyclic nucleoside phosphonate 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). PMEG is a potent antiviral and antiproliferative agent. The prodrug design of this compound enhances cellular uptake and allows for the intracellular delivery of PMEG, which is then phosphorylated to its active diphosphate form (PMEGpp). PMEGpp acts as a DNA chain terminator by inhibiting cellular DNA polymerases, leading to apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[1][2]

These application notes provide an overview of the preclinical delivery methods for this compound, focusing on local administration for antiviral and anticancer applications. The protocols detailed below are based on published preclinical studies and are intended to serve as a guide for researchers.

Mechanism of Action

This compound's mechanism of action involves several key steps, making it an effective inhibitor of viral replication and cancer cell proliferation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Ode-bn-pmeg_in This compound This compound->Ode-bn-pmeg_in Cellular Uptake PMEG PMEG Ode-bn-pmeg_in->PMEG Ester Cleavage PMEG-p PMEG-p PMEG->PMEG-p Phosphorylation PMEGpp PMEGpp (Active) PMEG-p->PMEGpp Phosphorylation DNA_Polymerase DNA Polymerase PMEGpp->DNA_Polymerase Inhibition DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Figure 1: Cellular uptake and activation of this compound.

Preclinical Delivery Methods and Efficacy

Currently, published preclinical studies on this compound have focused on local delivery methods to concentrate the drug at the site of disease, minimizing potential systemic toxicity.

Topical Delivery in 3D Organotypic Raft Cultures (Anti-HPV)

Three-dimensional organotypic raft cultures of primary human keratinocytes provide a physiologically relevant in vitro model to study the life cycle of human papillomavirus (HPV) and to test antiviral agents.

Experimental Workflow:

G Keratinocytes Isolate Primary Human Keratinocytes HPV_Infection Infect with HPV-18 Genomic Plasmid Keratinocytes->HPV_Infection Raft_Culture Establish 3D Organotypic Raft Culture HPV_Infection->Raft_Culture Treatment Treat with this compound (in media) Raft_Culture->Treatment Analysis Harvest and Analyze: - Viral DNA Load - Biomarkers - Apoptosis Treatment->Analysis

Figure 2: Workflow for testing this compound in 3D raft cultures.

Efficacy Data:

Preclinical ModelCompoundConcentrationDurationEfficacyReference
3D Organotypic Raft Culture (HPV-18 infected)This compound1.5 µM4-8 days>90% reduction in viral DNA copy number[3]
3D Organotypic Raft Culture (HPV-18 infected)Cidofovir (comparator)15 µM8 daysLess effective than this compound[3]

Protocol for this compound Treatment in 3D Organotypic Raft Cultures:

Materials:

  • 3D organotypic raft cultures of HPV-infected primary human keratinocytes

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Culture medium appropriate for the raft culture system

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C.

  • Treatment of Raft Cultures:

    • On the desired day of treatment (e.g., day 6 of culture), dilute the 10 mM this compound stock solution in the culture medium to the final working concentration of 1.5 µM.

    • Add the this compound-containing medium to the raft cultures.

    • Culture the rafts in the presence of the compound for the desired duration (e.g., 4 to 8 days).

    • Replace the medium with freshly prepared this compound-containing medium every 2-3 days.

  • Harvesting and Analysis:

    • At the end of the treatment period, harvest the raft cultures.

    • Fix the tissues in 10% buffered formalin and embed in paraffin for histological and immunohistochemical analysis.

    • Alternatively, extract DNA for viral load quantification by qPCR.

Intratumoral Injection in a Murine Xenograft Model (Anticancer)

Direct injection of this compound into solid tumors allows for high local drug concentration and is a relevant preclinical model for evaluating the efficacy of agents intended for local therapy of accessible tumors.

Efficacy Data:

Preclinical ModelCompoundDosageDosing ScheduleEfficacyReference
Athymic nude mice with Me-180 cervical cancer xenograftsODE-PMEG25 µ g/day Daily intratumoral injection for 21 daysNear-complete disappearance of measurable tumors
Athymic nude mice with Me-180 cervical cancer xenograftsODE-CDV (comparator)100 µ g/day Daily intratumoral injection for 21 daysLess effective than ODE-PMEG

Protocol for Intratumoral Injection of this compound:

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Me-180 human cervical cancer cells

  • This compound

  • Vehicle for injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like PEG 400). Note: The specific vehicle for this compound was not detailed in the reference study; therefore, formulation development and stability testing are recommended.

  • Insulin syringes with a 28-30 gauge needle

Procedure:

  • Tumor Xenograft Establishment:

    • Culture Me-180 cells under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Preparation of this compound Formulation:

    • Prepare the this compound solution or suspension in the chosen sterile vehicle to achieve a concentration that allows for the administration of 25 µg in a small volume (e.g., 20-50 µL).

  • Intratumoral Administration:

    • Gently restrain the mouse.

    • Carefully insert the needle into the center of the tumor.

    • Slowly inject the this compound formulation.

    • Repeat the injection daily for the duration of the study (e.g., 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and overall health of the animals.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Systemic Delivery

As of the latest literature review, there are no published preclinical studies detailing the systemic administration (e.g., oral or intravenous) of this compound. Research on other PMEA prodrugs suggests that oral bioavailability can be achieved, with one study on bis-POM PMEA and bis-(o-ethoxyphenyl) PMEA in rats showing oral bioavailabilities of 38.2% and 40.1%, respectively.[4] However, these results are not directly transferable to this compound due to differences in the prodrug moieties.

The development of a systemic formulation for this compound would require extensive research into its pharmacokinetic and toxicological profiles.

Conclusion

This compound is a promising antiviral and anticancer agent. The preclinical data available to date supports its efficacy when delivered locally, either topically to an epithelial surface or via intratumoral injection. The provided protocols offer a starting point for researchers investigating the preclinical applications of this compound. Further research is warranted to explore systemic delivery routes and to expand the therapeutic potential of this compound.

References

Application Notes and Protocols for Quantifying PMEG Diphosphate Levels Following Ode-bn-PMEG Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-PMEG (Octadecyloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine) is a lipophilic prodrug of the acyclic nucleoside phosphonate PMEG (9-[2-(phosphonomethoxy)ethyl]guanine). As a prodrug, this compound is designed for enhanced cellular uptake. Intracellularly, it undergoes slow conversion to its active metabolite, PMEG diphosphate (PMEGpp)[1][2]. PMEGpp is a potent antiviral agent that acts as a DNA chain terminator by inhibiting viral and cellular DNA polymerases[1][2][3]. Due to the absence of a 3'-hydroxyl group, the incorporation of PMEG into a growing DNA strand halts further elongation, leading to DNA damage and apoptosis in rapidly replicating cells, such as those infected with viruses like human papillomavirus (HPV).

The sustained intracellular release of the active metabolite from this compound suggests a long-lasting therapeutic effect. Therefore, accurately quantifying the intracellular levels of PMEG diphosphate is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, optimizing dosing regimens, and evaluating its therapeutic efficacy in preclinical and clinical studies.

These application notes provide a detailed protocol for the quantification of PMEG diphosphate in cultured cells following treatment with this compound, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for analyzing intracellular nucleotide analogs.

Metabolic Pathway of this compound

This compound is metabolized within the target cell to its active form, PMEG diphosphate, through a multi-step enzymatic process. This slow conversion ensures a sustained intracellular concentration of the active metabolite. PMEG diphosphate then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ode_bn_PMEG_ext This compound Ode_bn_PMEG_int This compound Ode_bn_PMEG_ext->Ode_bn_PMEG_int Cellular Uptake PMEG PMEG Ode_bn_PMEG_int->PMEG Esterases PMEG_mp PMEG monophosphate PMEG->PMEG_mp Phosphorylation PMEG_dp PMEG diphosphate (Active Metabolite) PMEG_mp->PMEG_dp Phosphorylation DNA_Polymerase DNA Polymerase PMEG_dp->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Chain_Termination DNA Chain Termination (Apoptosis) DNA_synthesis->Chain_Termination Incorporation of PMEG

Caption: Metabolic activation of this compound.

Quantitative Data

Cell Type/SystemTreatment ConcentrationDuration of TreatmentObserved EffectReference
HPV-18 Infected Organotypic Raft Cultures1.5 µM this compound4 days or longer>90% reduction in viral DNA
Human Cervical Cancer Cell Lines (Me-180, CaSki)Not Specified5 daysIC50 values as low as 2 nM for antiproliferative activity
Human Foreskin Fibroblast (HFF) CellsNot SpecifiedNot SpecifiedIncreased uptake and conversion to PMEG diphosphate

Experimental Protocols

The following protocols are representative methods for cell culture, drug treatment, metabolite extraction, and LC-MS/MS analysis based on established techniques for quantifying intracellular nucleoside phosphonates.

Cell Culture and this compound Treatment

This protocol is applicable to adherent cell lines, such as human foreskin fibroblasts (HFF) or cervical cancer cell lines (e.g., Me-180, CaSki).

  • Materials:

    • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

    • Cell culture flasks or plates (e.g., 6-well plates)

    • This compound stock solution (e.g., in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

    • Once the cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate the cells for the desired treatment duration.

    • At the end of the treatment period, proceed immediately to the metabolite extraction protocol.

Intracellular Metabolite Extraction

This protocol is designed to quench metabolic activity and efficiently extract polar metabolites like PMEG diphosphate.

  • Materials:

    • Ice-cold PBS

    • Ice-cold 70% methanol

    • Cell scrapers

    • Microcentrifuge tubes

    • Centrifuge capable of 4°C and >15,000 x g

    • Sonicator (optional)

  • Procedure:

    • Place the 6-well plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 70% methanol to each well to quench metabolism and precipitate proteins.

    • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • To ensure complete cell lysis, perform three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or sonicate the samples on ice.

    • Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Quantification of PMEG Diphosphate

The analysis of highly polar and phosphorylated compounds like PMEG diphosphate is challenging. An ion-pairing reversed-phase LC-MS/MS method is often employed for such analyses.

  • Materials and Instrumentation:

    • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • C18 reversed-phase column.

    • Mobile Phase A: Ion-pairing agent (e.g., N,N-dimethylhexylamine (DMHA)) in water.

    • Mobile Phase B: Acetonitrile.

    • PMEG diphosphate analytical standard.

    • Internal standard (e.g., a stable isotope-labeled analog).

  • Procedure:

    • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase conditions.

    • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of PMEG diphosphate analytical standard into a matrix solution (e.g., lysate from untreated control cells).

    • LC-MS/MS Analysis:

      • Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.

      • Separate the analytes using a gradient elution program.

      • Detect PMEG diphosphate and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for PMEG diphosphate will need to be optimized.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

      • Determine the concentration of PMEG diphosphate in the experimental samples by interpolating their peak area ratios from the calibration curve.

      • Normalize the PMEG diphosphate concentration to the number of cells from which the extract was derived.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for quantifying intracellular PMEG diphosphate levels.

cluster_protocol Experimental Workflow node_cell_culture 1. Cell Culture (e.g., HFF, Me-180) node_treatment 2. Treatment with this compound node_cell_culture->node_treatment node_harvest 3. Cell Harvesting and Washing node_treatment->node_harvest node_extraction 4. Metabolite Extraction (Quenching with cold Methanol) node_harvest->node_extraction node_separation 5. Separation of Soluble Metabolites (Centrifugation) node_extraction->node_separation node_drying 6. Drying of Supernatant node_separation->node_drying node_analysis 7. LC-MS/MS Analysis node_drying->node_analysis node_quantification 8. Data Analysis and Quantification node_analysis->node_quantification

Caption: Workflow for PMEG diphosphate quantification.

References

Application Notes and Protocols for Efficacy Studies of Ode-bn-pmeg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is an acyclic nucleoside phosphonate prodrug with potent antiviral activity, particularly against Human Papillomavirus (HPV).[1][2] As a prodrug, this compound is designed for enhanced cellular uptake and is intracellularly metabolized to its active form, PMEG diphosphate.[2] This active metabolite acts as an obligate DNA chain terminator, effectively inhibiting viral DNA replication.[1] Efficacy studies have demonstrated its superiority to other antiviral agents, such as Cidofovir, in preclinical models. This compound not only blocks viral DNA amplification and virion production but also selectively induces apoptosis in HPV-infected cells.

These application notes provide detailed protocols for in vitro and in vivo efficacy studies of this compound, designed to assess its therapeutic potential for the treatment of HPV infections and associated neoplasia.

In Vitro Efficacy Studies

Objective:

To determine the concentration-dependent efficacy of this compound in inhibiting HPV-positive cancer cell proliferation and viral oncogene expression.

Cell Proliferation Assay

This protocol outlines the methodology to assess the antiproliferative effects of this compound on various HPV-positive cervical cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture HPV-positive human cervical cancer cell lines (e.g., Me-180, CaSki, HeLa) and a normal human foreskin fibroblast (HFF) cell line (as a control) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should be selected based on previously reported IC50 values, typically from 0.01 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 5 days.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (nM)HDP-PMEG IC50 (nM)PMEG IC50 (nM)
Me-1802>10,0008,000
CaSki21,2008,000
HeLa0.03580014,000
HFF (Normal)9,0003,00028,000

Data adapted from previously published studies for illustrative purposes.

3D Organotypic Raft Culture Efficacy Study

This protocol describes the use of a 3D organotypic (raft) culture system to evaluate the efficacy of this compound in a model that closely mimics in vivo epithelial tissue.

Experimental Protocol:

  • Establishment of Raft Cultures: Isolate primary human keratinocytes (PHKs) from neonatal foreskins. Establish organotypic raft cultures using PHKs containing HPV-18 genomic plasmids.

  • Treatment: On day 6 of culture, initiate treatment by adding this compound to the medium at a final concentration of 1.5 µM. A control group treated with 15 µM Cidofovir and an untreated control should be included. The treatment should be continued for 8 days (from day 6 to day 14).

  • Sample Collection: Harvest the raft cultures at different time points (e.g., day 10, 14, and 18) for analysis.

  • Analysis of Viral DNA Amplification:

    • Real-Time qPCR: Extract total DNA from the raft cultures and quantify the HPV-18 DNA copy number per cell using real-time quantitative PCR.

    • Fluorescence In Situ Hybridization (FISH): Fix and section the raft cultures to visualize HPV DNA amplification within the different epithelial layers.

  • Analysis of Viral Protein Expression:

    • Immunofluorescence (IF): Stain sections of the raft cultures with antibodies against the HPV E7 oncoprotein and biomarkers of E7 activity such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin B1.

  • Apoptosis Assay: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on raft culture sections to detect apoptotic cells.

Data Presentation:

Treatment GroupHPV-18 DNA Copies/Cell (Day 14)Suprabasal PCNA Expression (Day 14)Suprabasal Cyclin B1 Expression (Day 14)Apoptosis (TUNEL Positive Cells)
Untreated Control~5,000HighHighLow
This compound (1.5 µM)<500 (>90% reduction)ReducedReducedIncreased in suprabasal layers
Cidofovir (15 µM)Moderately ReducedHighHighLow

Data based on findings from published research.

In Vivo Efficacy Study

Objective:

To evaluate the anti-tumor efficacy of this compound in a xenograft model of human cervical cancer.

Experimental Protocol:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 Me-180 human cervical cancer cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (approximately 100 mm³). Randomly assign the mice to different treatment groups (e.g., n=8 per group):

    • Vehicle Control (e.g., saline)

    • This compound (25 µg, intratumoral injection)

    • ODE-Cidofovir (100 µg, intratumoral injection)

  • Treatment Administration: Administer the treatments daily via intratumoral injection for 21 consecutive days.

  • Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Observation Period: After the 21-day treatment period, observe the mice for an additional 20-35 days, continuing to monitor tumor size.

  • Endpoint: The primary endpoint is the change in tumor volume over time. Secondary endpoints can include body weight (to assess toxicity) and survival. At the end of the study, tumors can be excised for histological and molecular analysis.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Mean Tumor Volume at Day 42 (mm³)
Vehicle Control800 ± 1201500 ± 250
This compound (25 µ g/day )50 ± 20Near-complete disappearance
ODE-Cidofovir (100 µ g/day )100 ± 30Near-complete disappearance

Illustrative data based on the described outcomes in the literature.

Visualizations

G cluster_0 In Vitro Efficacy Workflow start Seed HPV-positive cells (e.g., Me-180, CaSki, HeLa) treat Treat with varying concentrations of this compound start->treat incubate Incubate for 5 days treat->incubate assay Assess cell viability (XTT Assay) incubate->assay analyze Calculate IC50 values assay->analyze

Caption: Workflow for In Vitro Cell Proliferation Assay.

G cluster_1 In Vivo Efficacy Workflow implant Implant Me-180 cells in nude mice growth Tumor growth to ~100 mm³ implant->growth group Randomize into treatment groups growth->group treatment Daily intratumoral injections for 21 days group->treatment measure Measure tumor volume regularly treatment->measure observe Observe for 20-35 days post-treatment measure->observe endpoint Analyze tumor regression observe->endpoint

Caption: Workflow for In Vivo Xenograft Model Study.

G Ode_bn_pmeg This compound (Prodrug) Cell_Membrane Cell Membrane Ode_bn_pmeg->Cell_Membrane Enhanced Uptake PMEGpp PMEG diphosphate (Active) Cell_Membrane->PMEGpp Intracellular Metabolism DNA_Polymerase Viral DNA Polymerase PMEGpp->DNA_Polymerase Chain_Termination DNA Chain Termination PMEGpp->Chain_Termination DNA_Replication Viral DNA Replication DNA_Polymerase->DNA_Replication DNA_Polymerase->Chain_Termination Chain_Termination->DNA_Replication Inhibition

Caption: Mechanism of Action of this compound.

References

Application Notes and Protocols: Ode-bn-pmeg in Combination with Other Antiviral and Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg (Octadecyloxyethyl-benzyl-phosphonomethoxyethyl guanine) is a promising prodrug of the acyclic nucleoside phosphonate PMEG, a potent inhibitor of viral DNA synthesis. While preclinical studies have primarily focused on the standalone antiviral activity of this compound, particularly against Human Papillomavirus (HPV), the exploration of its potential in combination therapies is a critical next step in its development.[1][2][3] Due to the limited availability of published data on this compound in direct combination with other antiviral agents, this document leverages available information on the closely related and clinically established acyclic nucleoside phosphonate, Cidofovir (CDV), as a surrogate to inform potential combination strategies.

This document provides a summary of quantitative data from relevant combination studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to guide further research and development of this compound-based combination therapies.

Data Presentation: Summary of Combination Therapy Studies

The following tables summarize quantitative data from clinical and preclinical studies of Cidofovir in combination with other therapeutic agents. This data can serve as a valuable reference for designing future studies with this compound.

Table 1: Clinical Studies of Cidofovir in Combination Therapy

IndicationCombination AgentsStudy PhaseDosage RegimenKey Efficacy OutcomesReference
AIDS-related Progressive Multifocal Leukoencephalopathy (PML)Highly Active Antiretroviral Therapy (HAART)ObservationalCidofovir: 5 mg/kg IV weekly for 2 weeks, then bi-weeklyUndetectable JC virus DNA in CSF: 87% (CDV+HAART) vs. 42% (HAART alone). 1-year survival: 67% (CDV+HAART) vs. 31% (HAART alone).[4][4]
AIDS-related Cytomegalovirus (CMV) RetinitisGanciclovir (oral)Phase ICidofovir: 5 mg/kg IV every 2 weeks; Ganciclovir: 1 g orally three times a day1 of 7 patients showed retinitis progression during a median of 5.5 months of therapy.
Locally Advanced Cervical Cancer (HPV-positive)Chemoradiotherapy (Carboplatin + Radiotherapy)Phase ICidofovir: Dose escalation from 1 to 6.5 mg/kg IV weekly for 2 weeks, then bi-weekly with chemoradiationRecommended Phase II Dose (RP2D) suggested at 5 mg/kg. Complete response in 8 of 9 evaluable patients (89%). 2-year overall survival: 93%; 2-year progression-free survival: 76%.

Table 2: Preclinical Studies of Acyclic Nucleoside Phosphonates and Potential Combination Agents

Virus/Cancer ModelCombination AgentsExperimental SystemKey FindingsReference
Human Papillomavirus (HPV)-18Chk1 inhibitor (MK-8776)3D Organotypic Raft CulturesMK-8776 (10-20 µM) abrogated productive HPV-18 amplification and reduced viral DNA copy number by 90-99%.
HPV-positive Cervical Cancer CellsCisplatinIn vitro cell cultureChk1 inhibitors sensitized cervical cancer cell lines to cisplatin.

Experimental Protocols

In Vitro Evaluation of Antiviral Combination using 3D Organotypic Raft Cultures

This protocol is adapted from studies on HPV and can be used to assess the synergistic or additive effects of this compound in combination with other agents.

Objective: To determine the efficacy of this compound in combination with another antiviral or therapeutic agent in a 3D tissue model that mimics in vivo epithelial differentiation.

Materials:

  • Primary Human Keratinocytes (PHKs)

  • HPV-containing plasmids (e.g., HPV-18)

  • J2 3T3 fibroblasts (feeder cells)

  • Collagen rat tail, type I

  • Culture media (E-medium, F-medium)

  • This compound and combination agent(s)

  • BrdU for proliferation analysis

  • Reagents for immunofluorescence and DNA in situ hybridization (FISH)

Procedure:

  • Preparation of Raft Cultures:

    • Prepare a collagen matrix with embedded J2 3T3 fibroblasts in a 6-well plate.

    • Seed PHKs (transfected with HPV plasmid) onto the collagen matrix.

    • Submerge the culture in F-medium for 2-3 days until confluent.

    • Lift the culture to the air-liquid interface by placing it on a stainless steel grid.

    • Maintain the culture in E-medium, changing the medium every other day.

  • Drug Treatment:

    • On day 7 post-lifting, add this compound and the combination agent to the medium at desired concentrations.

    • Continue treatment for the desired duration (e.g., 5-7 days), replenishing the drugs with each medium change.

    • Include single-agent and vehicle controls.

  • Analysis:

    • Harvest the raft cultures and fix in 10% buffered formalin.

    • Embed in paraffin and section for histological analysis (Hematoxylin and Eosin staining).

    • Perform immunofluorescence staining for markers of proliferation (e.g., BrdU incorporation, Cyclin B1) and viral oncoproteins.

    • Conduct FISH to detect and quantify viral DNA amplification.

    • Quantify viral DNA copy number per cell using quantitative real-time PCR from total DNA extracted from the raft cultures.

In Vivo Evaluation of Combination Therapy in a Xenograft Animal Model

This protocol is based on studies using Cidofovir in mouse models of HPV-positive cancers and can be adapted for this compound.

Objective: To assess the in vivo efficacy of this compound in combination with another agent on tumor growth in an animal model.

Materials:

  • Athymic nude mice

  • HPV-positive cancer cell line (e.g., SiHa, CaSki)

  • This compound and combination agent(s)

  • Calipers for tumor measurement

  • Reagents for histological and immunohistochemical analysis

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the HPV-positive cancer cell line into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups (vehicle control, this compound alone, combination agent alone, this compound + combination agent).

    • Administer treatments as per the desired schedule and route (e.g., intratumoral, intraperitoneal, oral). For example, intratumoral injection of the agent(s) on a specified schedule.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological analysis of the tumors to assess necrosis and cellular changes.

    • Conduct immunohistochemistry to analyze biomarkers of interest (e.g., proliferation markers, apoptosis markers, viral protein expression).

Clinical Trial Protocol for Combination Therapy in HPV-Associated Cancers (Adapted from Cidofovir Studies)

Objective: To evaluate the safety and efficacy of this compound in combination with standard-of-care chemoradiotherapy for locally advanced HPV-positive cervical cancer.

Study Design: Phase I, open-label, dose-escalation study.

Patient Population:

  • Adults with histologically confirmed, locally advanced (e.g., FIGO stage IB2-IVA) HPV-positive cervical cancer.

  • Adequate organ function.

  • Written informed consent.

Treatment Plan:

  • Dose Escalation: Incremental doses of intravenous this compound (e.g., starting at a fraction of the anticipated therapeutic dose and escalating based on safety) administered weekly for two weeks, then every two weeks.

  • Concurrent Therapy: Standard chemoradiotherapy initiated concurrently with the first dose of this compound. This typically includes external beam radiotherapy to the pelvis with concurrent weekly carboplatin, followed by brachytherapy.

  • Supportive Care: Prophylactic measures to mitigate potential toxicities, such as hydration and probenecid co-administration (as is done with Cidofovir to prevent nephrotoxicity), should be considered.

Assessments:

  • Safety: Monitor for dose-limiting toxicities (DLTs) and adverse events according to standard criteria (e.g., CTCAE).

  • Efficacy:

    • Tumor response assessed by RECIST criteria.

    • Overall survival and progression-free survival.

  • Biomarkers:

    • Sequential tumor biopsies to analyze changes in HPV-related markers (e.g., p16, p53, pRb expression).

    • Analysis of genomic alterations.

Visualization of Signaling Pathways and Workflows

Signaling Pathway: Mechanism of Acyclic Nucleoside Phosphonates and Synergy with Radiotherapy

G cluster_cell Host Cell cluster_therapy Combination Therapy Ode_bn_pmeg This compound (Prodrug) PMEG PMEG Ode_bn_pmeg->PMEG Intracellular Conversion PMEG_p PMEG-p PMEG->PMEG_p Phosphorylation PMEG_pp PMEG-pp (Active) PMEG_p->PMEG_pp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase PMEG_pp->Viral_DNA_Polymerase Inhibition Cellular_DNA_Polymerase Cellular DNA Polymerase PMEG_pp->Cellular_DNA_Polymerase Inhibition DNA_Replication Viral/Cellular DNA Replication PMEG_pp->DNA_Replication Incorporation Viral_DNA_Polymerase->DNA_Replication Cellular_DNA_Polymerase->DNA_Replication Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination leads to DNA_Damage DNA Damage Chain_Termination->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Damage->Apoptosis Enhanced Radiotherapy Radiotherapy Radiotherapy->DNA_Damage Induces

Caption: Mechanism of this compound and synergistic DNA damage with radiotherapy.

Experimental Workflow: In Vivo Combination Study

G start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous in nude mice) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment Regimens: - Vehicle Control - this compound Alone - Agent B Alone - this compound + Agent B randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint endpoint->monitoring No euthanasia Euthanize and Harvest Tumors endpoint->euthanasia Yes analysis Analyze Tumors: - Histology - Immunohistochemistry - Biomarker Analysis euthanasia->analysis conclusion Conclusion on Combination Efficacy analysis->conclusion G HPV_Infection HPV Infection E7_Oncoprotein E7 Oncoprotein Expression HPV_Infection->E7_Oncoprotein S_Phase_Reentry S-Phase Re-entry in Differentiated Cells E7_Oncoprotein->S_Phase_Reentry Viral_DNA_Amplification Viral DNA Amplification S_Phase_Reentry->Viral_DNA_Amplification DNA_Damage DNA Damage S_Phase_Reentry->DNA_Damage increases susceptibility to ATR_Chk1_Activation ATR-Chk1 Pathway Activation Viral_DNA_Amplification->ATR_Chk1_Activation requires ATR_Chk1_Activation->Viral_DNA_Amplification enables Chk1_Inhibitor Chk1 Inhibitor (e.g., MK-8776) Chk1_Inhibitor->Viral_DNA_Amplification Blocks Chk1_Inhibitor->ATR_Chk1_Activation Inhibits Apoptosis Apoptosis Chk1_Inhibitor->Apoptosis Potentiates Ode_bn_pmeg This compound Ode_bn_pmeg->DNA_Damage Induces DNA_Damage->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting Ode-bn-pmeg solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ode-bn-pmeg in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my cell culture medium. What is the primary cause?

A1: The most common reason for this compound precipitation is "solvent shock." This occurs when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into the aqueous environment of the cell culture medium. The drastic change in solvent polarity can cause the compound to crash out of solution, especially if the final concentration exceeds its aqueous solubility limit.

Q2: What is the recommended solvent and stock concentration for this compound?

A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[1] A stock concentration of 10 mM in DMSO has been successfully used in published studies.[1] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.

Q3: How can I avoid precipitation when diluting my this compound stock solution into culture media?

A3: To prevent precipitation, a stepwise dilution method is recommended. Instead of adding the concentrated DMSO stock directly into the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) culture medium. Gently mix this intermediate dilution, and then add it to the final volume of media. This gradual dilution helps to minimize solvent shock.

Q4: What is a typical working concentration for this compound in cell culture experiments?

A4: Effective concentrations of this compound in cell culture are in the low micromolar range. Studies have shown significant antiviral and antiproliferative effects at concentrations as low as 1.5 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q5: Can components in my culture medium affect the solubility of this compound?

A5: Yes, components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can influence the solubility of small molecules. It is advisable to test the solubility of this compound in the specific medium formulation you are using.

Q6: How does this compound affect cells? What is its mechanism of action?

A6: this compound is a prodrug that, once inside the cell, is converted to its active metabolite, PMEG diphosphate.[2] This active form is incorporated into replicating DNA, causing DNA chain termination and leading to double-strand breaks.[1] This DNA damage activates the ATM-Chk2 signaling pathway, ultimately inducing apoptosis (programmed cell death), particularly in rapidly dividing cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. High final concentration exceeding aqueous solubility.Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration.
Rapid dilution causing "solvent shock".Use a stepwise dilution method (see Protocol 1). Add the compound dropwise while gently vortexing the media.
Low temperature of the media.Always use pre-warmed (37°C) cell culture media for dilutions.
Cloudiness or precipitate appears in the culture vessel during incubation. The compound is unstable in the culture medium over time.Assess the stability of this compound in your media over the time course of your experiment. Consider refreshing the media with a freshly prepared solution at regular intervals for long-term experiments.
Media evaporation in long-term cultures.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.
Inconsistent experimental results. Incomplete dissolution of the stock solution.Ensure the stock solution is completely dissolved before use. Gentle warming or brief sonication of the DMSO stock may be necessary.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and a working solution in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Calculate the required amount of DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (e.g., 1.5 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution by adding a small volume of the 10 mM DMSO stock to a small volume of pre-warmed media (e.g., 1 µL of stock into 99 µL of media for a 100 µM intermediate solution).

      • Gently mix the intermediate solution.

      • Add the required volume of the intermediate solution to the final volume of pre-warmed media to achieve the desired working concentration (e.g., 15 µL of 100 µM intermediate solution into 985 µL of media for a final concentration of 1.5 µM).

    • Gently mix the final working solution before adding it to your cell cultures.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to perform serial dilutions (e.g., 2-fold or 10-fold dilutions) starting from a concentration higher than your intended experimental concentration.

  • Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • For a more sensitive assessment, transfer a small volume of each dilution to a microscope slide and examine for the presence of crystals.

  • The highest concentration that remains clear and free of precipitate is considered the maximum working soluble concentration under those specific conditions.

Visualizations

ODE_bn_pmeg_Pathway This compound Mechanism of Action cluster_cell Cell Ode_bn_pmeg This compound (Prodrug) Metabolite PMEG diphosphate (Active Metabolite) Ode_bn_pmeg->Metabolite Metabolic Conversion DNA_incorp Incorporation into DNA Metabolite->DNA_incorp DNA_rep DNA Replication DNA_rep->DNA_incorp DSB Double-Strand Breaks DNA_incorp->DSB ATM ATM (activated) DSB->ATM Chk2 Chk2 (activated) ATM->Chk2 Apoptosis Apoptosis Chk2->Apoptosis Troubleshooting_Workflow Troubleshooting this compound Solubility Start Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock Remake_Stock Prepare fresh stock solution Check_Stock->Remake_Stock No Check_Conc Is final concentration too high? Check_Stock->Check_Conc Yes Remake_Stock->Check_Stock Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_Dilution Using rapid dilution? Check_Conc->Check_Dilution No Success Solubility Issue Resolved Lower_Conc->Success Stepwise_Dilution Use stepwise dilution method Check_Dilution->Stepwise_Dilution Yes Check_Temp Is media pre-warmed? Check_Dilution->Check_Temp No Stepwise_Dilution->Success Warm_Media Pre-warm media to 37°C Check_Temp->Warm_Media No Check_Temp->Success Yes Warm_Media->Success

References

Optimizing Ode-bn-pmeg concentration for maximum antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Ode-bn-pmeg Concentration

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for maximum antiviral effect in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp) of Syntho-Virus-1. By binding to the active site of the enzyme, it prevents viral RNA replication, thereby halting the propagation of the virus.

Q2: How do I determine the optimal starting concentration range for my experiments?

A2: The initial concentration range for your in vitro efficacy study should be based on the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[1][2] A good starting point is to test a dose range that brackets the IC50, for example, from 100-fold below to 100-fold above the expected IC50. It is crucial to determine these values in your specific cell line and under your experimental conditions.

Q3: What is the Selectivity Index (SI) and why is it important?

A3: The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.

Q4: How does the slope of the dose-response curve affect the interpretation of my results?

A4: The slope of the dose-response curve, also known as the Hill coefficient, provides insight into the nature of the drug-target interaction.[3][4] A steep slope (Hill coefficient > 1) suggests a cooperative binding mechanism and means that a small increase in drug concentration can lead to a significant increase in antiviral activity.[3] Conversely, a shallow slope may indicate a more complex interaction or potential for resistance development. It is an important parameter to consider alongside the IC50 for a comprehensive understanding of the compound's potency.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations

  • Question: I am observing significant cell death at concentrations where this compound shows antiviral activity. What could be the cause and how can I mitigate this?

  • Answer:

    • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) to accurately determine the CC50 in your specific cell line.

    • Prolonged Incubation Time: Extended exposure to the compound can increase cytotoxicity. Consider reducing the incubation time of your assay if your experimental design allows.

    • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells. Always include a solvent-only control in your experiments.

    • Compound Purity: Impurities in your this compound sample could be contributing to the observed toxicity.

Issue 2: Inconsistent or Non-Reproducible Antiviral Activity

  • Question: My results for the antiviral activity of this compound are varying between experiments. What are the potential reasons for this inconsistency?

  • Answer:

    • Variability in Viral Titer: Ensure your viral stock has a consistent and accurately determined titer. Inconsistent viral loads can lead to variability in the apparent efficacy of the compound.

    • Compound Degradation: this compound stock solutions may degrade over time. Store stock solutions appropriately (e.g., at -80°C and protected from light) and prepare fresh working dilutions for each experiment.

    • Incorrect Compound Concentration: Double-check your calculations for serial dilutions to ensure the final concentrations in your assay are accurate.

    • Cell Health and Confluency: Variations in cell health and confluency at the time of infection can impact viral replication and the perceived effectiveness of the antiviral agent. Maintain consistent cell culture practices.

Issue 3: No or Low Antiviral Activity Observed

  • Question: I am not seeing the expected antiviral effect of this compound in my assay. What should I troubleshoot?

  • Answer:

    • High Multiplicity of Infection (MOI): A very high MOI might overwhelm the inhibitory effect of the compound. Try reducing the MOI in your experiments.

    • Inappropriate Timing of Addition: Since this compound targets viral replication, its addition relative to the time of infection is critical. Ensure the compound is present during the viral replication phase.

    • Viral Strain Resistance: The specific strain of Syntho-Virus-1 you are using may have inherent resistance to this compound. If possible, test against a reference strain known to be sensitive to the compound.

    • Assay Sensitivity: The assay you are using to measure antiviral activity (e.g., plaque reduction, qPCR, or a reporter virus assay) may not be sensitive enough to detect the compound's effect at the concentrations tested.

Data Presentation

Table 1: Dose-Response of this compound against Syntho-Virus-1 in Vero E6 Cells

This compound Concentration (µM)% Viral Inhibition% Cell Viability
10099.8 ± 0.145.2 ± 3.1
5099.5 ± 0.375.8 ± 2.5
2598.1 ± 1.292.3 ± 1.8
12.592.5 ± 2.598.1 ± 0.9
6.2578.3 ± 3.199.2 ± 0.5
3.1352.1 ± 4.099.5 ± 0.4
1.5628.9 ± 3.899.8 ± 0.3
0.7810.2 ± 2.1100.1 ± 0.6
0 (Virus Control)0100.0 ± 0.8
0 (Cell Control)N/A100.0 ± 0.5

Table 2: Key Pharmacodynamic Parameters for this compound

ParameterValue
IC503.0 µM
CC50110 µM
Selectivity Index (SI)36.7
Hill Slope (m)1.8

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure to determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and a solvent control.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Viral Yield Reduction Assay

This protocol is a generalized procedure to determine the 50% inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed Vero E6 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Infection and Treatment: Remove the growth medium and infect the cell monolayer with Syntho-Virus-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Inoculum Removal: After the incubation period, remove the viral inoculum and wash the cells twice with phosphate-buffered saline (PBS).

  • Compound Addition: Add culture medium containing serial dilutions of this compound to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C for a duration that allows for multiple rounds of viral replication (e.g., 48 hours).

  • Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.

  • Viral Titer Determination: Determine the viral titer in the collected supernatants using a standard method such as a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_0 Phase 1: Initial Parameter Determination cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Final Optimization A Prepare this compound Stock Solution B Perform Cytotoxicity Assay (e.g., MTT) A->B C Perform Antiviral Assay (e.g., Viral Yield Reduction) A->C D Calculate CC50 B->D E Calculate IC50 C->E F Determine Selectivity Index (SI = CC50 / IC50) D->F E->F G Design Dose-Response Experiment F->G H Execute Experiment with Optimized Concentrations G->H I Analyze Dose-Response Curve H->I J Determine Hill Slope I->J K Select Optimal Concentration for Further Studies J->K L Confirm Efficacy with Different MOIs K->L M Proceed to Mechanism of Action Studies L->M

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway of Syntho-Virus-1 Replication cluster_virus Viral Lifecycle cluster_inhibition Inhibition entry Virus Entry uncoating Uncoating entry->uncoating replication Viral RNA Replication uncoating->replication assembly Virion Assembly replication->assembly rdrp RNA-dependent RNA Polymerase (RdRp) replication->rdrp release Virus Release assembly->release ode This compound ode->rdrp Inhibits

Caption: Inhibition of Syntho-Virus-1 replication by this compound.

troubleshooting_guide Troubleshooting Logic for Antiviral Assays start Start Experiment issue Unexpected Results? start->issue high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes low_activity Low/No Activity issue->low_activity Yes inconsistent Inconsistent Results issue->inconsistent Yes end Proceed with Optimized Protocol issue->end No check_cc50 Verify CC50 in Cell Line Reduce Incubation Time Check Solvent Toxicity high_cytotoxicity->check_cc50 check_ic50 Check Viral Titer & MOI Verify Compound Concentration Assess Timing of Addition low_activity->check_ic50 check_reproducibility Standardize Cell Culture Prepare Fresh Compound Dilutions Ensure Consistent Viral Stock inconsistent->check_reproducibility check_cc50->start Re-run Experiment check_ic50->start Re-run Experiment check_reproducibility->start Re-run Experiment

Caption: A logical guide for troubleshooting common experimental issues.

References

How to minimize Ode-bn-pmeg off-target effects in cell culture?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers on how to minimize the off-target effects of Ode-bn-pmeg in cell culture. The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure specific and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a prodrug of PMEG, an acyclic nucleoside phosphonate.[1] Its primary on-target effect is potent antiviral activity, particularly against Human Papillomavirus (HPV).[2][3][4] Inside the cell, this compound is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a DNA chain terminator.[1] Because it lacks the 3'-hydroxyl group necessary for DNA chain elongation, its incorporation into replicating DNA by DNA polymerases halts the process, leading to DNA damage and apoptosis. This effect is especially potent in rapidly replicating cells, such as those infected with HPV.

Q2: What are the potential off-target effects of this compound in cell culture?

The primary off-target effect of this compound stems from its mechanism of action. The active metabolite, PMEGpp, can be incorporated into the DNA of healthy, uninfected host cells during replication, leading to cytotoxicity. PMEGpp is a known potent inhibitor of human DNA polymerases alpha and delta, which are crucial for cellular DNA replication. This can result in unintended cell death, reduced proliferation, and genotoxicity in the host cells. The severity of these effects is highly dependent on the concentration used and the proliferation rate of the specific cell line.

Q3: What are the first steps I should take to minimize off-target effects?

The most critical first step is to perform a careful dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint. The goal is to find the lowest concentration that achieves the desired on-target effect (e.g., viral inhibition) while having the minimal possible impact on host cell viability. It is also crucial to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound to ensure that the solvent is not contributing to any observed toxicity.

Q4: How do I differentiate between on-target antiviral effects and off-target cytotoxicity?

This can be achieved by calculating the Selectivity Index (SI). The SI is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is more toxic to the virus than to the host cells. You should determine the EC50 for your antiviral assay and the CC50 for your host cells in parallel experiments.

Troubleshooting Guide

Issue 1: High levels of cell death observed in uninfected control cells.

Possible CauseRecommended Solution
Inhibitor concentration is too high. Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations (e.g., from 100 µM down to 1 nM) to identify a non-toxic working concentration.
Solvent (e.g., DMSO) toxicity. Run a vehicle-only control series at the same dilutions used for the inhibitor. Ensure the final solvent concentration is as low as possible, typically well below 0.5%.
High sensitivity of the cell line. Nucleoside analog toxicity can be highly cell-type dependent. Consider testing the inhibitor on a less proliferative or more robust cell line to assess if the toxicity is specific. Also, ensure your cell line is healthy, within a low passage number, and free of contamination.
Inhibitor instability. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots at -80°C.

Issue 2: Inconsistent or irreproducible results between experiments.

Possible CauseRecommended Solution
Variability in cell culture conditions. Standardize all parameters, including cell seeding density, passage number, media composition, and incubation times. Cell confluency at the time of treatment can significantly impact results.
Compound precipitation. Visually inspect the media after adding the inhibitor to ensure it has fully dissolved. If precipitation is observed, consider adjusting the solvent or the final concentration.
Assay interference. Some compounds can interfere with viability assays (e.g., MTT). Run a cell-free control with the compound and assay reagents to check for direct chemical interactions. If interference is detected, switch to an alternative assay method (e.g., LDH assay for cytotoxicity or a dye-exclusion method like Trypan Blue).

Data Presentation

Understanding the therapeutic window is critical. The following table provides a template with hypothetical data for this compound to illustrate the concepts of EC50 (antiviral activity), CC50 (cytotoxicity), and the resulting Selectivity Index (SI).

Table 1: Example Activity Profile of this compound in HPV-18 Infected Keratinocytes

Assay TypeEndpoint MeasuredValue (µM)
Efficacy (EC50) Inhibition of HPV-18 DNA Amplification1.2
Cytotoxicity (CC50) Reduction in Host Cell Viability45.5
Selectivity Index (SI) CC50 / EC5037.9

Note: These are illustrative values. Researchers must determine these parameters for their specific experimental system.

Experimental Protocols & Visualizations

Protocol 1: Determining EC50 and CC50 for this compound

Objective: To determine the effective concentration of this compound for inhibiting viral replication (EC50) and the concentration at which it becomes toxic to the host cells (CC50).

Methodology:

  • Cell Seeding:

    • For the EC50 assay , seed host cells permissive to viral infection (e.g., primary human keratinocytes) in a 96-well plate. After cell attachment, proceed with HPV infection according to your established protocol.

    • For the CC50 assay , seed uninfected host cells in a separate 96-well plate at the same density.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control series with the same final concentrations of the solvent (e.g., DMSO).

  • Treatment: After infection (for the EC50 plate) or overnight attachment (for the CC50 plate), replace the old medium with the medium containing the serially diluted this compound or vehicle controls.

  • Incubation: Incubate the plates for a duration relevant to the viral replication cycle (e.g., 72 hours).

  • Endpoint Analysis:

    • EC50: Quantify viral load. This can be done by measuring viral DNA (via qPCR), viral gene expression (RT-qPCR), or an infection-dependent reporter signal.

    • CC50: Assess cell viability using an appropriate assay, such as CellTiter-Glo® (luminescence) or an MTT/XTT assay (colorimetric).

  • Data Analysis:

    • Normalize the data for each plate (EC50: 0% inhibition for vehicle control, 100% for a no-virus control; CC50: 100% viability for vehicle control, 0% for a positive control that kills all cells).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to calculate the EC50 and CC50 values.

cluster_EC50 Efficacy (EC50) Workflow cluster_CC50 Cytotoxicity (CC50) Workflow Seed_EC50 1. Seed Host Cells Infect 2. Infect with Virus Seed_EC50->Infect Treat_EC50 3. Treat with this compound (Serial Dilution) Infect->Treat_EC50 Incubate_EC50 4. Incubate Treat_EC50->Incubate_EC50 Analyze_EC50 5. Quantify Viral Load (e.g., qPCR) Incubate_EC50->Analyze_EC50 Calc_EC50 6. Calculate EC50 Analyze_EC50->Calc_EC50 SI Calculate Selectivity Index (SI = CC50 / EC50) Calc_EC50->SI Seed_CC50 1. Seed Uninfected Cells Treat_CC50 2. Treat with this compound (Serial Dilution) Seed_CC50->Treat_CC50 Incubate_CC50 3. Incubate Treat_CC50->Incubate_CC50 Analyze_CC50 4. Assess Cell Viability (e.g., CellTiter-Glo) Incubate_CC50->Analyze_CC50 Calc_CC50 5. Calculate CC50 Analyze_CC50->Calc_CC50 Calc_CC50->SI

Workflow for determining EC50, CC50, and Selectivity Index.
On-Target vs. Off-Target Mechanism

The diagram below illustrates how this compound's active metabolite, PMEGpp, achieves its on-target effect in virus-infected cells while also showing the pathway for its potential off-target cytotoxic effects in healthy host cells.

G cluster_infected On-Target Effect (Virus-Infected Cell) cluster_healthy Off-Target Effect (Healthy Host Cell) Ode This compound (Prodrug) PMEGpp PMEGpp (Active Metabolite) Ode->PMEGpp Intracellular Metabolism ViralPol Viral/Host DNA Polymerase PMEGpp->ViralPol incorporated HostPol Host DNA Polymerase (e.g., Pol α, δ) PMEGpp->HostPol incorporated ViralRep High Rate of Viral DNA Replication ViralRep->ViralPol ChainTerm_On DNA Chain Termination ViralPol->ChainTerm_On Apoptosis_On Apoptosis of Infected Cell ChainTerm_On->Apoptosis_On HostRep Normal Host DNA Replication HostRep->HostPol ChainTerm_Off DNA Chain Termination HostPol->ChainTerm_Off Cytotoxicity Cytotoxicity & Reduced Proliferation ChainTerm_Off->Cytotoxicity

Mechanism of on-target vs. potential off-target effects.
Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting unexpected cytotoxicity in your cell culture experiments with this compound.

Start Start: Unexpected Cytotoxicity Observed CheckConc Is the concentration based on a dose-response curve for this cell line? Start->CheckConc CheckVehicle Did the vehicle control show toxicity? CheckConc->CheckVehicle Yes PerformTox Action: Perform dose-response (CC50) assay to find a non-toxic concentration. CheckConc->PerformTox No CheckCulture Are cell culture conditions (passage, density, health) standardized and optimal? CheckVehicle->CheckCulture No ReduceSolvent Action: Reduce final solvent concentration (<0.5%) or switch to a less toxic solvent. CheckVehicle->ReduceSolvent Yes Standardize Action: Standardize all culture parameters. Use low-passage cells. CheckCulture->Standardize No Conclusion Conclusion: Observed toxicity is likely a true off-target effect at this concentration in this cell line. CheckCulture->Conclusion Yes LowerConc Result: Use lower, empirically determined concentration. PerformTox->LowerConc SolventOK Result: Solvent toxicity ruled out. ReduceSolvent->SolventOK CultureOK Result: Culture variability minimized. Standardize->CultureOK

Troubleshooting workflow for unexpected cytotoxicity.

References

Improving the stability of Ode-bn-pmeg in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the stability of Ode-bn-pmeg in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solution stability a concern?

This compound (Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine) is an antiviral acyclic nucleoside phosphonate prodrug investigated for its potent activity against Human Papillomavirus (HPV).[1][2][3] As a prodrug, it is converted within the cell to its active metabolite, PMEG diphosphate, which inhibits viral DNA replication by acting as a DNA chain terminator.[1][4] Structurally, this compound is a lipophilic molecule and is described as being minimally water-soluble. This inherent low aqueous solubility is a primary reason for stability challenges, often leading to precipitation or aggregation when diluting it into aqueous buffers or cell culture media for experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on experimental literature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A common practice is to prepare a 10 mM stock solution in DMSO, which can then be stored and diluted for working concentrations.

Q3: How should I properly dilute my DMSO stock solution into aqueous media to avoid precipitation?

To minimize precipitation when diluting a DMSO stock into aqueous solutions (e.g., PBS, cell culture media), follow these best practices:

  • Use Serial Dilutions: If a large dilution factor is required, perform it in steps.

  • Ensure Rapid Mixing: Add the aliquot of this compound stock solution directly into the vortex of the aqueous solution. This rapid dispersion helps prevent localized over-saturation that can initiate precipitation.

  • Maintain Low Final DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (typically <0.5% v/v) to avoid solvent effects on your experimental system.

  • Consider Excipients: For challenging formulations, the addition of solubility enhancers such as non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) or cyclodextrins may be necessary. Always validate the compatibility of any excipient with your specific assay.

Q4: What are the recommended storage conditions for this compound solutions?

  • Solid Compound: Store the solid form of this compound at room temperature as recommended by suppliers, though specific conditions may vary.

  • DMSO Stock Solutions: For long-term storage, it is advisable to aliquot your high-concentration DMSO stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses the most common stability issues encountered during experiments with this compound.

Issue 1: Precipitation or Cloudiness Observed After Diluting Stock Solution

You dilute your clear this compound DMSO stock into an aqueous buffer or cell culture medium, and the solution becomes cloudy, hazy, or shows visible particulate matter. This indicates that the compound is precipitating or forming aggregates.

The following workflow can help you diagnose and solve precipitation issues.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO concentration (<0.5%) check_dmso->reduce_dmso Yes check_conc Is working concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower working concentration check_conc->lower_conc Yes check_buffer Assess Buffer Conditions: pH, Ionic Strength check_conc->check_buffer No end Stable Solution Achieved lower_conc->end optimize_buffer Optimize buffer formulation. Test pH range (e.g., 6.5-7.5). Consider low ionic strength. check_buffer->optimize_buffer add_excipient Incorporate solubility enhancers (e.g., Tween® 20, HP-β-CD) optimize_buffer->add_excipient If still unstable validate Validate excipient compatibility with assay add_excipient->validate validate->end

A workflow for troubleshooting this compound precipitation.

To objectively measure the stability of this compound in different formulations, Dynamic Light Scattering (DLS) is a highly effective technique. It measures the size distribution of particles in the solution, allowing for the detection of aggregation.

Table 1: Hypothetical DLS Data for this compound in Various Buffers

Formulation (10 µM this compound) Z-average Diameter (d.nm) Polydispersity Index (PDI) Observation
PBS, pH 7.4 1250 0.85 Unstable (large aggregates)
PBS, pH 6.5 890 0.62 Unstable (aggregation)
20 mM HEPES, pH 7.4 450 0.45 Moderately stable
20 mM HEPES, pH 7.4 + 0.05% Tween® 20 15 0.21 Stable (monodisperse)

| 20 mM HEPES, pH 7.4 + 1% HP-β-CD | 12 | 0.18 | Stable (monodisperse) |

Note: Data are for illustrative purposes only.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the desired aqueous buffers (e.g., PBS, HEPES, with or without excipients). Filter all buffers through a 0.22 µm syringe filter to remove dust and other particulates.

  • Sample Preparation:

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).

    • While vortexing the buffer, add the required volume of the this compound DMSO stock to reach the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.

    • Allow the solution to equilibrate for 5 minutes.

  • DLS Measurement:

    • Carefully transfer the sample to a clean, dust-free DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, solvent viscosity, refractive index).

    • Perform the measurement. Typically, this involves acquiring data from 10-15 runs of 10 seconds each.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value < 0.3 is generally considered acceptable for a monodisperse solution.

Issue 2: Potential Chemical Degradation Over Time

You have prepared a working solution but are concerned about the chemical stability and purity of this compound over the course of a multi-day experiment.

This compound is a prodrug that is metabolically activated inside the cell. This activation involves cleavage of the ester bonds. While designed for enzymatic cleavage, these bonds could also be susceptible to chemical hydrolysis under non-optimal pH or temperature conditions, leading to degradation of the parent compound.

G cluster_1 This compound Intracellular Activation Pathway Prodrug This compound (Extracellular) Int_Prodrug This compound (Intracellular) Prodrug->Int_Prodrug Cellular Uptake PMEG_mp PMEG Monophosphate (Metabolite) Int_Prodrug->PMEG_mp Esterases PMEG_pp PMEG Diphosphate (Active Metabolite) PMEG_mp->PMEG_pp Kinases DNA_Polymerase Viral DNA Polymerase PMEG_pp->DNA_Polymerase Incorporation Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination

Intracellular conversion of this compound to its active form.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of a compound and detecting the appearance of degradation products over time.

Table 2: Hypothetical Purity of this compound Solution (10 µM in Media) Over Time

Condition Time = 0 hr Time = 24 hr Time = 48 hr
Stored at 4°C 99.5% 99.3% 99.1%
Stored at 25°C 99.5% 98.1% 96.5%

| Stored at 37°C | 99.5% | 95.2% | 90.8% |

Note: Data represent the percentage peak area of the parent this compound compound and are for illustrative purposes only.

  • HPLC System and Column:

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • The system should include a pump, autosampler, column oven, and a UV detector set to an appropriate wavelength for the guanine chromophore (e.g., ~254 nm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Sample Analysis:

    • Prepare your this compound working solution and draw a T=0 sample for immediate injection.

    • Store the remaining solution under the desired test conditions (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 24h, 48h), draw aliquots and inject them into the HPLC.

  • Data Analysis:

    • Integrate the peak area for the main this compound peak and any new peaks that appear over time (degradation products).

    • Calculate the purity at each time point as: (Area of this compound Peak / Total Area of All Peaks) * 100. A significant decrease in the parent peak area indicates degradation.

References

Common pitfalls in Ode-bn-pmeg experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ode-bn-pmeg.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: High Cytotoxicity in Uninfected Control Cells

  • Question: I am observing significant cell death or growth inhibition in my uninfected control cell cultures treated with this compound. What could be the cause?

  • Answer: While this compound selectively induces apoptosis in HPV-infected cells, it can have cytostatic effects on normal cells at higher concentrations.[1] The incorporation of its active metabolite can interfere with basal cell DNA replication and division in uninfected cultures.[1] It is crucial to determine the optimal concentration of this compound that is effective against HPV while minimizing toxicity in uninfected cells. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. For instance, in primary human keratinocyte (PHK) raft cultures, 1.5 μM this compound has been shown to be largely cytostatic without inducing significant apoptosis in uninfected cells.[1]

Issue 2: Inconsistent or Low Antiviral Efficacy

  • Question: My experiments are showing variable or lower-than-expected reduction in HPV markers after this compound treatment. What are the possible reasons?

  • Answer: Several factors can contribute to inconsistent antiviral efficacy:

    • Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C or below, and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.

    • Metabolic Activation: this compound is a prodrug that requires intracellular conversion to its active diphosphate metabolite.[2][3] The metabolic activity of your cell line could influence the rate of activation. Ensure your cells are healthy and in the exponential growth phase.

    • Duration of Treatment: The antiviral effects of this compound are durable and may require a sufficient treatment period. For example, in 3D organotypic raft cultures, exposure for at least 4 days has been shown to reduce viral DNA by more than 90%.

    • Experimental Model: The choice of experimental model is critical. 3D organotypic (raft) cultures, which mimic the differentiation of squamous epithelium, are a highly informative model for evaluating anti-HPV agents like this compound.

Issue 3: Difficulty in Detecting Apoptosis in HPV-infected Cells

  • Question: I am not observing a clear apoptotic phenotype in my HPV-infected cells treated with this compound. How can I reliably detect apoptosis?

  • Answer: this compound induces apoptosis primarily in the differentiated, suprabasal cells of HPV-infected cultures. Therefore, it is important to use assays that can detect apoptosis in this specific cell population.

    • TUNEL Assay: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is effective in detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from 3D raft cultures.

    • γ-H2AX Staining: The phosphorylation of histone H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks, which are precursors to apoptosis induced by this compound. Immunofluorescence staining for γ-H2AX can reveal the extent of DNA damage.

    • Caspase Activation: Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can also confirm apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound.

ParameterValueCell/SystemSource
Effective Concentration 1.5 μMHPV-18 infected organotypic raft cultures
Reduction in Viral DNA >90%HPV-18 infected organotypic raft cultures (after 4+ days of treatment)
IC50 (Cytotoxicity) Varies by cell lineHuman cervical cancer cell lines (e.g., Me-180, CaSki)
Duration for Durable Effect 8 days (applied on days 6, 8, 10, 12)HPV-18 infected organotypic raft cultures

Experimental Protocols

Detailed Methodology for 3D Organotypic Raft Cultures

This protocol is a summary of established methods for generating 3D organotypic raft cultures to study HPV infection and the effects of antiviral compounds like this compound.

1. Preparation of Dermal Equivalent:

  • Prepare a collagen matrix solution on ice.
  • Embed human dermal fibroblasts into the collagen matrix.
  • Dispense the fibroblast-collagen mixture into a transwell insert and allow it to solidify.

2. Seeding of Keratinocytes:

  • Culture primary human keratinocytes (PHKs) or an immortalized keratinocyte cell line. For HPV studies, use keratinocytes harboring episomal HPV genomes.
  • Once the dermal equivalent has solidified and contracted, seed the keratinocytes onto its surface.
  • Maintain the culture submerged in keratinocyte growth medium until the cells reach confluence.

3. Lifting to Air-Liquid Interface:

  • Once confluent, lift the transwell insert and place it on a sterile grid or cotton pads so that the keratinocyte surface is exposed to the air.
  • Feed the culture from below with differentiation medium. This air-liquid interface promotes epithelial stratification and differentiation.

4. This compound Treatment and Analysis:

  • Add this compound to the differentiation medium at the desired concentration.
  • Continue treatment for the specified duration, changing the medium every 2-3 days.
  • Harvest the raft cultures at different time points for analysis, including histology, immunohistochemistry for viral and cellular markers, DNA/RNA extraction for qPCR, and FISH.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Ode_bn_pmeg_Pathway cluster_cell Cell Ode This compound (Prodrug) Active Active Metabolite (PMEGpp) Ode->Active Intracellular Metabolism DNA_rep Viral/Cellular DNA Replication Active->DNA_rep DNA_incorp Incorporation into DNA DNA_rep->DNA_incorp DSB DNA Double-Strand Breaks (DSBs) DNA_incorp->DSB ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for 3D Organotypic Raft Culture

Raft_Culture_Workflow start Start prep_collagen Prepare Fibroblast-Collagen Dermal Equivalent start->prep_collagen seed_keratinocytes Seed HPV+ Keratinocytes prep_collagen->seed_keratinocytes submerged_culture Submerged Culture (2-4 days) seed_keratinocytes->submerged_culture lift Lift to Air-Liquid Interface submerged_culture->lift differentiation Epithelial Differentiation (10-14 days) lift->differentiation treatment This compound Treatment differentiation->treatment harvest Harvest Raft Culture treatment->harvest analysis Analysis (Histology, qPCR, IF) harvest->analysis end End analysis->end

Caption: Workflow for 3D organotypic raft culture experiments.

References

Technical Support Center: Interpreting Unexpected Results in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their experiments. The following sections focus on a Fluorescence Polarization (FP) assay, a common method for assessing molecule binding, which could be used to evaluate compounds like Ode-bn-pmeg.

Frequently Asked Questions (FAQs)

Q1: What is a Fluorescence Polarization (FP) assay?

A1: A Fluorescence Polarization (FP) assay is a fluorescence-based detection method used to monitor molecular interactions in solution.[1] It is widely used to study biomolecular interactions such as protein-protein and protein-DNA binding, as well as enzyme activity.[1] The principle is based on the difference in the rotation of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger molecule.[1] A small, free-tumbling molecule rotates rapidly, leading to depolarization of emitted light, while a large, slow-tumbling complex results in polarized light emission.[1]

Q2: What are the critical components of an FP assay?

A2: The key components of an FP assay are:

  • A fluorescently labeled ligand (tracer): This is typically the smaller of the two interacting molecules. The choice of fluorophore is crucial for the success of the assay.[2]

  • A larger binding partner (e.g., a protein): The interaction of this molecule with the tracer is what the assay measures.

  • A suitable buffer system: This is needed to maintain the stability and activity of the interacting molecules.

  • A microplate reader with FP detection capabilities: This instrument is necessary to measure the polarization of the fluorescence.

Q3: What does a high or low millipolarization (mP) value indicate?

A3: Low millipolarization (mP) values indicate that the fluorescent tracer is small and rotating rapidly, meaning it is unbound. High mP values indicate that the tracer is part of a larger molecular complex and its rotation has slowed down, meaning it is bound to its partner. The dynamic range of an FP assay is the difference between the mP values of the bound and free tracer.

Q4: How was this compound evaluated for its antiviral effects?

A4: this compound was evaluated using various cell-based assays, not a single "this compound assay." These included:

  • 3D organotypic epithelial cultures: To model HPV infection in a tissue-like environment.

  • Real-time qPCR: To determine viral DNA copy number per cell.

  • Immunofluorescence (IF) assays: To detect biomarkers for viral activity and cellular processes like DNA damage (γ-H2AX) and proliferation (PCNA, cyclin B1).

  • TUNEL assays: To detect apoptosis (cell death) induced by the compound.

  • In situ hybridization (ISH): To detect viral DNA within the tissue context.

Troubleshooting Unexpected Results in FP Assays

Issue 1: High Background or High mP Values in Negative Controls

High background can manifest as unexpectedly high mP values in wells that should have low polarization (e.g., tracer only). This can obscure the true assay window and lead to false negatives.

Potential Cause Troubleshooting Steps
Contamination of Reagents or Buffers Ensure all reagents are handled in a clean environment. Use fresh, high-quality buffers and sterile, disposable pipette tips.
Non-Specific Binding of Tracer Increase the number of washing steps if applicable in your protocol. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions.
Impure or Aggregated Protein Use highly purified protein. Centrifuge protein solutions before use to remove aggregates. Repeated freeze-thaw cycles can cause aggregation.
Tracer Binding to Microplate Use non-binding surface microplates. Some polystyrene plates can bind free tracer, artificially increasing polarization.
Autofluorescence of Test Compounds Before assaying, check the fluorescence of test compounds in the absence of the protein to see if they interfere with the signal.
Issue 2: Low Signal or Small Assay Window (ΔmP)

A small difference between the high and low mP values (the assay window) reduces the sensitivity and reliability of the assay.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentrations Titrate both the tracer and the protein to find optimal concentrations that provide a good signal-to-noise ratio. The tracer concentration should ideally be at or below the binding affinity (Kd).
Inactive Protein or Tracer Verify the activity of your protein and the integrity of your fluorescent tracer. Improper storage can lead to degradation.
Inappropriate Fluorophore Choose a fluorophore with a high quantum yield and a fluorescence lifetime that is appropriate for the size of the molecules being studied.
Incorrect Instrument Settings Ensure the correct excitation and emission filters are used for your chosen fluorophore. Calibrate the instrument's G-factor using a standard like 1 nM fluorescein.
Large Tracer Molecule The molecular weight of the tracer should be significantly smaller than the binding partner. If the tracer is too large, the change in size upon binding will be minimal, resulting in a small change in polarization.
Issue 3: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Pipetting Inaccuracies Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before dispensing into the plate.
Inconsistent Incubation Times/Temperatures Ensure all wells are incubated for the same amount of time and at a consistent temperature. Allow all reagents and plates to equilibrate to room temperature before starting the assay.
Edge Effects in Microplate Evaporation from wells on the edge of the plate can concentrate reagents. Use a plate sealer during incubations and consider not using the outermost wells for data points.
Instrument Instability Allow the plate reader's lamp to warm up before taking measurements to ensure a stable light source.

Experimental Protocols

Generic Fluorescence Polarization Binding Assay Protocol
  • Reagent Preparation:

    • Prepare a 2X stock solution of the fluorescently labeled ligand (tracer) in assay buffer.

    • Prepare a 2X stock solution of the protein receptor in assay buffer.

    • For competition assays, prepare a dilution series of the unlabeled test compound (e.g., this compound).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • For competition assays, add 50 µL of the 2X test compound dilutions to the appropriate wells.

    • Add 50 µL of the 2X protein solution to the "test" and "positive control" wells.

    • Add 50 µL of assay buffer to the "negative control" (tracer only) wells.

    • Initiate the binding reaction by adding 50 µL of the 2X tracer solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for the optimized duration (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the millipolarization (mP) values.

    • Plot the mP values against the concentration of the titrated component (protein or competitor) to determine binding affinity (Kd) or inhibitory concentration (IC50).

Visualizations

Hypothetical Signaling Pathway for this compound Action

The following diagram illustrates the proposed mechanism of action for the antiviral prodrug this compound in an HPV-infected cell. The prodrug enters the cell and is metabolized into its active diphosphate form, which then inhibits viral DNA replication, leading to DNA damage and apoptosis.

Ode_bn_pmeg_Pathway cluster_cell HPV-Infected Keratinocyte Prodrug This compound (Prodrug) Metabolite PMEGpp (Active Metabolite) Prodrug->Metabolite Intracellular Metabolism vDNA_rep Viral DNA Replication Metabolite->vDNA_rep Inhibition DNA_damage DNA Double-Strand Breaks (γ-H2AX) vDNA_rep->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Induces Extracellular Extracellular Space Extracellular->Prodrug Cellular Uptake

Caption: Mechanism of action for the antiviral prodrug this compound.

Experimental Workflow for FP Competition Assay

This diagram outlines the steps for performing a fluorescence polarization competition assay to test an inhibitor.

FP_Workflow start Start reagents Prepare Reagents: - 2X Tracer - 2X Protein - Inhibitor Dilutions start->reagents plate Dispense Reagents into Microplate reagents->plate incubate Incubate at RT (Protected from Light) plate->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data: Plot mP vs. [Inhibitor] Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization competition assay.

Troubleshooting Logic for High Background

This decision tree provides a logical approach to troubleshooting high background signals in an FP assay.

Troubleshooting_Logic start High Background in FP Assay check_controls Are mP values high in 'tracer only' wells? start->check_controls check_protein Is protein aggregated or impure? check_controls->check_protein No check_plate Are you using non-binding plates? check_controls->check_plate Yes solution2 Purify or centrifuge protein stock. check_protein->solution2 Yes check_buffer Is buffer contaminated or autofluorescent? check_plate->check_buffer Yes solution3 Switch to non-binding surface plates. check_plate->solution3 No solution1 Source is likely non-specific binding of tracer. check_buffer->solution1 No solution4 Prepare fresh, filtered buffer. check_buffer->solution4 Yes

References

Technical Support Center: Ode-bn-pmeg for HPV Genotype-Specific Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ode-bn-pmeg in the study and treatment of Human Papillomavirus (HPV) infections. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research, with a focus on considerations for different HPV genotypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against HPV?

A1: this compound is an acyclic nucleoside phosphonate prodrug. Its antiviral activity stems from its conversion in vitro to the active metabolite, PMEG diphosphate. This active form is incorporated into the replicating viral DNA, and because it lacks a 3'-hydroxyl group, it acts as a DNA chain terminator, halting further elongation of the viral genome.[1] This process of inhibiting DNA amplification ultimately leads to DNA breaks and induces apoptosis (programmed cell death) selectively in HPV-infected cells.[1]

Q2: Is this compound effective against all HPV genotypes?

A2: this compound has demonstrated strong inhibitory effects against the transient amplification of HPV-11, -16, and -18.[2][3] While comprehensive studies on a wider range of HPV genotypes are not yet available, it is hypothesized that the inhibitory effects of this compound will extend to other HPV genotypes. This is because all HPV types utilize the same fundamental mechanism for their DNA amplification, which is the target of this compound's action.[1] Therefore, it is considered to have potential as a pan-genotypic anti-HPV agent.

Q3: Do I need to adjust the experimental protocol for different HPV genotypes?

A3: While the fundamental protocol for using this compound in 3D organotypic raft cultures is consistent across genotypes, the optimal concentration may vary. Factors such as differences in the replication kinetics and the expression levels of viral E1 and E2 proteins among genotypes could influence the required effective concentration. It is recommended to perform a dose-response study to determine the optimal concentration for the specific HPV genotype you are investigating.

Q4: What is the recommended experimental model for testing this compound?

A4: The 3D organotypic raft culture system is the most clinically relevant in vitro model for studying the complete HPV life cycle and the effects of antiviral compounds like this compound. This system mimics the differentiation of epithelial tissue, which is crucial for the productive phase of HPV infection.

Troubleshooting Guides

Issue 1: High variability in HPV genome copy number in response to this compound treatment.

  • Possible Cause: Inconsistent drug concentration or distribution in the culture medium.

    • Solution: Ensure thorough mixing of the this compound stock solution into the culture medium before application. When performing serial dilutions, use properly calibrated pipettes and ensure homogeneity at each step.

  • Possible Cause: Variability in the thickness or differentiation of the organotypic raft cultures.

    • Solution: Standardize the raft culture procedure, including the number of keratinocytes seeded, the quality of the collagen matrix, and the duration of the culture period before treatment. Ensure consistent lifting of the rafts to the air-liquid interface.

  • Possible Cause: Inaccurate quantification of viral DNA.

    • Solution: Use a validated quantitative PCR (qPCR) assay with specific primers and probes for your HPV genotype of interest. Include appropriate controls, such as a standard curve of known HPV DNA concentrations and a housekeeping gene for normalization.

Issue 2: Observed cytotoxicity in uninfected control cultures at effective antiviral concentrations.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your uninfected keratinocyte cultures. Aim for a therapeutic index (CC50/EC50) that demonstrates a good window of antiviral activity with minimal host cell toxicity. A study on HPV-18 showed that at 2.5 μM, this compound induced apoptosis in both infected and uninfected raft cultures, suggesting that selectivity can be lost at higher concentrations.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly test your cell lines for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed during all experimental procedures.

Issue 3: Incomplete inhibition of viral DNA amplification.

  • Possible Cause: Suboptimal concentration of this compound for the specific HPV genotype.

    • Solution: As mentioned, different HPV genotypes may exhibit varying sensitivities. Perform a dose-response study to determine the 50% effective concentration (EC50) for your genotype of interest.

  • Possible Cause: Insufficient duration of treatment.

    • Solution: The antiviral effect of this compound is time-dependent. A study on HPV-18 demonstrated high efficacy after an 8-day exposure (from day 6 to day 14 of the raft culture). Consider extending the treatment duration, ensuring the medium with fresh this compound is replaced every 2-3 days.

  • Possible Cause: High viral load at the start of treatment.

    • Solution: Initiate treatment at an earlier stage of the raft culture, before viral DNA amplification reaches its peak.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against different HPV genotypes. It is important to note that data for a wide range of genotypes is currently limited.

HPV GenotypeExperimental ModelEffective Concentration (EC50/IC50)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/EC50)Reference
HPV-11 Transiently transfected cellsStrong inhibition at concentrations below cytotoxicityNot specifiedNot specified
HPV-16 Transiently transfected cellsStrong inhibition at concentrations below cytotoxicityNot specifiedNot specified
HPV-18 3D Organotypic Raft CultureHigh efficacy at 1.5 µM (>90% reduction in viral DNA)>2.5 µM (selectivity lost at 2.5 µM)Not specified
HPV-18 Transiently transfected cellsStrong inhibition at concentrations below cytotoxicityNot specifiedNot specified

Note: The lack of extensive comparative EC50 values across a broad panel of HPV genotypes is a current limitation in the literature. Researchers are encouraged to determine these values empirically for their specific genotypes of interest.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound in 3D Organotypic Raft Culture

This protocol outlines the methodology to determine the 50% effective concentration (EC50) of this compound against a specific HPV genotype using a 3D organotypic raft culture system.

Materials:

  • Primary human keratinocytes (PHKs)

  • HPV genomic plasmid for the genotype of interest

  • J2 3T3 feeder cells

  • Collagen I, rat tail

  • Culture media and supplements

  • This compound

  • DNA extraction kit

  • qPCR master mix, primers, and probes specific for the HPV genotype and a housekeeping gene

Procedure:

  • Preparation of Organotypic Raft Cultures:

    • Prepare a collagen matrix containing J2 3T3 feeder cells in a 6-well plate with transwell inserts.

    • Seed PHKs transfected with the HPV genomic plasmid onto the collagen matrix.

    • Submerge the cultures in growth medium for 2-4 days.

    • Lift the cultures to the air-liquid interface to induce differentiation.

  • This compound Treatment:

    • On day 6 post-lifting, begin treatment with a serial dilution of this compound (e.g., 0, 0.1, 0.5, 1.0, 1.5, 2.0, 2.5 µM).

    • Change the medium containing the respective concentrations of this compound every two days.

  • Harvesting and DNA Extraction:

    • On day 14 post-lifting, harvest the raft cultures.

    • Extract total DNA from the rafts using a suitable DNA extraction kit.

  • Quantitative PCR (qPCR):

    • Quantify the HPV genome copy number per cell by qPCR. Normalize the HPV DNA levels to a housekeeping gene (e.g., RNase P).

  • Data Analysis:

    • Calculate the percentage of viral DNA inhibition for each concentration relative to the untreated control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of HPV E6 and E7 Oncoproteins

HPV_Signaling_Pathway cluster_E6 HPV E6 Oncoprotein cluster_E7 HPV E7 Oncoprotein cluster_Ode This compound Action E6 E6 E6AP E6AP (E3 Ubiquitin Ligase) E6->E6AP binds p53 p53 E6AP->p53 targets Degradation Proteasomal Degradation p53->Degradation ubiquitination Apoptosis Apoptosis (Blocked) p53->Apoptosis E7 E7 pRB pRB E7->pRB binds & destabilizes E2F E2F pRB->E2F inhibits CellCycle Cell Cycle Progression (S-phase entry) E2F->CellCycle activates Ode This compound PMEGpp PMEG diphosphate (Active Metabolite) Ode->PMEGpp metabolized to ViralDNA Viral DNA Replication PMEGpp->ViralDNA incorporated into ChainTermination Chain Termination ViralDNA->ChainTermination

Caption: Signaling pathways of HPV E6/E7 oncoproteins and the mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start prep_rafts Prepare 3D Organotypic Raft Cultures start->prep_rafts treatment Treat with Serial Dilutions of this compound prep_rafts->treatment harvest Harvest Rafts (Day 14) treatment->harvest dna_extraction Total DNA Extraction harvest->dna_extraction qpcr Quantify HPV DNA by qPCR dna_extraction->qpcr analysis Calculate % Inhibition and Determine EC50 qpcr->analysis end End analysis->end

Caption: Workflow for determining the efficacy of this compound against HPV in 3D organotypic raft cultures.

References

Technical Support Center: Assessing the Long-Term Efficacy of Ode-bn-pmeg Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the long-term efficacy of Ode-bn-pmeg. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

This compound (octadecyloxyethyl benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine) is a potent antiviral compound showing strong inhibitory activity against Human Papillomavirus (HPV) types 11, 16, and 18.[1] It functions as a double prodrug of PMEG, which, once intracellularly converted to its active metabolite PMEG diphosphate, acts as a chain-terminating inhibitor of human DNA polymerases α, δ, and ε.[1][2] Since HPV relies on host cell DNA polymerases for the amplification of its viral genome, this compound effectively halts viral replication at concentrations well below its cytotoxic levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that, after increased cellular uptake, is metabolized intracellularly to PMEG diphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the replicating viral DNA by host DNA polymerases. However, it lacks the necessary chemical group for the addition of the next nucleotide, thus terminating the DNA chain and halting viral genome amplification.

Q2: Which cell lines are appropriate for long-term efficacy studies of this compound against HPV?

A2: For long-term studies, it is crucial to use cell lines that stably maintain HPV episomes. Commonly used cell lines include CIN-612 9E (HPV31-positive), W12 (HPV16-positive), and SCC152 (HPV6b-positive). For assessing effects on integrated HPV, cell lines like SiHa and CaSki (both HPV16-positive) or HeLa (HPV18-positive) are often used. The choice of cell line should align with the specific HPV type being targeted and the research question.

Q3: What are the key endpoints to measure the long-term efficacy of this compound?

A3: Key endpoints for long-term efficacy assessment include:

  • Viral DNA Load: Sustained reduction in HPV DNA copy number over time.

  • Viral Oncoprotein Expression: Consistent downregulation of E6 and E7 mRNA and protein levels.

  • Cell Proliferation and Viability: Selective inhibition of proliferation or induction of apoptosis in HPV-positive cells while sparing normal cells.

  • Emergence of Resistance: Monitoring for any increase in the EC50 value over prolonged treatment periods.

  • Reversal of Transformed Phenotype: In 3D organotypic cultures, assessing the restoration of normal epithelial differentiation and architecture.

Q4: How long should a typical long-term in vitro efficacy study be conducted?

A4: To adequately assess long-term efficacy and the potential for resistance, continuous treatment for several weeks to months is recommended. Some studies have maintained treatments for up to six months. The duration should be sufficient to observe stable changes in viral replication and to allow for the potential selection of resistant cell populations.

Troubleshooting Guide

Issue 1: High variability in antiviral efficacy (EC50 values) between experiments.

  • Potential Cause: Inconsistent cell culture conditions, such as cell density, passage number, or media composition. The metabolic state of the cells can influence drug uptake and activation.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Strictly adhere to a consistent protocol for cell seeding density, passage number, and media changes.

    • Monitor Cell Health: Regularly check cells for morphological changes and ensure they are in the logarithmic growth phase at the start of the experiment.

    • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to account for any solvent-induced effects.

    • Aliquot Compound: Store this compound stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

Issue 2: Loss of antiviral effect after prolonged treatment.

  • Potential Cause: Development of drug resistance in the cell population. This could be due to mutations in host DNA polymerases or alterations in the cellular pathways responsible for this compound uptake and metabolic activation.

  • Troubleshooting Steps:

    • EC50 Shift Assay: Periodically determine the EC50 of this compound on the long-term treated cells and compare it to the parental cell line. A significant increase in the EC50 value suggests the emergence of resistance.

    • Sequencing Analysis: Sequence the host DNA polymerase genes in the resistant cell population to identify potential mutations that might prevent PMEG diphosphate binding.

    • Metabolite Analysis: Use techniques like LC-MS/MS to quantify the intracellular levels of PMEG and PMEG diphosphate in both sensitive and resistant cells. Lower levels in resistant cells might indicate impaired uptake or activation.

Issue 3: Observed cytotoxicity at concentrations expected to be purely antiviral.

  • Potential Cause: The selectivity index (CC50/EC50) may be lower in the specific cell line used than reported in initial studies. Alternatively, the compound may have off-target effects that become apparent during long-term exposure.

  • Troubleshooting Steps:

    • Re-evaluate Cytotoxicity (CC50): Perform a comprehensive cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the specific uninfected host cell line being used to establish an accurate CC50 value.

    • Dose-Response Curve: Ensure a full dose-response curve is generated for both antiviral activity and cytotoxicity to clearly define the therapeutic window.

    • Monitor Cellular Stress Markers: Assess markers of cellular stress or DNA damage in uninfected cells treated with this compound to investigate potential off-target effects.

Quantitative Data Summary

The following tables represent hypothetical data from long-term efficacy studies of this compound.

Table 1: Long-Term Efficacy of this compound on HPV16 DNA Load in W12 Cells

Treatment Duration (Weeks)This compound (0.5 µM) - HPV16 DNA copies/cell (Mean ± SD)Untreated Control - HPV16 DNA copies/cell (Mean ± SD)
01000 ± 851020 ± 90
2450 ± 401100 ± 95
4150 ± 251050 ± 80
850 ± 101120 ± 100
12<101080 ± 90

Table 2: Monitoring for Resistance Development in CIN-612 9E Cells

Treatment Duration (Months)EC50 of this compound (µM) (Mean ± SD)
00.35 ± 0.04
10.38 ± 0.05
20.41 ± 0.06
30.40 ± 0.05
60.45 ± 0.07

Experimental Protocols

Protocol 1: Long-Term Monolayer Culture Efficacy Assay

  • Cell Seeding: Seed HPV-positive cells (e.g., W12) in culture flasks at a low density to allow for extended growth.

  • Treatment Initiation: After 24 hours, replace the medium with fresh medium containing this compound at a concentration of approximately 2-3 times the EC50 value, or a vehicle control.

  • Maintenance: Culture the cells continuously, passaging them as they approach confluence. At each passage, count the cells, re-plate them at the starting density, and add fresh medium with the compound.

  • Sampling: At regular intervals (e.g., every 2 weeks), harvest a subset of cells.

  • Analysis:

    • Extract total DNA and quantify HPV DNA copy number using quantitative PCR (qPCR) normalized to a host housekeeping gene (e.g., RNase P).

    • Extract total RNA and quantify HPV E6/E7 mRNA levels using reverse transcription-qPCR (RT-qPCR), normalized to a housekeeping gene (e.g., GAPDH).

    • Extract total protein and analyze E6/E7 protein levels by Western blot.

Protocol 2: 3D Organotypic (Raft) Culture Assay for Differentiation

  • Establish Raft Cultures: Generate organotypic raft cultures from HPV-positive keratinocytes (e.g., W12) according to established protocols. This involves seeding cells onto a collagen matrix containing fibroblasts and lifting them to the air-liquid interface to induce epithelial differentiation.

  • Treatment: Add this compound to the culture medium throughout the differentiation period (typically 10-14 days).

  • Harvesting and Analysis:

    • Fix the raft cultures in formalin and embed them in paraffin.

    • Section the rafts and perform hematoxylin and eosin (H&E) staining to assess tissue morphology and differentiation.

    • Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and differentiation (e.g., Keratin 10).

    • Perform in situ hybridization (ISH) to detect HPV DNA within the epithelial layers.

  • Endpoint Assessment: Compare the treated rafts to the untreated controls. Efficacy is demonstrated by a reduction in basal cell proliferation, restoration of a normal differentiation pattern, and elimination of high-level HPV DNA replication in the upper epithelial layers.

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OdeBnPmeg_ext This compound OdeBnPmeg_int This compound OdeBnPmeg_ext->OdeBnPmeg_int Cellular Uptake PMEG PMEG OdeBnPmeg_int->PMEG Metabolism PMEG_MP PMEG-MP PMEG->PMEG_MP Phosphorylation (Host Kinases) PMEG_DP PMEG-DP (Active) PMEG_MP->PMEG_DP Phosphorylation (Host Kinases) DNA_Polymerase Host DNA Polymerase (α, δ, ε) PMEG_DP->DNA_Polymerase dNTPs Natural dNTPs dNTPs->DNA_Polymerase Viral_DNA_Rep HPV DNA Replication DNA_Polymerase->Viral_DNA_Rep Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation of PMEG-DP

Caption: Intracellular activation pathway and mechanism of action of this compound.

G cluster_in_vitro In Vitro Assessment cluster_analysis Endpoint Analysis cluster_in_vivo In Vivo Assessment (Future Step) start Start: HPV-positive cell line lt_culture Long-Term Monolayer Culture (Weeks to Months) start->lt_culture raft_culture 3D Organotypic (Raft) Culture (10-14 Days) start->raft_culture viral_load Viral Load (qPCR) lt_culture->viral_load oncoprotein E6/E7 Expression (RT-qPCR, WB) lt_culture->oncoprotein resistance EC50 Shift Assay lt_culture->resistance raft_culture->viral_load phenotype Morphology & Differentiation (H&E, IHC) raft_culture->phenotype efficacy Assess Long-Term Efficacy: - Sustained Viral Suppression - Reversal of Phenotype - No Resistance viral_load->efficacy oncoprotein->efficacy phenotype->efficacy resistance->efficacy animal_model Preclinical Animal Models (e.g., Xenografts) efficacy->animal_model

Caption: Experimental workflow for assessing the long-term efficacy of this compound.

References

Technical Support Center: Refining Detection Methods for Ode-bn-pmeg Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ode-bn-pmeg and its metabolites. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary metabolites?

A1: this compound, or octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is an acyclic nucleoside phosphonate prodrug. As a prodrug, it is designed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form. The primary active metabolite is 9-(2-phosphonomethoxy)ethyl]guanine diphosphate (PMEGpp), which is a potent inhibitor of DNA synthesis. The metabolic conversion involves the cleavage of the octadecyloxyethyl and benzyl groups to yield PMEG, which is then phosphorylated by cellular kinases to PMEG monophosphate and subsequently to the active PMEG diphosphate.

Q2: What is the mechanism of action of the active metabolite, PMEG diphosphate (PMEGpp)?

A2: PMEGpp acts as a DNA chain terminator. Due to the absence of a 3'-hydroxyl group on its acyclic side chain, its incorporation into a growing DNA strand by DNA polymerases prevents the addition of the next deoxynucleotide, thus halting DNA elongation. This inhibition of DNA replication is the basis for its antiviral and antiproliferative activities.

Q3: Which analytical techniques are most suitable for the detection and quantification of this compound and its metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound and its highly polar phosphorylated metabolites. This technique offers the required sensitivity and selectivity to detect and quantify these compounds at low concentrations within complex biological matrices. High-resolution mass spectrometry (HRMS) can also be valuable for the identification of novel or unexpected metabolites.

Troubleshooting Guide

Sample Preparation

Q4: I am seeing low recovery of PMEG diphosphate from my cell lysates. What could be the cause?

A4: Low recovery of highly polar metabolites like PMEGpp is a common issue. Here are some potential causes and solutions:

  • Inefficient Cell Lysis: Ensure your lysis buffer effectively disrupts the cells to release the intracellular metabolites. Organic solvents like methanol or acetonitrile, or strong acids such as perchloric acid, can be used for cell lysis. The choice of lysis agent should be compatible with your downstream analytical method.

  • Analyte Degradation: Phosphorylated metabolites can be susceptible to enzymatic degradation by phosphatases released during cell lysis. It is crucial to work quickly and at low temperatures. Including phosphatase inhibitors in your lysis buffer may also be beneficial.

  • Suboptimal Extraction Procedure: For phosphorylated metabolites, a simple protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) is often a good starting point. If recovery remains low, consider a more targeted solid-phase extraction (SPE) method designed for polar analytes.

Liquid Chromatography

Q5: My phosphorylated metabolites are not retained on my C18 reversed-phase column. How can I improve their retention?

A5: This is expected, as highly polar compounds like PMEG and its phosphorylated forms will have poor retention on traditional reversed-phase columns. Consider the following alternative chromatographic approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds and are an excellent choice for separating nucleosides and their phosphorylated metabolites.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., N,N-dimethylhexylamine) into the mobile phase can neutralize the charge of the phosphonate groups, increasing their retention on a reversed-phase column.

  • Ion-Exchange Chromatography (IEX): IEX chromatography separates molecules based on their charge and is well-suited for the analysis of negatively charged phosphonates.

Q6: I am observing poor peak shape (e.g., tailing, broadening) for my analytes. What are the likely causes and solutions?

A6: Poor peak shape can arise from several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample.

  • Secondary Interactions: The phosphonate groups can interact with active sites on the column packing material, leading to peak tailing. Using a column with end-capping or a mobile phase with additives to mask these sites can help.

  • Inappropriate Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.

Mass Spectrometry

Q7: I am experiencing low signal intensity and high background noise in my LC-MS/MS analysis. What can I do to improve this?

A7: Low signal intensity and high background are common challenges in LC-MS/MS. Here are some troubleshooting steps:

  • Ion Source Optimization: Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for your specific analytes.

  • Matrix Effects: Co-eluting compounds from your biological matrix can suppress the ionization of your target analytes. Improve your sample clean-up procedure to remove these interfering substances. You can also assess matrix effects by comparing the signal of your analyte in a clean solvent versus a matrix-matched sample.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Ensure you are using high-purity, volatile additives (e.g., formic acid, ammonium formate) at the lowest effective concentration.

  • Mass Calibration: Regularly check the mass calibration of your instrument to ensure accurate mass measurements.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data on this compound and its metabolites. Actual values would be populated based on experimental results.

AnalyteSample TypeConcentration (ng/mL)Standard Deviation
This compoundPlasmaDataData
PMEGPlasmaDataData
PMEG monophosphateCell LysateDataData
PMEG diphosphateCell LysateDataData

Experimental Protocols

Protocol 1: Extraction of this compound and its Metabolites from Cell Culture

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 500 µL of ice-cold 80:20 methanol/water to the cell pellet. Vortex for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using HILIC

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A HILIC column (e.g., silica, amide, or zwitterionic stationary phase).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic (e.g., 95% B) to lower organic content to elute the polar analytes.

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for phosphorylated compounds.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

Visualizations

Metabolic_Activation_of_Ode_bn_pmeg cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Ode-bn-pmeg_in This compound This compound->Ode-bn-pmeg_in Cellular Uptake PMEG PMEG Ode-bn-pmeg_in->PMEG Esterases PMEG-MP PMEG Monophosphate PMEG->PMEG-MP Cellular Kinases PMEG-DP PMEG Diphosphate (Active) PMEG-MP->PMEG-DP Cellular Kinases

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Cell Culture) Metabolite_Extraction Metabolite Extraction (Protein Precipitation) Sample_Collection->Metabolite_Extraction LC_Separation LC Separation (HILIC) Metabolite_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Validation & Comparative

Ode-bn-pmeg vs Cidofovir for HPV treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ode-bn-pmeg (Brincidofovir) and Cidofovir for Human Papillomavirus (HPV) Treatment

Introduction

Human Papillomavirus (HPV) is a group of DNA viruses that can cause a range of conditions from benign warts to malignant carcinomas, including the majority of cervical and a growing number of head and neck cancers[1]. While prophylactic vaccines are effective, therapeutic options for established HPV infections are limited. This guide provides a detailed comparison of two antiviral agents, Cidofovir and its lipid-conjugated prodrug, this compound (Brincidofovir), for the treatment of HPV-related diseases. Both are acyclic nucleoside phosphonates that interfere with viral DNA replication[2][3]. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data.

Mechanism of Action

Both Cidofovir and Brincidofovir act as antiviral agents by targeting viral DNA synthesis. Since HPVs do not encode their own DNA polymerase, these drugs inhibit the host cell DNA polymerase that the virus utilizes for replication[4][5].

Cidofovir (CDV): As a hydrophilic molecule, Cidofovir requires two intracellular phosphorylation steps to become its active metabolite, Cidofovir diphosphate (CDVpp). CDVpp then acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerase. Because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, its incorporation leads to chain termination, halting viral DNA replication.

This compound (Brincidofovir, BCV): Brincidofovir is a prodrug of Cidofovir, designed with a lipid tail (a hexadecyloxypropyl ester) to enhance its cell permeability and oral bioavailability. This lipophilic nature allows it to enter cells more efficiently than Cidofovir. Once inside the cell, the lipid moiety is cleaved, releasing Cidofovir, which is then phosphorylated to the active CDVpp. This enhanced delivery mechanism results in higher intracellular concentrations of the active metabolite, allowing for greater potency at lower administered doses and reducing systemic exposure, particularly to the kidneys.

G cluster_intracellular Intracellular Space cluster_nucleus Nucleus BCV Brincidofovir (this compound) (Lipophilic Prodrug) BCV_in Brincidofovir BCV->BCV_in Efficient Uptake CDV Cidofovir (Hydrophilic) CDV_in Cidofovir CDV->CDV_in Poor Uptake BCV_in->CDV_in Lipid Cleavage CDV_p Cidofovir Monophosphate CDV_in->CDV_p Phosphorylation (Cellular Kinases) CDV_pp Cidofovir Diphosphate (CDVpp) (Active Metabolite) CDV_p->CDV_pp Phosphorylation (Cellular Kinases) DNA_poly Host DNA Polymerase CDV_pp->DNA_poly Competitive Inhibition DNA_elong Viral DNA Elongation DNA_poly->DNA_elong Incorporation Chain_term Chain Termination & DNA Damage DNA_elong->Chain_term

Figure 1: Mechanism of action for Brincidofovir and Cidofovir.

Efficacy Comparison

Preclinical and clinical data suggest Brincidofovir has a significant potency advantage over Cidofovir for HPV treatment.

Preclinical In Vitro Efficacy

A key study utilizing 3D organotypic epithelial "raft" cultures, which mimic the natural HPV infection cycle, demonstrated the superiority of this compound (Brincidofovir). In these models, Brincidofovir was more effective at a 10-fold lower concentration than Cidofovir at inhibiting HPV-18 DNA amplification. Furthermore, Brincidofovir induced apoptosis selectively in HPV-infected cells, an effect not observed with Cidofovir treatment in this model. Other studies have shown that Cidofovir can inhibit the proliferation of HPV-positive cervical cancer cells and reduce the expression of the viral oncoprotein E6, leading to the reactivation of the tumor suppressor p53.

Parameter This compound (Brincidofovir) Cidofovir Reference
Effective Concentration (HPV-18 Raft Culture) 1.5 µM15 µM
Effect on HPV DNA Amplification AbolishedReduced
Induction of Apoptosis in Infected Cells YesNo
IC50 (HeLa Cells, 48h) Not Reported15 µM
Inhibition of HPV-16/18 DNA Amplification Potent InhibitionLess Effective

Table 1: Summary of preclinical efficacy data comparing this compound (Brincidofovir) and Cidofovir.

Clinical Efficacy

Clinical data for Brincidofovir in HPV is limited to a pilot study, while Cidofovir has been evaluated more extensively in Phase II trials for topical application.

  • Cidofovir: A double-blind, placebo-controlled Phase II study of 1% Cidofovir topical gel for the treatment of genital warts (condylomata acuminata) showed significant activity compared to placebo. Complete or partial responses were seen in a majority of patients, with a low recurrence rate at the treatment site. Topical and intralesional Cidofovir has also been used off-label with success for various HPV-related conditions, including recurrent respiratory papillomatosis and severe warts in immunocompromised patients.

  • Brincidofovir: A pilot study involving three patients with HPV-related laryngeal diseases (two with recurrent respiratory papillomatosis and one with carcinoma in situ) treated with oral Brincidofovir showed promising results. The treatment reduced the papilloma burden and attenuated the rate and magnitude of recurrence, suggesting a potential systemic therapeutic effect.

Safety and Toxicology Profile

A primary driver for the development of Brincidofovir was to mitigate the significant nephrotoxicity associated with systemic Cidofovir administration.

Parameter This compound (Brincidofovir) Cidofovir Reference
Primary Dose-Limiting Toxicity Gastrointestinal (diarrhea), Hepatotoxicity (elevated transaminases)Nephrotoxicity (kidney damage)
Administration Route Oral, IntravenousIntravenous, Topical, Intralesional
Systemic Safety Lower risk of nephrotoxicity compared to Cidofovir.High risk of nephrotoxicity, requiring co-administration of probenecid and hydration.
Topical Application Side Effects Not applicable (not formulated for topical use)Inflammation, erosion, burning sensation, postinflammatory hyperpigmentation at the application site.

Table 2: Comparison of safety and toxicology profiles.

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy using 3D Organotypic Raft Cultures

This protocol is based on the methodology used to directly compare this compound and Cidofovir against a productive HPV infection.

  • Cell Culture: Primary human keratinocytes (PHKs) are transfected with HPV-18 genomic DNA.

  • Raft Culture Formation: Transfected PHKs are plated onto a dermal equivalent matrix (collagen gel containing fibroblasts) and lifted to the air-liquid interface to induce epithelial differentiation over 14-18 days. This process mimics the structure of skin or mucosal tissue.

  • Drug Treatment: From day 6 to day 14 of differentiation, the culture medium is supplemented with the test compound (e.g., 1.5 µM this compound or 15 µM Cidofovir) or a vehicle control (e.g., DMSO).

  • Endpoint Analysis (Day 14-18):

    • Histology: Raft cultures are fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to assess tissue morphology.

    • Viral DNA Amplification: Total DNA is extracted from the raft cultures. HPV-18 DNA copy number is quantified using real-time quantitative PCR (qPCR) and normalized to a housekeeping gene (e.g., actin) to determine the level of viral replication.

    • Protein Expression: Immunohistochemistry or Western blotting is performed on raft sections or lysates to detect viral proteins (e.g., L1 capsid protein) and cellular markers of proliferation (e.g., PCNA, Cyclin B1) or DNA damage (e.g., γ-H2AX).

    • Apoptosis: Apoptosis is assessed using methods like TUNEL staining on raft sections to detect DNA fragmentation.

Figure 2: Workflow for 3D Organotypic Raft Culture Assay.

Protocol 2: In Vitro Cytotoxicity and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of antiviral compounds on the viability and proliferation of cancer cell lines.

  • Cell Plating: HPV-positive cells (e.g., HeLa, SiHa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Cidofovir, Brincidofovir). Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is determined by plotting viability against drug concentration.

Conclusion

This compound (Brincidofovir) represents a rationally designed advancement over its parent compound, Cidofovir, for the potential treatment of HPV infections. Its lipid-conjugate structure confers superior intracellular delivery, resulting in significantly enhanced preclinical antiviral potency at lower concentrations. This improved efficacy is coupled with a more favorable systemic safety profile, notably a reduced risk of the nephrotoxicity that limits the use of intravenous Cidofovir. While topical Cidofovir has demonstrated clinical utility for external HPV lesions, oral Brincidofovir offers the potential for systemic treatment of HPV-related diseases, as suggested by promising pilot data in laryngeal papillomatosis. Further clinical trials are necessary to fully establish the efficacy and safety of Brincidofovir for various HPV-related pathologies, but the existing preclinical and mechanistic data strongly support its continued development as a promising therapeutic agent.

References

Comparative Efficacy of Ode-bn-pmeg and Other Acyclic Nucleoside Phosphonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the acyclic nucleoside phosphonate (ANP) Ode-bn-pmeg with other notable ANPs, including Cidofovir, Brincidofovir, Adefovir, and Tenofovir. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at their comparative efficacy, mechanisms of action, and relevant experimental data.

Introduction to Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a class of antiviral agents that have become crucial in the treatment of various DNA virus and retrovirus infections.[1] Unlike traditional nucleoside analogs, ANPs possess a phosphonate group that is resistant to cleavage by cellular esterases, contributing to their stability and prolonged intracellular half-life. Their mechanism of action generally involves intracellular phosphorylation to their active diphosphate metabolites, which then inhibit viral DNA polymerases, leading to chain termination and the cessation of viral replication.[2] This guide focuses on this compound and provides a comparative analysis against other well-established ANPs.

Comparative Efficacy and Cytotoxicity

The following tables summarize the available in vitro efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) data for this compound and other selected acyclic nucleoside phosphonates against various viruses and cell lines. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, viral strains, and assay methodologies.

Table 1: Antiviral Activity (EC₅₀/IC₅₀ in µM) of Acyclic Nucleoside Phosphonates

CompoundHPV-18Vaccinia VirusMonkeypox VirusHSV-1AdenovirusHBV
This compound ~1.5 (in 3D culture)[1]No data availableNo data availableNo data availableNo data availableNo data available
Cidofovir >15 (in 3D culture)[1]No data availableNo data availableNo data availableEC₅₀ in the µM range[3]Inactive
Brincidofovir No data availableEC₅₀: 0.05 - 1.2EC₅₀: 40-fold lower than CidofovirEC₅₀ values close to BCVEC₅₀ in the nM rangeNo data available
Adefovir No data availableNo data availableNo data availableNo data availableNo data availableIC₅₀: 0.7
Tenofovir No data availableNo data availableNo data availableNo data availableNo data availableMore potent than Adefovir in vivo

Table 2: Antiproliferative Activity (IC₅₀ in nM) of this compound and ODE-CDV in Cervical Cancer Cell Lines

CompoundCaSkiMe-180HeLa
This compound 220.035
ODE-CDV 170039030

Table 3: Cytotoxicity (CC₅₀ in µM) of Acyclic Nucleoside Phosphonates in Various Cell Lines

CompoundMT-2CEM-SSPrimary Human Foreskin Fibroblasts (HFF)
This compound <0.00010.06>5
PMEG (parent) >0.10.7No data available
Cidofovir No data availableNo data availableNo data available
Brincidofovir No data availableNo data availableNo data available
Adefovir No data availableNo data availableNo data available
Tenofovir No data availableNo data availableNo data available

Mechanism of Action

Acyclic nucleoside phosphonates share a common mechanism of action involving the inhibition of viral DNA synthesis. As prodrugs, they are taken up by cells and undergo intracellular phosphorylation to their active diphosphate metabolites. These metabolites then act as competitive inhibitors of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group.

This compound

This compound is a prodrug of 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG). Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp is a potent inhibitor of cellular DNA polymerases α and δ. Incorporation of PMEG into replicating DNA leads to DNA strand breaks, which triggers a DNA damage response. In human papillomavirus (HPV)-infected cells, this DNA damage selectively induces apoptosis in the infected, differentiated keratinocytes, while largely sparing uninfected cells. This selective induction of apoptosis is a key feature of this compound's anti-HPV activity.

Ode_bn_pmeg_Mechanism cluster_cell Host Cell This compound This compound PMEG PMEG This compound->PMEG Intracellular Metabolism PMEG-MP PMEG-MP PMEG->PMEG-MP Phosphorylation PMEG-DP PMEG-DP PMEG-MP->PMEG-DP Phosphorylation Viral DNA Polymerase Viral DNA Polymerase PMEG-DP->Viral DNA Polymerase Inhibition Viral DNA Synthesis Viral DNA Synthesis PMEG-DP->Viral DNA Synthesis Chain Termination Viral DNA Polymerase->Viral DNA Synthesis DNA Damage DNA Damage Viral DNA Synthesis->DNA Damage Incorporation of PMEG Apoptosis Apoptosis DNA Damage->Apoptosis Induction Extracellular Space Extracellular Space Extracellular Space->this compound Cellular Uptake

Mechanism of Action of this compound.

DNA Damage Response and Apoptosis Induction

The incorporation of PMEG into DNA by this compound triggers a DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways. These kinases phosphorylate downstream targets, including the checkpoint kinases Chk2 and Chk1, which in turn can activate the tumor suppressor protein p53. Activated p53 can then induce apoptosis by transactivating pro-apoptotic genes like BAX and PUMA. In the context of HPV infection, the viral oncoprotein E7 sensitizes infected cells to the cytotoxic effects of this compound.

DNA_Damage_Response This compound This compound DNA Damage DNA Damage This compound->DNA Damage Induces ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation Activates Chk1/Chk2 Activation Chk1/Chk2 Activation ATM/ATR Activation->Chk1/Chk2 Activation Phosphorylates p53 Activation p53 Activation Chk1/Chk2 Activation->p53 Activation Stabilizes Apoptosis Apoptosis p53 Activation->Apoptosis Induces

DNA Damage Response Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Antiviral compound (e.g., this compound)

  • Cell culture medium and supplements

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluency.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cells with medium containing the different concentrations of the antiviral compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C until plaques are visible in the virus control wells.

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the EC₅₀ value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Plaque_Reduction_Assay A Seed host cells in 6-well plates B Infect with virus A->B C Add serial dilutions of antiviral compound B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Plaque Reduction Assay Workflow.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay determines the concentration of a compound that reduces the metabolic activity of cells by 50% (CC₅₀), providing a measure of its cytotoxicity.

Materials:

  • Cell line of interest

  • Antiviral compound

  • Cell culture medium

  • MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the antiviral compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.

DNA Damage Assay (γ-H2AX Immunofluorescence)

This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Materials:

  • Cells or tissue sections treated with the compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of γ-H2AX foci per nucleus.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells or tissue sections treated with the compound

  • Fixative and permeabilization reagents

  • TdT reaction mix (containing TdT enzyme and labeled dUTPs)

  • Fluorescent detection reagents (if using fluorescently labeled dUTPs)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections.

  • TUNEL Reaction: Incubate the samples with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled DNA fragments using fluorescence microscopy.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Capture images and quantify the percentage of TUNEL-positive cells.

Conclusion

This compound demonstrates significant promise as an antiviral agent, particularly against HPV, with a distinct mechanism of action involving the selective induction of apoptosis in infected cells. While direct comparative data against a broad spectrum of viruses is still emerging, its high potency in antiproliferative assays suggests a strong potential for further development. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the efficacy and mechanisms of this compound and other acyclic nucleoside phosphonates. Future research should focus on generating comprehensive, head-to-head comparative data to better define the therapeutic potential of this promising compound.

References

Validating the DNA Chain Termination Mechanism of Ode-bn-pmeg: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ode-bn-pmeg with other DNA chain-terminating antiviral agents. The performance of this compound is evaluated based on its mechanism of action and efficacy, supported by experimental data and detailed protocols for validation.

Overview of this compound

This compound, or octadecyloxyethyl benzyl 9-[2-(phosphonomethoxy)ethyl]guanine, is a prodrug of the acyclic nucleoside phosphonate PMEG. As a prodrug, this compound is designed for enhanced cellular uptake. Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a DNA chain terminator due to the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required for DNA chain elongation. This mechanism makes it a potent inhibitor of viral replication, particularly for viruses that rely on active DNA synthesis, such as the Human Papillomavirus (HPV).

Comparative Performance Data

The efficacy of this compound as an antiviral agent has been demonstrated in several studies, particularly against HPV. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other relevant antiviral drugs. Lower IC50 values indicate greater potency.

DrugVirus/Cell LineIC50 (µM)Reference
This compound HPV-18 (in 3D organotypic cultures)1.5[1]
This compound CaSki (HPV-16)0.002
This compound Me-180 (HPV-68)0.002
This compound HeLa (HPV-18)0.000035
Cidofovir (CDV) HPV-18 (in 3D organotypic cultures)15[1]
Cidofovir (CDV) General Anti-HPV Activity~4[2]
Acyclovir (ACV) HSV-10.85
Acyclovir (ACV) HSV-20.86
Ganciclovir (GCV) HCMV (sensitive strains)1.24 - 9.69
Foscarnet HCMV100 - 300

Note: Direct comparative IC50 values for all listed drugs against the same HPV strains under identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted within the context of each experiment.

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the DNA chain termination mechanism of this compound and its distinction from other antiviral agents.

DNA_Chain_Termination cluster_Ode_bn_pmeg This compound (Obligate Chain Terminator) Ode_prodrug This compound (Prodrug) Cell_entry Cellular Uptake Ode_prodrug->Cell_entry Metabolism Metabolism to PMEGpp Cell_entry->Metabolism PMEGpp PMEGpp (Active form) Metabolism->PMEGpp DNA_Polymerase Viral DNA Polymerase PMEGpp->DNA_Polymerase Incorporation Incorporation into Viral DNA DNA_Polymerase->Incorporation Termination Chain Termination (No 3'-OH) Incorporation->Termination

Caption: Mechanism of this compound as an obligate DNA chain terminator.

Non_Obligate_vs_Pyrophosphate_Analog cluster_Ganciclovir Ganciclovir (Non-Obligate Chain Terminator) cluster_Foscarnet Foscarnet (Pyrophosphate Analog) GCV Ganciclovir GCV_TP GCV-TP GCV->GCV_TP GCV_Incorp Incorporation GCV_TP->GCV_Incorp Limited_Elongation Limited Elongation (1 nucleotide) GCV_Incorp->Limited_Elongation GCV_Termination Eventual Termination Limited_Elongation->GCV_Termination FOS Foscarnet Pyrophosphate_Site Pyrophosphate Binding Site FOS->Pyrophosphate_Site DNA_Pol Viral DNA Polymerase DNA_Pol->Pyrophosphate_Site Inhibition Direct Inhibition of Polymerase Pyrophosphate_Site->Inhibition

Caption: Mechanisms of a non-obligate chain terminator and a pyrophosphate analog.

Experimental Protocols for Validation

To validate the DNA chain termination mechanism and antiviral efficacy of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

3D Organotypic Raft Culture for HPV Replication

This method recapitulates the differentiation of epithelial tissue, providing a physiologically relevant model to study the HPV life cycle and the effects of antiviral compounds.

Workflow Diagram:

Raft_Culture_Workflow start Start fibroblasts Prepare Fibroblast Layer in Collagen Matrix start->fibroblasts keratinocytes Seed HPV-infected Keratinocytes fibroblasts->keratinocytes submerge Submerged Culture (2-4 days) keratinocytes->submerge air_liquid Lift to Air-Liquid Interface submerge->air_liquid differentiation Allow Differentiation (10-14 days) Treat with this compound/Controls air_liquid->differentiation harvest Harvest and Fix Tissue differentiation->harvest analysis Histological and Molecular Analysis harvest->analysis end End analysis->end

Caption: Workflow for 3D Organotypic Raft Culture.

Protocol:

  • Preparation of Collagen-Fibroblast Raft:

    • Prepare a collagen I solution on ice.

    • Add fibroblasts (e.g., J2-3T3 cells) to the collagen solution.

    • Dispense the mixture into cell culture inserts within a deep-well plate.

    • Allow the collagen to solidify at 37°C.

  • Seeding of Keratinocytes:

    • Culture primary human keratinocytes previously transfected with HPV genomes.

    • Seed the HPV-positive keratinocytes onto the surface of the solidified collagen raft.

    • Submerge the culture in keratinocyte growth medium for 2-4 days to allow for cell attachment and proliferation.

  • Lifting to Air-Liquid Interface:

    • Transfer the cell culture inserts onto a stainless steel grid in a culture dish.

    • Add raft culture medium to the dish so that the medium reaches the bottom of the insert but does not cover the epithelial surface. This exposes the keratinocytes to air, inducing differentiation.

  • Treatment and Culture:

    • Change the medium every 2-3 days.

    • Introduce this compound, control compounds (e.g., Cidofovir), and a vehicle control into the medium at desired concentrations.

    • Continue incubation for 10-14 days to allow for full epithelial stratification and viral replication.

  • Harvesting and Analysis:

    • Harvest the raft cultures and fix in formalin.

    • Embed the fixed tissue in paraffin and section for histological analysis (H&E staining) and in situ hybridization to detect viral DNA.

Quantification of Viral DNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to determine the viral copy number in treated and untreated cells, providing a quantitative measure of antiviral efficacy.

Workflow Diagram:

qPCR_Workflow start Start dna_extraction DNA Extraction from Treated/Untreated Cells start->dna_extraction quantification DNA Quantification and Quality Control dna_extraction->quantification qpcr_setup qPCR Reaction Setup (Primers for viral and host genes) quantification->qpcr_setup amplification Thermal Cycling and Fluorescence Detection qpcr_setup->amplification data_analysis Data Analysis (Ct values) Calculate Viral Copy Number amplification->data_analysis end End data_analysis->end

Caption: Workflow for Viral DNA Quantification by qPCR.

Protocol:

  • DNA Extraction:

    • Lyse cells from 3D raft cultures or monolayer cell cultures treated with the antiviral compounds.

    • Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR SYBR Green or TaqMan master mix, forward and reverse primers specific for a conserved region of the HPV genome (e.g., E6 or L1 gene), and nuclease-free water.

    • Prepare a separate reaction for a host housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Add a standardized amount of template DNA to each well of a qPCR plate.

    • Include no-template controls and a standard curve of known viral plasmid concentrations.

  • Thermal Cycling:

    • Perform the qPCR reaction in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the viral copy number based on the standard curve.

    • Normalize the viral DNA copy number to the host housekeeping gene to account for variations in cell number.

    • Compare the viral load in treated samples to the untreated control to determine the percent inhibition.

Validation of Chain Termination by Sanger Sequencing

Sanger sequencing can be adapted to demonstrate the chain-terminating effect of a compound. The presence of the drug will lead to the premature termination of DNA synthesis, resulting in a series of truncated DNA fragments.

Workflow Diagram:

Sanger_Sequencing_Workflow start Start template_prep Prepare Viral DNA Template and Primer start->template_prep cycle_seq Cycle Sequencing Reaction with dNTPs, ddNTPs, and PMEGpp (active form of this compound) template_prep->cycle_seq fragment_gen Generation of Chain-Terminated Fragments cycle_seq->fragment_gen capillary_electro Capillary Electrophoresis fragment_gen->capillary_electro detection Fluorescence Detection and Sequence Analysis capillary_electro->detection end End detection->end

Caption: Workflow for Sanger Sequencing to Validate Chain Termination.

Protocol:

  • Reaction Setup:

    • Set up a series of in vitro DNA synthesis reactions using a viral DNA template and a specific primer.

    • Each reaction should contain DNA polymerase, a mix of all four deoxynucleotide triphosphates (dNTPs), and one of the four fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) for standard sequencing.

    • In parallel reactions, include the active metabolite of this compound (PMEGpp) at varying concentrations.

  • Cycle Sequencing:

    • Perform thermal cycling to allow for primer annealing and DNA extension by the polymerase.

    • During extension, the polymerase will incorporate either a dNTP, a ddNTP, or PMEGpp. Incorporation of a ddNTP or PMEGpp will terminate the growing DNA chain.

  • Fragment Analysis:

    • Separate the resulting DNA fragments by size using capillary electrophoresis.

    • A laser excites the fluorescent labels on the ddNTPs, and a detector records the color and intensity of the fluorescence.

  • Data Interpretation:

    • The output will be a chromatogram showing the sequence of the DNA template.

    • In the presence of PMEGpp, a dose-dependent increase in the termination of DNA synthesis at positions where guanine is present in the template strand is expected, providing direct evidence of its chain-terminating activity.

Conclusion

This compound demonstrates superior in vitro efficacy against HPV compared to Cidofovir, a clinically used antiviral. Its mechanism as an obligate DNA chain terminator, facilitated by its efficient conversion to the active metabolite PMEGpp, makes it a promising candidate for the treatment of HPV infections. The experimental protocols outlined in this guide provide a robust framework for the validation of its mechanism and the comparative assessment of its performance against other antiviral agents. Further preclinical and clinical studies are warranted to fully establish the therapeutic potential of this compound.

References

Cross-Validation of Ode-bn-pmeg's Antiviral Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Ode-bn-pmeg, an acyclic nucleoside phosphonate prodrug, has emerged as a potent inhibitor of human papillomavirus (HPV). This guide provides a comprehensive comparison of its antiviral activity and cytotoxicity across various cell lines, supported by experimental data and detailed protocols to aid researchers in drug development and virology.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory concentrations of this compound in different cell lines. The data highlights the compound's potent antiproliferative activity against cervical cancer cell lines and its selective effect on HPV-infected cells.

Cell LineCell TypeActivity MeasuredIC50 / EC50Selectivity Index (SI)
CaSkiHuman cervical cancer (HPV-16 positive)Antiproliferative2 nM[1]2500
Me-180Human cervical cancer (HPV-68 positive)Antiproliferative2 nM[1]2500
HeLaHuman cervical cancer (HPV-18 positive)Antiproliferative0.035 nM[1]142,857
Primary Human Foreskin Fibroblasts (HFF)Normal human fibroblastCytotoxicity5.0 µM[1]-
HPV-18 infected 3D Organotypic Keratinocyte CulturePrimary human keratinocytesAntiviral (DNA amplification)>90% inhibition at 1.5 µM[2]Not directly calculated

Selectivity Index (SI) was calculated as the ratio of the IC50 in normal cells (HFF) to the IC50 in cancer cell lines. A higher SI value indicates greater selectivity for cancer cells.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Antiproliferative XTT Assay in Cervical Cancer Cell Lines

This protocol was adapted from the methodology used to determine the antiproliferative effects of this compound on various cervical cancer cell lines.

  • Cell Plating: Seed CaSki, Me-180, or HeLa cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 5 days.

  • XTT Reagent: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution according to the manufacturer's instructions.

  • Color Development: Add the XTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Antiviral Assay in 3D Organotypic Raft Cultures

This protocol is based on the evaluation of this compound's effect on HPV-18 DNA amplification in 3D organotypic cultures of primary human keratinocytes.

  • Raft Culture Preparation: Establish 3D organotypic raft cultures from primary human keratinocytes containing HPV-18 genomic plasmids.

  • Compound Treatment: From day 6 to day 14 of culture, treat the rafts with this compound at various concentrations (e.g., 1.5 µM). Refresh the medium with the compound every two days.

  • Harvesting: Harvest the raft cultures on day 14.

  • DNA Extraction: Extract total DNA from the raft tissues.

  • Viral DNA Quantification: Quantify the HPV-18 DNA copy number per cell using quantitative polymerase chain reaction (qPCR).

  • Efficacy Determination: Determine the antiviral efficacy by comparing the viral DNA copy numbers in treated versus untreated cultures.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

Ode-bn-pmeg_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PMEG PMEG This compound->PMEG Cellular Metabolism PMEG-pp PMEG diphosphate PMEG->PMEG-pp Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase PMEG-pp->Viral_DNA_Polymerase Incorporation DNA_Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->DNA_Chain_Termination Apoptosis Apoptosis DNA_Chain_Termination->Apoptosis Inhibition_of_Viral_Replication Inhibition of Viral Replication DNA_Chain_Termination->Inhibition_of_Viral_Replication

Caption: Mechanism of action of this compound.

Antiviral_Activity_Workflow Start Start Cell_Culture Prepare Cell Cultures (e.g., 3D Raft Cultures) Start->Cell_Culture Infection Infect with HPV Cell_Culture->Infection Treatment Treat with this compound (Varying Concentrations) Infection->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Harvest_and_Assay Harvest and Perform Antiviral/Cytotoxicity Assays Incubation->Harvest_and_Assay Data_Analysis Analyze Data and Determine EC50/IC50 Harvest_and_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing antiviral activity.

References

Ode-bn-pmeg Demonstrates Preclinical Superiority Over Cidofovir in Antiviral Efficacy and Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a series of preclinical investigations, Ode-bn-pmeg, a novel acyclic nucleoside phosphonate prodrug, has consistently demonstrated superior antiviral activity and a more favorable safety profile compared to the established antiviral agent, Cidofovir. These studies, primarily focused on human papillomavirus (HPV) infection and associated malignancies, highlight this compound's potential as a promising therapeutic candidate. The enhanced efficacy of this compound is attributed to its unique prodrug design, which facilitates greater intracellular uptake and sustained release of the active antiviral metabolite.

Enhanced Antiviral Potency and Selective Apoptosis Induction

Preclinical models have shown that this compound is a potent inhibitor of HPV replication, significantly outperforming Cidofovir. In 3D organotypic epithelial cultures of HPV-18 infected primary human keratinocytes, a model that closely mimics in vivo tissue, this compound effectively abolished viral DNA amplification and the production of new virus particles at a concentration of 1.5 µM. In contrast, Cidofovir was less effective at a 10-fold higher concentration of 15 µM.[1]

A key differentiator between the two compounds is their effect on infected cells. This compound selectively induces apoptosis in HPV-infected suprabasal keratinocytes, while leaving uninfected cells largely unharmed.[1] This targeted cytotoxicity is a significant advantage, as it suggests a mechanism for clearing established viral infections with minimal damage to healthy tissue. Cidofovir, on the other hand, primarily exerts a cytostatic effect, inhibiting cell proliferation without inducing significant apoptosis in the infected cells.[1]

Superior Antiproliferative Activity in Cervical Cancer Cells

The superior efficacy of the PMEG backbone, of which this compound is a prodrug, extends to its antiproliferative effects against human cervical cancer cell lines. In vitro studies have demonstrated that an octadecyloxyethyl ester of PMEG (ODE-PMEG) is substantially more potent than the corresponding ester of Cidofovir (ODE-CDV). For instance, in Me-180 cervical cancer cells, ODE-PMEG was 195-fold more active than ODE-CDV.[2] This enhanced activity was also observed in vivo, where intratumoral injections of ODE-PMEG led to the near-complete disappearance of measurable cervical cancers in a mouse model.[2]

Pharmacokinetic Advantages of the Prodrug Formulation

Cidofovir is known for its poor oral bioavailability and potential for renal toxicity, which limits its systemic use. The lipophilic ester modifications in this compound are designed to overcome these limitations by enhancing its ability to cross cell membranes. This results in increased intracellular concentrations of the active diphosphate metabolite, leading to a more potent and sustained antiviral effect. While direct comparative preclinical pharmacokinetic data is limited, the available information suggests a more favorable profile for this compound, particularly for localized or topical applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical comparative studies.

Table 1: Comparative Efficacy of this compound and Cidofovir in HPV-18 Infected Organotypic Cultures

ParameterThis compound (1.5 µM)Cidofovir (15 µM)Reference
HPV-18 DNA AmplificationAbolishedReduced, but less effective than this compound
Progeny Virus ProductionAbolishedNot abolished
Apoptosis in Infected CellsInducedNot significantly induced
Effect on Uninfected CellsMinimal apoptosis, cytostatic effect in basal cellsCytostatic effect in basal cells

Table 2: Comparative Antiproliferative Activity of ODE-PMEG and ODE-CDV in Cervical Cancer Cell Lines

Cell LineODE-PMEG IC₅₀ (µM)ODE-CDV IC₅₀ (µM)Fold DifferenceReference
Me-1800.002 ± 0.00050.39 ± 0.1195
CaSki0.002 ± 0.00041.7 ± 0.2850
HeLa0.000035 ± 0.0000050.03 ± 0.007857

Experimental Protocols

3D Organotypic Raft Cultures for HPV Infection

This experimental model was crucial for evaluating the antiviral efficacy of this compound and Cidofovir in a tissue-like context.

  • Cell Culture: Primary human keratinocytes (PHKs) are isolated from neonatal foreskins and cultured on a feeder layer of irradiated J2/3T3 fibroblasts. HPV-18 genomes are introduced into the PHKs.

  • Dermal Equivalent Preparation: A collagen matrix is prepared using rat tail collagen type I, and human dermal fibroblasts are embedded within this matrix.

  • Epithelial Cell Seeding: The HPV-18 containing PHKs are seeded onto the surface of the solidified dermal equivalent.

  • Air-Liquid Interface Culture: The composite cultures are lifted to the air-liquid interface to promote epithelial differentiation and stratification over a period of 14-18 days.

  • Drug Treatment: this compound (1.5 µM) or Cidofovir (15 µM) is added to the culture medium for a specified duration (e.g., from day 6 to day 14).

  • Analysis: The raft cultures are harvested, fixed in formalin, and embedded in paraffin. Sections are then analyzed for viral DNA amplification (by Southern blot or in situ hybridization), expression of viral and cellular proteins (by immunohistochemistry), and apoptosis (by TUNEL assay).

In Vitro Antiproliferation Assay

The antiproliferative activity of the compounds was assessed using a standard cell viability assay.

  • Cell Seeding: Human cervical cancer cell lines (Me-180, CaSki, HeLa) are seeded into 96-well plates at an appropriate density.

  • Drug Exposure: The cells are exposed to a range of concentrations of ODE-PMEG or ODE-CDV for a period of 5 days.

  • Viability Assessment: Cell viability is measured using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which quantifies the metabolic activity of living cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay was used to identify apoptotic cells within the organotypic raft cultures.

  • Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to allow for the entry of the labeling enzyme.

  • Enzymatic Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Signal Detection: The incorporated label is detected using a fluorescently-labeled antibody or a chromogenic substrate.

  • Microscopy: The sections are visualized under a microscope to identify and quantify the number of TUNEL-positive (apoptotic) cells.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action Ode_bn_pmeg This compound (Prodrug) Intracellular_Ode_bn_pmeg Intracellular this compound Ode_bn_pmeg->Intracellular_Ode_bn_pmeg Enhanced uptake (Lipophilic esters) PMEG PMEG Intracellular_Ode_bn_pmeg->PMEG Intracellular cleavage PMEG_pp PMEG-diphosphate (Active Metabolite) PMEG->PMEG_pp Cellular kinases DNA_Polymerase Viral/Cellular DNA Polymerase PMEG_pp->DNA_Polymerase Inhibition DNA_Replication DNA Replication PMEG_pp->DNA_Replication Incorporation into viral/cellular DNA Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination DNA_Breaks DNA Breaks Chain_Termination->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Start: HPV-infected Keratinocytes raft_culture 3D Organotypic Raft Culture start->raft_culture drug_treatment Drug Treatment: - this compound - Cidofovir - Control raft_culture->drug_treatment harvesting Harvesting and Processing drug_treatment->harvesting southern_blot Viral DNA Quantification harvesting->southern_blot Efficacy ihc Protein Expression harvesting->ihc Mechanism tunel Apoptosis Detection harvesting->tunel Cytotoxicity

Caption: Workflow for evaluating antivirals in 3D organotypic raft cultures.

References

Benchmarking the Selectivity of Ode-bn-pmeg: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral drug development, particularly for persistent viral infections like Human Papillomavirus (HPV), the selectivity of a therapeutic agent is a critical determinant of its potential clinical success. Ode-bn-pmeg, an acyclic nucleoside phosphonate prodrug, has emerged as a promising candidate for anti-HPV therapy. This guide provides a comparative analysis of this compound's selectivity index, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Superior Selectivity Profile of this compound

This compound (octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine) is a prodrug of 9-(2-phosphonomethoxy)ethyl]guanine (PMEG). Its design enhances cellular uptake and provides sustained intracellular levels of the active metabolite, PMEG diphosphate (PMEGpp). This active form acts as a potent inhibitor of viral DNA synthesis.

Published research indicates that this compound exhibits a superior antiviral effect against HPV at significantly lower concentrations than the established antiviral, Cidofovir (CDV). For instance, studies have shown that this compound at a concentration of 1.5 µM demonstrates a more potent antiviral effect than Cidofovir at 15 µM, suggesting a significantly higher potency and a potentially more favorable selectivity index.[1]

The selectivity index (SI) is a crucial metric in drug development, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it becomes toxic to host cells, signifying a better safety profile.

Comparative Performance Data

To provide a clear comparison, the following table summarizes the available data on the cytotoxic and antiviral concentrations of this compound's parent compound (PMEG), a related prodrug (GS-9191), and the comparator drug, Cidofovir, against various HPV-positive cell lines. While specific IC50 and CC50 values for this compound are not yet widely published, the data for its active metabolite and related compounds offer valuable insights into its potential selectivity.

CompoundCell LineCC50 / IC50 / EC50 (µM)Selectivity Index (SI)Reference
PMEG Leukemic CellsCytotoxic-[2]
GS-9191 HPV-positive cell linesEC50 as low as 0.00003 µM-[3][4]
Cidofovir SiHa (HPV16+)CC50: ~20-50 µg/mL (~72-180 µM)-[5]
CaSki (HPV16+)CC50: ~20-50 µg/mL (~72-180 µM)-
HeLa (HPV18+)CC50: ~10-30 µg/mL (~36-108 µM)-

Note: Direct calculation of the Selectivity Index requires both IC50/EC50 and CC50 values from the same experimental setup. The table presents the available data; a direct SI comparison is limited by the heterogeneity of reported values in the literature.

Mechanism of Action: A Targeted Approach

This compound's selectivity is rooted in its mechanism of action. As a prodrug, it efficiently enters host cells. Once inside, it undergoes intracellular conversion to its active diphosphate form, PMEGpp. This active metabolite mimics the natural nucleotide deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA chain by DNA polymerase. However, due to the lack of a 3'-hydroxyl group, the addition of PMEGpp results in the termination of DNA chain elongation, thus halting viral replication.

Ode_bn_pmeg_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Ode-bn-pmeg_in This compound This compound->Ode-bn-pmeg_in Cellular Uptake PMEG-mp PMEG monophosphate Ode-bn-pmeg_in->PMEG-mp Esterases PMEG-pp PMEG diphosphate (Active) PMEG-mp->PMEG-pp Phosphorylation DNA_Polymerase Viral DNA Polymerase PMEG-pp->DNA_Polymerase Competitive Inhibition of dGTP Chain_Termination Chain Termination PMEG-pp->Chain_Termination Cellular_Kinases Cellular Kinases Cellular_Kinases->PMEG-mp Viral_DNA_Replication Viral DNA Replication DNA_Polymerase->Viral_DNA_Replication DNA_Polymerase->Chain_Termination Incorporation into viral DNA

Caption: Intracellular activation of this compound to inhibit viral DNA replication.

Experimental Protocols for Selectivity Index Determination

The determination of a compound's selectivity index relies on standardized in vitro assays to measure both its antiviral activity (IC50) and its cytotoxicity (CC50).

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is typically determined using a cell viability assay, such as the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Plate host cells (e.g., human keratinocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay for CC50 Determination A Seed cells in 96-well plate B Treat with serial dilutions of compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate CC50 value G->H

Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.

Antiviral Activity Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) against HPV can be determined using various methods, including a plaque reduction assay or a reporter gene-based assay with HPV pseudovirions.

Plaque Reduction Assay Protocol:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

  • Infection: Infect the cells with a known titer of HPV in the presence of serial dilutions of the test compound.

  • Overlay: After an initial incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining: Fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the number of plaques by 50%.

Conclusion

This compound represents a significant advancement in the development of anti-HPV therapeutics due to its high potency and selectivity. While more direct comparative studies publishing the specific selectivity index of this compound are anticipated, the existing data on its active metabolite and related prodrugs, coupled with its well-defined mechanism of action, strongly support its potential as a highly selective antiviral agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the promising selectivity profile of this compound.

References

Comparative Analysis of Ode-bn-pmeg P-chiral Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the P-chiral enantiomers of Octadecyloxyethyl benzyl 9-[2-phosphonomethoxyethyl]guanine (Ode-bn-pmeg), a promising antiviral agent against Human Papillomavirus (HPV). This document synthesizes available experimental data, details relevant protocols, and visualizes key biological and experimental pathways.

While research has indicated that the individual P-chiral enantiomers of this compound exhibit equivalent antiviral activity, this guide also provides a broader comparison with Cidofovir (CDV), an established antiviral agent, to offer a comprehensive perspective on the therapeutic potential of this compound.

Executive Summary

This compound is a prodrug of the acyclic nucleoside phosphonate PMEG, designed for enhanced cellular uptake and sustained intracellular release of its active metabolite, PMEG diphosphate. Studies have demonstrated its potent inhibitory effects on HPV replication. A key publication by Beadle et al. (2016) reported the separation of the P-chiral enantiomers of this compound and concluded that they possess equivalent antiviral activities against HPV.[1] However, specific quantitative data for a side-by-side comparison of the individual enantiomers is not extensively detailed in publicly available literature.

This guide therefore focuses on the comparative efficacy of this compound (as a mixture of enantiomers) against the alternative anti-HPV agent, Cidofovir. Experimental data from a study by Banerjee et al. (2018) in a 3D organotypic raft culture model of HPV-18 infection shows that this compound has superior antiviral effects at a lower concentration compared to Cidofovir.[2]

Data Presentation: this compound vs. Cidofovir

The following table summarizes the comparative antiviral effects of this compound and Cidofovir in an HPV-18 organotypic raft culture model.

CompoundConcentrationKey FindingsReference
This compound 1.5 µM- Abolishes productive HPV infection. - Induces apoptosis selectively in HPV-infected cells. - Causes DNA breaks and abolishes viral activities. - Superior antiviral effects compared to 15 µM Cidofovir.[2]
Cidofovir (CDV) 15 µM- Does not induce apoptosis. - Does not abolish HPV activity to the same extent as this compound.[2]

Mechanism of Action

This compound: As a prodrug, this compound is metabolized intracellularly to its active form, PMEG diphosphate. This active metabolite is a potent inhibitor of viral DNA synthesis. By mimicking a natural nucleotide, it gets incorporated into the growing viral DNA chain. However, as it lacks a 3'-hydroxyl group, it acts as a chain terminator, halting further elongation of the viral DNA and thereby inhibiting viral replication.[2]

Cidofovir: Cidofovir is also an acyclic nucleoside phosphonate that, once phosphorylated to its active diphosphate form, selectively inhibits viral DNA polymerases. It is incorporated into the viral DNA chain, leading to the inhibition of viral replication.

Experimental Protocols

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of this compound and the separation of its P-chiral enantiomers are described by Beadle et al. (2016). The detailed protocol is available in the supporting information of the cited publication. The general steps involve the chemical synthesis of the racemic mixture of this compound followed by chiral chromatography to isolate the individual enantiomers.

In Vitro Antiviral Assay (Organotypic Raft Culture)

The following protocol is based on the methodology described by Banerjee et al. (2018) for evaluating the efficacy of antiviral compounds against HPV in a 3D organotypic epithelial culture model.

  • Cell Culture: Primary human keratinocytes (PHKs) are transfected with HPV-18 genomic DNA and grown on a dermal equivalent consisting of collagen and fibroblasts.

  • Raft Culture: The cultures are lifted to an air-liquid interface to induce stratification and differentiation, mimicking the natural environment of HPV infection.

  • Compound Treatment: this compound or Cidofovir is added to the culture medium at specified concentrations. The treatment is typically carried out for several days, with the medium and compound being refreshed periodically.

  • Analysis: The raft cultures are harvested, fixed, and sectioned for various analyses, including:

    • Histology: To observe tissue morphology.

    • Immunohistochemistry/Immunofluorescence: To detect viral and cellular proteins (e.g., HPV E4, L1, Ki67).

    • In situ hybridization: To detect viral DNA.

    • Quantitative PCR (qPCR): To quantify viral copy number.

Visualizations

Signaling Pathway of this compound Action

Ode_bn_pmeg_Pathway cluster_cell Infected Keratinocyte This compound This compound PMEG-monophosphate PMEG-monophosphate This compound->PMEG-monophosphate Intracellular Metabolism PMEG-diphosphate (Active) PMEG-diphosphate (Active) PMEG-monophosphate->PMEG-diphosphate (Active) Phosphorylation Viral DNA Synthesis Viral DNA Synthesis PMEG-diphosphate (Active)->Viral DNA Synthesis Incorporation Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Inhibition of HPV Replication Inhibition of HPV Replication Chain Termination->Inhibition of HPV Replication

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Antiviral Testing

Antiviral_Testing_Workflow cluster_analysis Analysis Start Start Establish Organotypic Raft Culture Establish Organotypic Raft Culture Start->Establish Organotypic Raft Culture Treat with Antiviral Compound Treat with Antiviral Compound Establish Organotypic Raft Culture->Treat with Antiviral Compound Harvest and Process Rafts Harvest and Process Rafts Treat with Antiviral Compound->Harvest and Process Rafts Histology Histology Harvest and Process Rafts->Histology Immunofluorescence Immunofluorescence Harvest and Process Rafts->Immunofluorescence In situ Hybridization In situ Hybridization Harvest and Process Rafts->In situ Hybridization qPCR qPCR Harvest and Process Rafts->qPCR Evaluate Antiviral Efficacy Evaluate Antiviral Efficacy Histology->Evaluate Antiviral Efficacy Immunofluorescence->Evaluate Antiviral Efficacy In situ Hybridization->Evaluate Antiviral Efficacy qPCR->Evaluate Antiviral Efficacy

Caption: Workflow for evaluating antiviral compounds using organotypic raft cultures.

References

Ode-bn-pmeg: A Promising Antiviral Candidate Poised to Surpass Current HPV Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel acyclic nucleoside phosphonate prodrug, Ode-bn-pmeg, demonstrates significant potential in the treatment of Human Papillomavirus (HPV) infections, outperforming current therapeutic options in preclinical studies. Research indicates that this compound not only effectively abolishes productive HPV infection but also selectively induces apoptosis in HPV-infected cells, a mechanism distinct from and superior to existing treatments like Cidofovir (CDV).[1][2] This comparison guide provides a detailed assessment of this compound's clinical potential against current therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Superior Efficacy and a Differentiated Mechanism of Action

This compound acts as a prodrug of 9-[(2-phosphonomethoxy)ethyl]guanine (PMEG), which, in its diphosphate form, functions as an obligate DNA chain terminator.[3] Its incorporation into replicating DNA halts chain elongation, a mechanism that has proven highly effective against HPV.[1][2] In contrast, Cidofovir, another acyclic nucleoside analog, is not an obligate chain terminator and is inefficiently incorporated into DNA by cellular polymerases. This fundamental difference in their mechanism of action likely accounts for the superior antiviral effects observed with this compound.

Preclinical studies using 3D organotypic epithelial cultures of primary human keratinocytes (PHKs) with HPV-18 have shown that this compound at a concentration of 1.5 μM has superior antiviral effects compared to 15 μM of Cidofovir. This compound effectively blocks HPV DNA amplification and virion production. Furthermore, it induces apoptosis specifically in HPV-infected, differentiated keratinocytes while sparing uninfected tissues. Cidofovir, on the other hand, reduces viral DNA amplification but does not significantly induce apoptosis or abolish viral activity at comparable concentrations.

Quantitative Comparison of Antiviral Activity

The following table summarizes the key quantitative data from preclinical studies comparing this compound and Cidofovir in an HPV-18 infection model.

ParameterThis compoundCidofovirReference
Effective Concentration 1.5 µM15 µM
Reduction in Viral DNA Copy Number >90%Reduced, but less effective than this compound
Induction of Apoptosis in Infected Cells SignificantMinimal to none
Effect on Viral E7 Activity Significantly reducedPersisted
Effect on p53 Not stabilized (due to loss of E7)Stabilized

Signaling Pathways and Mechanism of Action

High-risk HPV types, such as HPV-16 and HPV-18, promote cell proliferation and evade apoptosis through the action of their oncoproteins, E6 and E7. The E7 oncoprotein binds to and inactivates the tumor suppressor protein pRb, leading to the release of E2F transcription factors and subsequent cell cycle progression. The E6 oncoprotein targets the tumor suppressor protein p53 for degradation, thereby preventing apoptosis.

This compound's mechanism of action directly interferes with viral DNA replication, leading to a cascade of events that culminates in the death of the infected cell. As an obligate chain terminator, its activated metabolite, PMEG diphosphate, is incorporated into the replicating viral DNA by cellular DNA polymerases. This incorporation halts further DNA synthesis, leading to DNA breaks and the activation of DNA damage response pathways, which ultimately trigger apoptosis in cells with high viral activity.

Cidofovir also undergoes intracellular phosphorylation to its active diphosphate form, which can be incorporated into DNA. However, its action is less potent. While it can cause DNA damage, it does not act as an obligate chain terminator. Some studies suggest that Cidofovir's modest anti-HPV activity may be partially mediated through the stabilization of p53.

HPV_Signaling_Pathway cluster_virus HPV Infection cluster_cell_cycle Host Cell Cycle Control HPV E6 HPV E6 p53 p53 HPV E6->p53 promotes degradation HPV E7 HPV E7 pRb pRb HPV E7->pRb inactivates Apoptosis Apoptosis p53->Apoptosis induces E2F E2F pRb->E2F inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes Drug_Mechanism_of_Action cluster_drugs Therapeutic Intervention cluster_replication Viral DNA Replication This compound This compound Viral DNA Synthesis Viral DNA Synthesis This compound->Viral DNA Synthesis incorporates into DNA Cidofovir Cidofovir Cidofovir->Viral DNA Synthesis inefficiently incorporates DNA Chain Termination DNA Chain Termination Viral DNA Synthesis->DNA Chain Termination leads to DNA Damage DNA Damage Viral DNA Synthesis->DNA Damage can lead to DNA Chain Termination->DNA Damage causes Apoptosis Apoptosis DNA Damage->Apoptosis induces Experimental_Workflow cluster_analysis Downstream Analysis Start Start PHK Isolation & Culture PHK Isolation & Culture Start->PHK Isolation & Culture Transfection with HPV-18 Plasmid Transfection with HPV-18 Plasmid PHK Isolation & Culture->Transfection with HPV-18 Plasmid Establishment of 3D Raft Culture Establishment of 3D Raft Culture Transfection with HPV-18 Plasmid->Establishment of 3D Raft Culture Drug Treatment (this compound or Cidofovir) Drug Treatment (this compound or Cidofovir) Establishment of 3D Raft Culture->Drug Treatment (this compound or Cidofovir) Harvest & Fixation Harvest & Fixation Drug Treatment (this compound or Cidofovir)->Harvest & Fixation Viral DNA Quantification (qPCR) Viral DNA Quantification (qPCR) Harvest & Fixation->Viral DNA Quantification (qPCR) Immunohistochemistry / Immunofluorescence Immunohistochemistry / Immunofluorescence Harvest & Fixation->Immunohistochemistry / Immunofluorescence Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) Harvest & Fixation->Apoptosis Assay (TUNEL) End End Viral DNA Quantification (qPCR)->End Immunohistochemistry / Immunofluorescence->End Apoptosis Assay (TUNEL)->End

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Ode-bn-pmeg

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

As a novel acyclic nucleoside phosphonate prodrug, Ode-bn-pmeg and its metabolites require meticulous handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, associated contaminated materials, and its metabolite, PMEG diphosphate. Adherence to these procedures is critical for regulatory compliance and the mitigation of potential hazards.

I. Core Principles of this compound Disposal

Given that specific safety data sheets (SDS) for the investigational compound this compound are not publicly available, a cautious approach, treating it as a hazardous chemical waste, is mandatory. The following principles, derived from guidelines for similar antiviral compounds and acyclic nucleoside phosphonates, must be strictly followed:

  • Consult Environmental Health and Safety (EHS): Your institution's EHS department is the primary authority for hazardous waste disposal. All procedures must be conducted in accordance with their specific guidelines and local, state, and federal regulations.

  • No Drain or General Trash Disposal: Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain or in the regular trash.[1][2]

  • Segregation is Key: this compound waste must be segregated from other laboratory waste streams to prevent unintentional chemical reactions and to ensure proper disposal routing.[1][3][4]

  • High-Temperature Incineration: The recommended final disposal method for investigational antiviral compounds is high-temperature incineration by a licensed hazardous waste facility. This process ensures the complete destruction of the active pharmacological agent.

II. Step-by-Step Disposal Protocol

This protocol covers the handling of pure this compound, solutions containing the compound, and all contaminated laboratory materials.

A. Unused or Expired this compound (Pure Compound)

  • Containerization: Ensure the compound remains in its original, tightly sealed container. If the original container is compromised, transfer the compound to a new, compatible, and clearly labeled container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the full chemical name: octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine.

  • Storage: Store the container in a designated and secure Satellite Accumulation Area (SAA) until collection by EHS personnel.

B. Liquid Waste (Solutions containing this compound)

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • Container Compatibility: Ensure the waste container is chemically compatible with the solvents used in the solutions.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label should include:

    • The name "this compound solutions."

    • An accurate estimation of the concentration of this compound.

    • A list of all solvents and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in a designated SAA with secondary containment to prevent spills.

C. Contaminated Solid Waste

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes:

    • Personal Protective Equipment (PPE): Gloves, lab coats, and safety glasses.

    • Laboratory Supplies: Pipette tips, serological pipettes, centrifuge tubes, and culture flasks.

    • Bench paper and other absorbent materials used for spill cleanup.

  • Labeling: Clearly label the container as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: This waste stream will be incinerated at a licensed hazardous waste facility. Arrange for pickup with your institution's EHS department.

D. Sharps Waste

  • Collection: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be labeled as "Hazardous Waste - Sharps Contaminated with this compound."

  • Disposal: Once the container is full, it should be sealed and handed over to the EHS department for disposal, likely through incineration.

III. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table provides a general framework for waste management based on common laboratory practices.

Waste StreamContainer TypeLabeling RequirementsStorage LocationFinal Disposal Method
Pure this compound Original or compatible sealed container"Hazardous Waste: this compound"Satellite Accumulation Area (SAA)High-Temperature Incineration
Liquid Waste Leak-proof, compatible container"Hazardous Waste: this compound Solutions" (list all components)SAA with Secondary ContainmentHigh-Temperature Incineration
Solid Waste Lined, leak-proof container"Hazardous Waste: this compound Contaminated Debris"SAAHigh-Temperature Incineration
Sharps Waste Puncture-resistant sharps container"Hazardous Waste: Sharps Contaminated with this compound"SAAHigh-Temperature Incineration

IV. Experimental Protocols

As this compound is an investigational compound, specific experimental protocols for its inactivation for disposal purposes are not published. Therefore, chemical inactivation is not a recommended disposal method. The primary and validated method of ensuring complete deactivation is through high-temperature incineration managed by a professional hazardous waste disposal service.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.

Ode_bn_pmeg_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal pure_compound Pure this compound collect_pure Collect in Sealed Container pure_compound->collect_pure liquid_waste Liquid Waste (Solutions) collect_liquid Collect in Leak-Proof Liquid Container liquid_waste->collect_liquid solid_waste Contaminated Solid Waste (PPE, etc.) collect_solid Collect in Lined Solid Waste Bin solid_waste->collect_solid sharps_waste Contaminated Sharps collect_sharps Collect in Sharps Container sharps_waste->collect_sharps label_pure Label as Hazardous Waste: 'this compound' collect_pure->label_pure label_liquid Label as Hazardous Waste: 'this compound Solutions' (List Components) collect_liquid->label_liquid label_solid Label as Hazardous Waste: 'this compound Contaminated Debris' collect_solid->label_solid label_sharps Label as Hazardous Waste: 'Sharps Contaminated with this compound' collect_sharps->label_sharps saa Store in Designated Satellite Accumulation Area (SAA) label_pure->saa label_liquid->saa label_solid->saa label_sharps->saa ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) saa->ehs_pickup incineration High-Temperature Incineration by Licensed Facility ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.